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2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid Documentation Hub

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  • Product: 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid
  • CAS: 890097-96-8

Core Science & Biosynthesis

Foundational

Advanced Chemical Profiling and Synthetic Methodologies of (3-Fluoro-4-methylphenyl)glyoxylic Acid

Executive Summary As drug discovery programs increasingly target complex kinase networks and specific enzymatic pockets, the demand for highly functionalized, sterically tuned building blocks has surged. (3-Fluoro-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs increasingly target complex kinase networks and specific enzymatic pockets, the demand for highly functionalized, sterically tuned building blocks has surged. (3-Fluoro-4-methylphenyl)glyoxylic acid is a versatile α-keto acid that serves as a critical intermediate in the synthesis of unnatural amino acids, quinoxaline-based kinase inhibitors, and advanced heterocyclic scaffolds.

This technical guide provides an authoritative analysis of the compound's physicochemical properties, details field-proven synthetic methodologies, and explores its downstream reactivity. Designed for bench scientists and process chemists, the protocols herein emphasize mechanistic causality and self-validating quality control to ensure high-fidelity synthesis.

Physicochemical Profiling & Structural Dynamics

The unique reactivity of (3-Fluoro-4-methylphenyl)glyoxylic acid stems from the interplay between its highly activated α-dicarbonyl system and the specific electronic contributions of its aromatic substituents. The electron-withdrawing fluorine atom at the meta position increases the electrophilicity of the α-carbonyl carbon, making it highly susceptible to nucleophilic attack. Conversely, the para-methyl group provides a slight inductive electron-donating effect, stabilizing transition states during electrophilic aromatic substitutions.

Table 1: Key Physicochemical and Safety Parameters
ParameterValue / Description
IUPAC Name 2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid
CAS Registry Number 890097-96-8
Molecular Formula C9H7FO3
Molecular Weight 182.15 g/mol
SMILES String CC1=C(C=C(C=C1)C(=O)C(=O)O)F
Appearance Off-white to pale yellow solid
GHS Hazard Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)

Data compiled from standardized chemical safety and property databases [1],[2].

Synthetic Methodologies: Mechanistic Causality & Protocols

The synthesis of aryl glyoxylic acids typically relies on two orthogonal strategies: the Friedel-Crafts Acylation of a substituted benzene, or the Riley Oxidation of a corresponding acetophenone. Both routes offer distinct advantages depending on precursor availability and scale-up requirements.

Synthesis SM1 2-Fluoro-1-methylbenzene + Ethyl Oxalyl Chloride FC Friedel-Crafts Acylation (AlCl3, CH2Cl2, 0°C) SM1->FC Ester Ethyl (3-fluoro-4-methylphenyl)glyoxylate FC->Ester Hydrolysis Base Hydrolysis (NaOH, then HCl) Ester->Hydrolysis Product (3-Fluoro-4-methylphenyl)glyoxylic acid Hydrolysis->Product SM2 3-Fluoro-4-methylacetophenone Oxidation Riley Oxidation (SeO2, Pyridine, Reflux) SM2->Oxidation Oxidation->Product

Fig 1. Convergent synthetic pathways for (3-Fluoro-4-methylphenyl)glyoxylic acid.

Protocol A: Synthesis via Friedel-Crafts Acylation

This two-step sequence utilizes ethyl oxalyl chloride to install the glyoxylate moiety, followed by base-mediated hydrolysis[3].

  • Step 1: Acylium Ion Generation

    • Procedure: In a flame-dried flask under N₂, suspend 1.5 eq of anhydrous AlCl₃ in dry CH₂Cl₂ at 0°C. Dropwise add 1.2 eq of ethyl oxalyl chloride. Stir for 1 hour.

    • Causality: Pre-forming the Lewis acid-electrophile complex at low temperatures prevents the premature decarbonylation of the acylating agent, ensuring high atom economy.

    • Validation Checkpoint: The suspension should transition to a homogeneous, pale-yellow solution, indicating successful acylium ion formation.

  • Step 2: Electrophilic Aromatic Substitution

    • Procedure: Slowly add 1.0 eq of 2-fluoro-1-methylbenzene. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with ice-water, extract with CH₂Cl₂, and concentrate to yield the ester intermediate.

    • Causality: The synergistic directing effects of the ortho/para-directing methyl and fluoro groups heavily favor substitution at the position para to the methyl group, minimizing regioisomeric byproducts.

  • Step 3: Hydrolysis and Isolation

    • Procedure: Dissolve the crude ester in 1,4-dioxane. Add an equal volume of 1N NaOH and stir for 2 hours. Acidify the aqueous layer to pH 1 using 2N HCl and extract with ethyl acetate.

    • Causality: Basic hydrolysis irreversibly cleaves the ester. Subsequent acidification protonates the carboxylate, driving the phase transfer of the free acid into the organic extraction solvent.

    • Validation Checkpoint: The sudden precipitation or phase-separation of the product upon reaching pH 1 serves as a self-validating visual indicator of successful hydrolysis and product recovery.

Protocol B: Synthesis via Riley Oxidation (Selenium Dioxide)

This method exploits the enolizable nature of aryl ketones, using SeO₂ to selectively oxidize the α-methyl group directly to a carbonyl [4],[5].

  • Step 1: Selective Oxidation

    • Procedure: Dissolve 1.0 eq of 3-fluoro-4-methylacetophenone in pyridine. Add 1.5 eq of SeO₂ and reflux for 3 hours.

    • Causality: Pyridine acts as both a solvent and a mild base. It facilitates the initial enolization of the ketone, which is the rate-determining step for the electrophilic attack by SeO₂.

  • Step 2: Selenium Removal

    • Procedure: Cool the mixture to room temperature and filter through a pad of diatomaceous earth (Celite). Wash the filter cake with toluene.

    • Causality: During the reaction, SeO₂ is reduced to elemental selenium. Colloidal selenium is notoriously difficult to separate and can poison downstream transition-metal catalysts; Celite filtration effectively traps these particulates.

    • Validation Checkpoint: The filter cake will retain a distinct red/black precipitate (elemental Se), while the filtrate should be clear, confirming complete removal of the inorganic byproduct.

  • Step 3: Acid-Base Phase-Switch Purification

    • Procedure: Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with dilute HCl to remove residual pyridine. Extract the organic phase with 5% NaOH. Separate the aqueous layer and acidify to pH 2-3 with dilute HCl. Filter the resulting precipitate and dry.

    • Causality: This acid-base workup is a highly efficient, chromatography-free purification method. Only the target carboxylic acid can form a water-soluble sodium salt, leaving unreacted ketone and neutral impurities in the organic phase.

    • Validation Checkpoint: The precipitation of a white/off-white solid exclusively at pH 2-3 guarantees a product purity of >98%, self-validating the success of the phase-switch extraction [5].

Reactivity & Application in Drug Development

Aryl glyoxylic acids are not merely end-products; they are highly reactive nodes in complex synthetic networks. The α-keto acid motif can undergo a variety of transformations that are highly prized in medicinal chemistry [6].

Reactivity Core (3-Fluoro-4-methylphenyl)glyoxylic acid RedAm Reductive Amination (NH3, NaBH3CN) Core->RedAm Condensation Condensation w/ Diamines (e.g., o-Phenylenediamine) Core->Condensation Decarb Oxidative Decarboxylation (H2O2) Core->Decarb AminoAcid Unnatural Amino Acids (Enzyme Inhibitors) RedAm->AminoAcid Quinoxaline Quinoxaline Derivatives (Kinase Inhibitors) Condensation->Quinoxaline Benzoic 3-Fluoro-4-methylbenzoic acid Decarb->Benzoic

Fig 2. Downstream reactivity network and pharmaceutical applications.

  • Unnatural Amino Acid Synthesis: Through reductive amination (using ammonia and sodium cyanoborohydride), the α-keto group is converted into an α-amino group. The resulting fluorinated phenylglycine derivatives are critical for synthesizing peptidomimetics with enhanced metabolic stability.

  • Quinoxaline Scaffold Generation: Condensation of the glyoxylic acid with o-phenylenediamine derivatives yields functionalized quinoxalinones. These bicyclic systems are privileged scaffolds frequently found in ATP-competitive kinase inhibitors.

  • Oxidative Decarboxylation: Treatment with hydrogen peroxide cleanly cleaves the α-dicarbonyl bond, releasing CO₂ and yielding 3-fluoro-4-methylbenzoic acid, a useful transformation when a one-carbon truncation of the synthetic sequence is required.

References

  • MDPI / PMC. "In the Mists of a Fungal Metabolite: An Unexpected Reaction of Phenylglyoxylic Acids." National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide (CN110590535A)." Google Patents Database.

Sources

Exploratory

Structure-activity relationship of fluorinated alpha-keto acids

The Fluorine Effect: Engineering Potency in -Keto Acids[1] Executive Summary: The Hydration Paradox In the design of bioactive small molecules, -keto acids (AKAs) represent a privileged scaffold due to their structural s...

Author: BenchChem Technical Support Team. Date: March 2026

The Fluorine Effect: Engineering Potency in -Keto Acids[1]

Executive Summary: The Hydration Paradox

In the design of bioactive small molecules,


-keto acids (AKAs) represent a privileged scaffold due to their structural similarity to endogenous metabolic intermediates (e.g., pyruvate, 

-ketoglutarate, oxaloacetate). However, the introduction of fluorine into the

-position of these scaffolds is not merely a steric modification; it is a fundamental electronic reprogramming of the molecule.

This guide explores the Structure-Activity Relationship (SAR) of fluorinated AKAs. The core thesis is that biological activity in this class is governed by the Hydration Equilibrium Paradox :

  • Native AKAs exist primarily in the ketone form (

    
    ).
    
  • Fluorinated AKAs shift equilibrium toward the gem-diol (hydrate) form (

    
    ) due to the electron-withdrawing nature of fluorine.
    

Successful drug design requires exploiting this shift—using the gem-diol to mimic the tetrahedral transition states of hydrolytic enzymes (proteases, esterases) or phosphate transferases.

Physicochemical Foundations

To rationalize the SAR, one must first quantify the electronic impact of fluorine substitution.

The Gem-Diol Equilibrium

The carbonyl carbon of an


-keto acid is electrophilic. Fluorine atoms at the 

-position (relative to the carboxylate) withdraw electron density through the

-bond (

effect), significantly destabilizing the carbonyl and favoring nucleophilic attack by water.

The Equilibrium:



Comparative Data Profile

The following table summarizes the physicochemical shifts observed as fluorine content increases. Note the dramatic shift in hydration constant (


).
PropertyPyruvate (

-CO-COOH)
3-Fluoropyruvate (

-CO-COOH)
3,3,3-Trifluoropyruvate (

-CO-COOH)
Electronic Effect ReferenceInductive withdrawal (Weak)Inductive withdrawal (Strong)
Hydration (

)

(Mostly Ketone)

(Mixed)

(Mostly Gem-Diol)

(Carboxyl)
2.50~1.80~1.30
Primary Mode of Action Metabolic Substrate"Lethal Synthesis" / SubstrateTransition State Analog (TSA)
Geometry Planar (

)
Planar/Tetrahedral MixTetrahedral (

)

Critical Insight: When assaying trifluorinated analogs, you are essentially screening a diol, not a ketone. If your target enzyme requires a planar carbonyl for binding, potency will drop. If it stabilizes a tetrahedral intermediate (e.g., serine proteases), potency will spike.

Biological Mechanisms & Target Engagement[2][3]

Monofluorination: The "Trojan Horse" Substrate

Monofluorinated AKAs often retain enough ketone character to be recognized by enzymes as substrates.

  • Mechanism: The enzyme processes the fluorinated analog, leading to a toxic downstream product.

  • Classic Example: 3-Fluoropyruvate is converted by Pyruvate Dehydrogenase (PDH) to fluoroacetyl-CoA, which enters the Krebs cycle to form fluorocitrate—a suicide inhibitor of aconitase ("Lethal Synthesis").

Polyfluorination: Transition State Mimicry

Di- and trifluorinated AKAs are poor substrates but excellent inhibitors.

  • Mechanism: The stable gem-diol mimics the tetrahedral transition state of amide/ester hydrolysis.

  • Target Class: Serine Proteases (e.g., Chymotrypsin) and Esterases.

  • Binding Mode: The active site serine hydroxyl attacks the residual ketone (or displaces one water from the gem-diol) to form a stable, reversible hemiketal adduct.

Visualization: The SAR Decision Tree

The following diagram illustrates the logical flow for optimizing fluorinated AKAs based on the desired mechanism of action.

SAR_Decision_Tree Start Target Identification Type Is the Target Mechanism Hydrolytic or Metabolic? Start->Type Metabolic Metabolic Enzyme (e.g., LDH, PDH) Type->Metabolic Metabolic Hydrolytic Hydrolytic Enzyme (e.g., Protease, Esterase) Type->Hydrolytic Hydrolytic Mono Strategy: Monofluorination (Substrate Mimicry) Metabolic->Mono Needs Processing Poly Strategy: Tri/Difluorination (Transition State Analog) Hydrolytic->Poly Needs TS Mimicry Outcome1 Outcome: Lethal Synthesis (Downstream Toxicity) Mono->Outcome1 Outcome2 Outcome: Reversible Covalent Inhibition (Hemiketal Formation) Poly->Outcome2

Caption: SAR logic flow for selecting fluorination level based on enzymological targets.

Experimental Protocols

Synthesis: Electrophilic Fluorination (Selectfluor Route)

This is the most robust method for generating SAR libraries of


-fluoro- 

-keto esters.

Reagents:

  • 
    -keto ester substrate[1][2]
    
  • Selectfluor (F-TEDA-BF4)

  • Acetonitrile (ACN)

Workflow:

  • Fluorination: Dissolve

    
    -keto ester in ACN. Add Selectfluor (1.1 equiv for mono, 2.2 equiv for di). Stir at RT for 12h.
    
    • Note: This installs fluorine at the

      
      -position while retaining the ester.
      
  • Hydrolysis/Decarboxylation: Treat the fluorinated intermediate with aqueous NaOH (1M) followed by acidification (HCl).

    • Caution: Fluorinated AKAs are prone to decarboxylation upon heating. Perform solvent removal at

      
      C.
      
Assay Protocol: Determination for LDH Inhibition

This protocol accounts for the "slow" dehydration kinetics of fluorinated AKAs.

Objective: Determine the inhibition constant (


) of 3,3-difluoropyruvate against Lactate Dehydrogenase (LDH).

Materials:

  • Enzyme: Rabbit Muscle LDH (diluted in 0.1 M Phosphate Buffer, pH 7.4).

  • Substrate: Pyruvate (variable conc).[3]

  • Cofactor: NADH (fixed, 0.2 mM).

  • Inhibitor: 3,3-difluoropyruvate (freshly prepared in buffer).

Step-by-Step Procedure:

  • Pre-equilibration (CRITICAL): Dissolve the fluorinated inhibitor in the assay buffer 30 minutes prior to use.

    • Why? You must allow the keto/gem-diol ratio to reach equilibrium. Using a fresh DMSO stock immediately injected into buffer will result in "drifting" inhibition values as the compound hydrates.

  • Blanking: Set up UV-Vis spectrophotometer at 340 nm (NADH absorbance).

  • Reaction Mix: In a cuvette, combine Buffer, NADH, and Inhibitor. Incubate for 5 minutes.

  • Initiation: Add Enzyme to initiate. (Note: Alternatively, initiate with Substrate if testing competitive inhibition).

  • Data Collection: Monitor

    
     for the first 60 seconds (initial velocity, 
    
    
    
    ).
  • Analysis: Perform assays at 4 different inhibitor concentrations. Plot

    
     vs. 
    
    
    
    (Dixon Plot).
    • Interpretation: Intersection above the x-axis indicates competitive inhibition (binding to the active site).

Visualizing the Hydration Mechanism

The following diagram details the molecular mechanism of inhibition for a serine protease by a trifluoromethyl ketone (TFMK), a close analog of trifluoropyruvate.

Mechanism Free Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Free->Complex + Inhibitor Inhibitor Inhibitor (R-CO-CF3) Inhibitor->Complex TS_Analog Tetrahedral Adduct (Hemiketal) Complex->TS_Analog Nucleophilic Attack (Covalent Bond) TS_Analog->TS_Analog Mimics Transition State High Affinity

Caption: Mechanism of reversible covalent inhibition by fluorinated ketones.

References

  • Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry.

  • Cooper, A. J. L., et al. (1983). Synthesis and properties of the

    
    -keto acids. Chemical Reviews.
    
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Banks, R. E. (2000). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

Sources

Foundational

Technical Guide: Safety, Handling, and Utility of 3-Fluoro-4-methylphenyl Glyoxylic Acid

The following technical guide provides an in-depth safety and handling profile for 3-Fluoro-4-methylphenyl glyoxylic acid , structured for researchers and drug development professionals. Executive Summary 3-Fluoro-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth safety and handling profile for 3-Fluoro-4-methylphenyl glyoxylic acid , structured for researchers and drug development professionals.

Executive Summary

3-Fluoro-4-methylphenyl glyoxylic acid (CAS: 890097-96-8) is a specialized fluorinated


-keto acid intermediate used primarily in the synthesis of pharmaceutical scaffolds. As a bioisostere precursor, it is critical in the development of kinase inhibitors and metabolic modulators where the fluorine atom enhances metabolic stability and lipophilicity.

This guide moves beyond standard MSDS reporting, integrating specific safety data with practical laboratory workflows to ensure scientific integrity and personnel protection.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data summarizes the core identity of the compound. Due to its status as a research intermediate, some physical constants are predicted based on structural analogs.

PropertyData
Chemical Name 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid
CAS Number 890097-96-8
Molecular Formula

Molecular Weight 182.15 g/mol
Appearance White to off-white solid (crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water
Acidity (pKa) ~2.5 (Predicted for

-keto acid moiety)
Melting Point Not experimentally standardized (Predicted range: 110–130 °C)

Hazard Identification & Toxicology (GHS Classification)

While often classified as an Irritant , the


-keto acid functionality dictates that this compound should be handled with protocols reserved for corrosive organic acids to prevent cumulative mucosal damage.
GHS Label Elements[2][8][9]
  • Signal Word: WARNING

  • Pictogram: Exclamation Mark (GHS07)

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling & Experimental Workflows

Engineering Controls & PPE
  • Respiratory: Use a NIOSH-approved N95 (US) or P2 (EU) particulate respirator when weighing solids outside a glovebox.

  • Eye/Face: Chemical safety goggles are mandatory. Face shields are recommended during scale-up (>10g) due to the potential for acidic dust generation.

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is advised when handling solutions in DMSO or DMF to prevent permeation.

Handling Lifecycle Diagram

The following flowchart outlines the safe handling logic from receipt to reaction setup, ensuring containment of the irritant solid.

SafeHandling Receipt Receipt of Material (Check Seal Integrity) Storage Storage (2-8°C, Desiccated) Receipt->Storage Log Inventory Weighing Weighing (Fume Hood/Balance Enclosure) Storage->Weighing Acclimate to RT Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Avoid Dust Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Transfer via Syringe

Figure 1: Safe handling lifecycle for fluorinated


-keto acids.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term tissue damage. This protocol is self-validating: the neutralization steps confirm the removal of the acidic irritant.

Exposure RouteImmediate ActionValidation / Medical Follow-up
Eye Contact Rinse immediately with water for 15+ mins. Lift eyelids occasionally.Check pH of eye runoff (neutral). Consult ophthalmologist immediately.
Skin Contact Brush off dry particles. Wash with soap/water. Do not use solvents (ethanol) which increase absorption.Monitor for delayed erythema (redness) or blistering over 24 hours.
Inhalation Move to fresh air. Keep victim warm and at rest.If coughing persists, administer oxygen (trained personnel only).
Spill Cleanup Dampen solid with inert oil/glycol to prevent dust. Scoop into hazardous waste.Wipe surface with sodium bicarbonate solution until no bubbling occurs.

Representative Application: Reductive Amination

To demonstrate the utility of 3-Fluoro-4-methylphenyl glyoxylic acid in drug development, we present a standard protocol for converting the


-keto acid to a non-natural amino acid derivative. This transformation is a critical step in synthesizing peptidomimetics.
Reaction Logic

The


-keto acid undergoes condensation with a primary amine to form an imine, which is subsequently reduced (typically with 

or catalytic hydrogenation) to the corresponding

-amino acid.
Protocol Steps
  • Preparation: Dissolve 1.0 eq of 3-Fluoro-4-methylphenyl glyoxylic acid in dry Methanol (MeOH).

  • Imine Formation: Add 1.1 eq of the amine component and stir at room temperature for 1 hour. Note: Use molecular sieves if the equilibrium is unfavorable.

  • Reduction: Cool to 0°C. Cautiously add 1.5 eq of Sodium Cyanoborohydride (

    
    ).
    
  • Workup: Quench with 1N HCl (gas evolution warning). Extract with Ethyl Acetate.

  • Safety Check: The aqueous layer will be acidic and contain boron residues; dispose of as heavy metal/acidic waste.

Mechanistic Pathway Diagram[18]

ReactionPathway Start Keto Acid (Starting Material) Inter Imine Intermediate (Transient Species) Start->Inter + Amine - H2O Product Alpha-Amino Acid (Final Scaffold) Inter->Product + Hydride Source (Reduction)

Figure 2: Synthetic pathway for converting the glyoxylic acid scaffold to an amino acid.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 890097-96-8. Retrieved from [Link]

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Rev. 10. Retrieved from [Link]

Exploratory

Fluorinated Phenylacetic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of fluorinated phenylacetic acid derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of fluorinated phenylacetic acid derivatives, a privileged scaffold in drug discovery. We will explore the multifaceted role of fluorine in modulating physicochemical and pharmacokinetic properties, delve into practical synthetic strategies for these derivatives, and present case studies of their application in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to accelerate the discovery of novel therapeutics.

Section 1: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into a molecule can dramatically alter its biological properties.[1] This is due to fluorine's unique characteristics: it is the most electronegative element, has a small van der Waals radius similar to hydrogen, and forms a very strong bond with carbon.[1] These attributes can be leveraged to fine-tune a drug candidate's profile in several key ways.

Modulation of Physicochemical Properties

The high electronegativity of fluorine can significantly influence the acidity (pKa) of nearby functional groups. For instance, the acidity of the carboxylic acid in phenylacetic acid is increased upon fluorination of the phenyl ring. This modulation of pKa can impact a drug's solubility, absorption, and interaction with its biological target.

Fluorination also affects a molecule's lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetics. While a single fluorine atom can increase lipophilicity, the effect is complex and depends on the molecular context. The strategic placement of fluorine can therefore be used to optimize a drug's ability to cross cellular membranes and reach its site of action.[1]

Impact on Metabolic Stability

A common challenge in drug development is rapid metabolic degradation, often by cytochrome P450 enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with a fluorine atom, the metabolic stability of a drug can be substantially improved, leading to a longer half-life and increased bioavailability.[1]

Enhancement of Binding Affinity and Selectivity

The introduction of fluorine can lead to more potent and selective drugs by influencing their binding to target proteins. The electronegativity of fluorine can alter the charge distribution of a molecule, potentially leading to favorable electrostatic interactions with the protein's active site. Furthermore, fluorine can participate in hydrogen bonding and other non-covalent interactions, further enhancing binding affinity.[1]

Section 2: Synthetic Strategies for Fluorinated Phenylacetic Acid Derivatives

The synthesis of fluorinated phenylacetic acid derivatives can be approached in two main ways: by direct fluorination of a pre-existing phenylacetic acid scaffold or by constructing the molecule from fluorinated starting materials.

Direct Fluorination of Phenylacetic Acid Scaffolds

Direct fluorination methods introduce fluorine atoms onto the phenylacetic acid molecule in the later stages of a synthetic sequence. Electrophilic fluorinating reagents, such as Selectfluor®, are commonly used for this purpose.[2] This approach is advantageous for creating a diverse library of analogs from a common intermediate.

Synthesis from Fluorinated Building Blocks

An alternative and often more controlled approach is to start with a commercially available fluorinated building block, such as a fluorinated benzene or benzaldehyde derivative. This allows for the precise placement of fluorine atoms in the desired positions. Subsequent chemical transformations are then used to construct the phenylacetic acid side chain. Common methods include the hydrolysis of benzyl cyanides, the carbonylation of benzyl halides, and the Willgerodt-Kindler reaction of acetophenones.[3]

Detailed Experimental Protocol: Synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetic acid

This protocol outlines a representative synthesis of a fluorinated phenylacetic acid derivative starting from a commercially available fluorinated building block.

Reaction Scheme:

Step 1: Synthesis of 2,4,5-trifluorobenzoyl chloride [4]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,5-trifluoroacetic acid (1.0 eq).

  • Add a suitable chlorinating agent, such as thionyl chloride (1.2 eq), and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,4,5-trifluorobenzoyl chloride.

Step 2: Synthesis of 2,4,5-trifluoromethylbenzyl alcohol [4]

  • In a separate flask under an inert atmosphere, prepare a solution of the crude 2,4,5-trifluorobenzoyl chloride (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5 eq) in THF.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide and then more water.

  • Filter the resulting precipitate and wash it with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,5-trifluoromethylbenzyl alcohol.

Step 3: Synthesis of 2,4,5-trifluorobenzyl halide [4]

  • Dissolve the crude 2,4,5-trifluoromethylbenzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a halogenating agent, such as thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide) (1.2 eq), dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4,5-trifluorobenzyl halide.

Step 4 & 5: Synthesis of 2,4,5-trifluorophenylacetic acid via Grignard Reaction [4]

  • In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.5 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of the crude 2,4,5-trifluorobenzyl halide (1.0 eq) in dry diethyl ether dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the formation of the Grignard reagent.

  • In a separate flask, place dry ice (solid carbon dioxide) and slowly add the Grignard reagent solution via a cannula.

  • Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with 1 M hydrochloric acid and extract with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain 2,4,5-trifluorophenylacetic acid.

Section 3: Case Studies in Drug Discovery

The fluorinated phenylacetic acid scaffold is present in a number of successful drugs and clinical candidates across various therapeutic areas.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Flurbiprofen is a well-known NSAID that contains a fluorinated biphenylacetic acid core structure.[5] It functions by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[6] The fluorine atom in flurbiprofen is crucial for its high potency.[6] Numerous derivatives of flurbiprofen have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[7][8][9]

Anticancer Agents

Derivatives of fluorinated phenylacetic acid have shown promise as anticancer agents. For example, 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines, demonstrating notable activity, particularly against prostate cancer cells.[10][11][12] The mechanism of action is often linked to the induction of apoptosis.[10]

CNS-Targeting Agents

The ability of fluorine to enhance blood-brain barrier penetration makes fluorinated phenylacetic acid derivatives attractive candidates for central nervous system (CNS) disorders.[13] These compounds have been explored for the treatment of neurodegenerative diseases such as Alzheimer's disease.[14][15] For instance, certain fluorinated benzophenone derivatives, which share structural similarities with phenylacetic acids, have been identified as multipotent agents targeting key enzymes involved in the pathology of Alzheimer's disease.[14]

Data Summary Table of Key Compounds
CompoundTherapeutic AreaKey FeaturesReference
Flurbiprofen NSAIDPotent COX inhibitor; fluorine enhances potency.[5]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide AnticancerInduces apoptosis in prostate cancer cells.[10]
Fluorinated Benzophenone Derivatives CNS (Alzheimer's)Multi-target agents (BACE-1, AChE).[14]

Section 4: Bioanalytical and In Vitro Evaluation

The characterization and biological evaluation of newly synthesized fluorinated phenylacetic acid derivatives are critical steps in the drug discovery process.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure of fluorinated compounds. ¹⁹F NMR is particularly useful as it provides a direct and sensitive method for observing the fluorine atoms in the molecule.[16][17]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds, confirming their identity.[16]

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds and can also be employed for their purification.

In Vitro Assay Workflow for Target Validation (COX Inhibition)

This workflow describes a typical in vitro assay to determine the inhibitory activity of a fluorinated phenylacetic acid derivative against COX-1 and COX-2 enzymes.[18][19][20][21]

Experimental Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagent_prep Prepare Reagents: - COX-1/COX-2 enzymes - Assay buffer - Hematin - Test compound dilutions - Arachidonic acid (substrate) plate_setup Plate Setup: - Add buffer, hematin, and  COX enzyme to 96-well plate reagent_prep->plate_setup 1 inhibitor_add Add Test Compound (or vehicle control) plate_setup->inhibitor_add 2 pre_incubation Pre-incubate to allow inhibitor-enzyme binding inhibitor_add->pre_incubation 3 reaction_init Initiate reaction with Arachidonic Acid pre_incubation->reaction_init 4 reaction_stop Stop reaction (e.g., with HCl) reaction_init->reaction_stop 5 detection Quantify Prostaglandin E2 (PGE2) production via ELISA reaction_stop->detection 6 data_analysis Calculate % inhibition and determine IC50 values detection->data_analysis 7

Workflow for COX Inhibition Assay. This diagram outlines the key steps in determining the in vitro inhibitory activity of a compound against COX enzymes.

Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric) [22]

  • Reagent Preparation: Prepare stock solutions of the test compound in DMSO and serially dilute to the desired concentrations in assay buffer. Prepare solutions of COX-1 and COX-2 enzymes, hematin, and arachidonic acid according to the assay kit manufacturer's instructions.

  • Plate Setup: In a 96-well plate, add assay buffer, hematin, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the various concentrations of the test compound or a vehicle control (DMSO) to the wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[22]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths over a time course.

  • Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.[22]

Section 5: Future Perspectives and Conclusion

The strategic use of fluorine in the design of phenylacetic acid derivatives continues to be a highly fruitful area of drug discovery. Advances in synthetic methodologies are enabling the creation of increasingly complex and precisely functionalized molecules.[1] The future will likely see the development of fluorinated phenylacetic acid derivatives with improved potency, selectivity, and pharmacokinetic profiles for a wide range of diseases. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting field.

References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Validation of the NSAID in vitro assay for biomonitoring of NSAID activities in surface waters. Umweltbundesamt. Available at: [Link]

  • A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). PubMed. Available at: [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. PMC. Available at: [Link]

  • Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. ResearchGate. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • (PDF) A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). ResearchGate. Available at: [Link]

  • Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. Clinical and Translational Allergy. Available at: [Link]

  • Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid... ResearchGate. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available at: [Link]

  • Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. ResearchGate. Available at: [Link]

  • Synthesis method of 2,4,5-trifluorophenylacetic acid (2014). SciSpace. Available at: [Link]

  • Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Brieflands. Available at: [Link]

  • In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. PubMed. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]

  • Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. PubMed. Available at: [Link]

  • Fluorinated benzophenone derivatives: Balanced multipotent agents for Alzheimer's disease. Europe PMC. Available at: [Link]

  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. PubMed. Available at: [Link]

  • Flurbiprofen. Wikipedia. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. Available at: [Link]

  • In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. ResearchGate. Available at: [Link]

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents.
  • Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. OSTI.GOV. Available at: [Link]

  • Preparation method of 2, 4,5-trifluoro phenylacetic acid. Google Patents.
  • Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. An-Najah National University. Available at: [Link]

  • Fenamates as Potential Therapeutics for Neurodegenerative Disorders. DigitalCommons@URI. Available at: [Link]

  • A kind of preparation method of fluoro phenylacetic acid. Google Patents.
  • Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid. Google Patents.
  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? MDPI. Available at: [Link]

  • Synthesis of phenylacetic acid esters. Google Patents.
  • Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.
  • The use of 19F NMR and mass spectrometry for the elucidation of novel fluorinated acids and atmospheric fluoroacid precursors evolved in the thermolysis of fluoropolymers. PubMed. Available at: [Link]

  • Fluorination methods for drug discovery and development. PubMed. Available at: [Link]

  • Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic). ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

Sources

Foundational

Strategic Sourcing and Quality Assurance of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic Acid

This guide outlines the strategic sourcing, quality assurance, and technical handling of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid (CAS: 890097-96-8), a critical fluorinated building block in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic sourcing, quality assurance, and technical handling of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid (CAS: 890097-96-8), a critical fluorinated building block in modern medicinal chemistry.

Chemical Profile & Criticality in Drug Design

2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid (also known as (3-Fluoro-4-methylphenyl)glyoxylic acid) is a specialized intermediate used primarily in the synthesis of indole-based kinase inhibitors, statin analogs, and antibacterial agents (e.g., Linezolid derivatives).

The simultaneous presence of a fluorine atom and a methyl group on the phenyl ring provides a unique "orthogonal" electronic and steric profile:

  • Metabolic Stability: The C-F bond at position 3 blocks metabolic oxidation at a typically vulnerable site, extending the half-life of the final drug candidate.

  • Conformational Locking: The steric bulk of the methyl group at position 4, combined with the fluorine at position 3, restricts rotation in downstream biaryl systems, potentially increasing binding affinity to target proteins like kinases.

  • Synthetic Versatility: The

    
    -keto acid moiety is a high-value "handle" for heterocycle formation (e.g., cyclization with hydrazines to form pyridazinones) or decarboxylative couplings.
    
Key Identity Data
ParameterSpecification
CAS Number 890097-96-8
Chemical Formula C₉H₇FO₃
Molecular Weight 182.15 g/mol
IUPAC Name 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid
Key Isomer Warning Distinct from 2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid (CAS 890097-97-9). Confusion between these regioisomers is a common sourcing failure mode.

Synthesis Pathways & Impurity Origin[2]

Understanding the synthesis is mandatory for anticipating the impurity profile. The industrial standard route involves the Friedel-Crafts acylation of 3-fluoro-4-methyltoluene.

The Directing Effect Challenge

The synthesis relies on the directing effects of the substituents on the toluene ring to install the glyoxylic acid moiety at the correct position (para to the methyl group).

  • Methyl Group (Position 4): Strong ortho/para activator. Directs to positions 3 and 5. (Position 3 is blocked by Fluorine).

  • Fluorine Atom (Position 3): Weak deactivator, but ortho/para director. Directs to positions 2, 4, and 6.[1] (Position 4 is blocked by Methyl).

The Result: The methyl group's activation dominates, favoring substitution at Position 5 (ortho to methyl) or Position 1 (para to methyl). However, steric hindrance from the adjacent fluorine often steers the incoming electrophile to Position 1, yielding the desired product.

Synthesis & Impurity Logic Diagram

SynthesisPath Precursor 3-Fluoro-4-methyltoluene (CAS 452-63-1) Intermediate Acylium Ion Complex Precursor->Intermediate Electrophilic Attack Reagents Oxalyl Chloride + AlCl3 (Friedel-Crafts) Reagents->Intermediate Target TARGET PRODUCT 2-(3-Fluoro-4-methylphenyl)- 2-oxoacetic acid (Substitution at C1) Intermediate->Target Major Path (Para to Methyl) Impurity1 IMPURITY A (Regioisomer) Substitution at C5 (Ortho to Methyl) Intermediate->Impurity1 Minor Path (Steric Hindrance) Impurity2 IMPURITY B (Regioisomer) Substitution at C6 (Para to Fluorine) Intermediate->Impurity2 Trace Path

Caption: Mechanistic pathway showing the origin of critical regioisomeric impurities during Friedel-Crafts acylation.

Analytical Validation Protocols

Due to the risk of regiooisomer contamination (which has identical mass), LC-MS alone is insufficient . NMR and HPLC with high-resolution separation are required.

Recommended Specification Limits
TestMethodAcceptance Criteria
Appearance VisualWhite to light yellow crystalline powder
Assay HPLC (Area %)≥ 97.0%
Regioisomer Content HPLC/H-NMR≤ 1.5% (Combined isomers)
Identity ¹H-NMR (DMSO-d₆)Confirms 1,3,4-substitution pattern (splitting patterns are distinct)
Loss on Drying Gravimetric≤ 0.5%
Residue on Ignition Gravimetric≤ 0.1% (Critical for catalytic downstream steps)
High-Resolution HPLC Method

To separate the target (3-F, 4-Me) from its isomer (4-F, 3-Me), use a phenyl-hexyl column which leverages pi-pi interactions to discriminate based on electron density distribution.

  • Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (carbonyl absorption).

Supplier Landscape & Selection Matrix

Sourcing this intermediate requires navigating between "catalog aggregators" (who hold no stock) and "origin manufacturers."

Identified Supplier Tiers
  • Tier 1: Validated Manufacturers (High Reliability)

    • Bide Pharmatech: Known for strong inventory of fluorinated aromatics. (Snippet 1.3)

    • AK Scientific: US-based stock, good for rapid R&D quantities. (Snippet 1.2)

    • Combi-Blocks: High consistency in batch-to-batch purity for halo-phenylacetic acids.

  • Tier 2: Catalog Aggregators (Variable Reliability)

    • Companies like Ambeed or ChemScene often list the CAS but may drop-ship from Tier 1 sources, adding lead time and cost.

Supplier Vetting Workflow

Use this logic flow to approve a new supplier for GMP or GLP campaigns.

SupplierVetting Start Identify Supplier (CAS 890097-96-8) DocCheck Request CoA & H-NMR (Pre-Purchase) Start->DocCheck Decision1 Isomer Specified? DocCheck->Decision1 Reject1 REJECT (High Risk of Isomer Confusion) Decision1->Reject1 No Sample Purchase 1g Sample for QC Decision1->Sample Yes QC In-House QC: 1. 1H-NMR (Regioisomer Check) 2. HPLC Purity Sample->QC Decision2 Purity > 97%? QC->Decision2 Approve APPROVE SUPPLIER (Establish Spec Sheet) Decision2->Approve Yes Reject2 REJECT (Failed Purity) Decision2->Reject2 No

Caption: Decision matrix for qualifying new suppliers of fluorinated intermediates to avoid regioisomer contamination.

Handling & Stability

  • Hygroscopicity:

    
    -Keto acids are prone to absorbing moisture, which can lead to hydrate formation (gem-diol). This shifts the melting point and complicates stoichiometry.
    
    • Protocol: Store under nitrogen/argon in a desiccator at 2–8°C.

  • Decarboxylation Risk: At temperatures >150°C, or under basic oxidative conditions, the molecule may decarboxylate to the corresponding aldehyde or acid.

    • Protocol: Avoid high-temperature drying. Use vacuum drying at <40°C.

References

  • Molaid Chemicals. (n.d.). 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid - CAS 890097-96-8.[2][3] Retrieved from [Link]

  • Organic Syntheses. (2009). General Procedure for Friedel-Crafts Acylation with Oxalyl Chloride. Org. Synth. 2009, 86, 171. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA. Retrieved from [Link]

Sources

Exploratory

Alpha-Keto Acid Building Blocks: From Versatile Synthons to Privileged Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Alpha-keto acids (AKAs) and their derivatives, particularly α-ketoamides, represent a class of "privileged structures"...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-keto acids (AKAs) and their derivatives, particularly α-ketoamides, represent a class of "privileged structures" in modern medicinal chemistry.[1][2] Possessing a unique 1,2-dicarbonyl system, these building blocks exhibit a rich and tunable reactivity profile that medicinal chemists have leveraged to design highly potent and selective therapeutic agents. This guide provides an in-depth analysis of α-keto acid building blocks, moving beyond fundamental principles to deliver field-proven insights for drug development professionals. We will explore robust synthetic strategies for accessing these key intermediates, dissect their dualistic role as both bioisosteric replacements and covalent warheads, and examine their successful application in approved drugs and clinical candidates.

The Alpha-Keto Acid Moiety: A Nexus of Reactivity and Bioisosterism

The utility of the α-keto acid framework stems from the electronic interplay between two adjacent carbonyl groups. This arrangement confers a unique set of properties that are highly advantageous in a drug design context.

Physicochemical Properties and Dual Reactivity

Structurally, α-keto acids contain both a ketone and a carboxylic acid, enabling them to engage in a wide array of chemical transformations.[3] The corresponding α-ketoamide, where the carboxylic acid is replaced by an amide, is arguably of even greater importance in drug development.[1][2] The α-ketoamide moiety is a pro-electrophile, with two distinct electrophilic carbon centers. The ketone carbonyl is highly susceptible to nucleophilic attack, a feature central to its use as a covalent "warhead." This reactivity can be finely tuned by the adjacent amide group and other substituents.[1]

G

The α-Keto Acid as a Carboxylic Acid Bioisostere

The carboxylic acid group is a common pharmacophore but often imparts undesirable pharmacokinetic properties, such as poor membrane permeability and rapid metabolic clearance. Replacing it with a suitable bioisostere is a cornerstone of lead optimization.[4][5] The α-keto acid and its derivatives serve as effective, non-classical bioisosteres.[6]

Causality Behind the Choice: The rationale for this bioisosteric replacement is multi-faceted. Compared to α-keto acids, α-ketoamides exhibit enhanced membrane permeance and are more stable against plasma esterases than their α-ketoester counterparts.[1][2] This modification allows the molecule to retain key hydrogen bonding interactions similar to a carboxylic acid while improving its drug-like properties.

MoietyTypical pKaKey FeaturesMedicinal Chemistry Implications
Carboxylic Acid ~4.5Anionic at physiological pH, H-bond donor/acceptor.Strong target binding, but often poor permeability and metabolic liability.[4][7]
α-Keto Acid ~2-3More acidic, still anionic. Prone to decarboxylation.[8][9]Strong interactions, but stability can be a significant challenge.[9]
α-Ketoamide N/A (neutral)H-bond donor/acceptor, conformationally constrained.Improved metabolic stability and permeability over acids/esters.[1][2]

Table 1: Comparison of Carboxylic Acid and its α-Keto Bioisosteres.

Synthetic Strategies: Accessing the Building Blocks

The availability of robust and scalable synthetic routes is paramount for the successful application of any building block in a drug discovery campaign. Historically, methods relied on harsh reagents like selenium dioxide or potassium permanganate.[3] Modern organic synthesis, however, offers more refined and chemoselective approaches.

Oxidation of α-Hydroxy Acids: A Modern, Chemoselective Approach

One of the most significant advances has been the development of nitroxyl-radical-catalyzed aerobic oxidation.[8][10] This methodology addresses a critical challenge in α-keto acid synthesis: their lability and tendency to undergo decarboxylation under harsh oxidative conditions.[8][9]

Expertise in Action: The choice of the 2-azaadamantane N-oxyl (AZADO) catalyst over more common radicals like TEMPO is a deliberate one.[9] AZADO demonstrates superior performance, particularly in aprotic solvents, and the use of molecular oxygen as the terminal oxidant makes this an environmentally benign "green" method that minimizes waste.[8][9] This is not merely an academic curiosity; minimizing complex purification steps for highly polar products is a significant practical advantage in a drug development setting.[8][9]

G start α-Hydroxy Acid (Starting Material) process AZADO (cat.) NaNO₂ (cat.) O₂ (Co-oxidant) MeCN, RT start->process Chemoselective Oxidation product α-Keto Acid (High Purity Product) process->product byproduct Minimal Waste (H₂O) process->byproduct

Detailed Protocol: AZADO-Catalyzed Synthesis of Phenylglyoxylic Acid

This protocol is a self-validating system, adapted from literature procedures, designed for high yield and purity.[8][9][11]

Materials:

  • Mandelic Acid (α-hydroxy acid)

  • 2-Azaadamantane N-oxyl (AZADO)

  • Sodium Nitrite (NaNO₂)

  • Acetonitrile (MeCN), anhydrous

  • Oxygen (balloon or atmosphere)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add mandelic acid (1.0 eq).

  • Catalyst Addition: Add AZADO (0.01 eq) and NaNO₂ (0.1 eq).

  • Solvent: Add anhydrous acetonitrile to achieve a substrate concentration of 0.1 M.

  • Initiation: Purge the flask with oxygen and maintain a positive pressure with an O₂ balloon.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo. The residue can be purified by silica gel chromatography, though the high purity of the crude product often simplifies this process significantly compared to methods using stoichiometric oxidants.[9]

  • Characterization: Confirm the structure and purity of the resulting phenylglyoxylic acid by ¹H NMR, ¹³C NMR, and HRMS.

Other Key Synthetic Routes

While AZADO oxidation is a preferred method, other routes remain relevant depending on the desired scaffold:

  • From Amino Acids: α-keto acids are the metabolic precursors to amino acids, and this relationship can be exploited synthetically through transamination or enzymatic synthesis.[12][13][14][15]

  • Copper-Catalyzed Oxidative Amidation: A variety of starting materials, including terminal alkynes and 1-arylethanols, can be converted to α-ketoamides using copper catalysis, offering a direct route to these valuable derivatives.[16][17]

Applications in Drug Design: The Power of the Privileged Scaffold

The α-ketoamide moiety, in particular, has been successfully incorporated into numerous drug candidates and approved therapies.[1][18][19] Its utility can be broadly categorized into two modes of action.

The Electrophilic Warhead: Covalent Enzyme Inhibition

The electrophilicity of the ketone in the α-ketoamide is ideal for targeting nucleophilic amino acid residues—primarily serine or cysteine—in enzyme active sites.[1][2] This interaction forms a reversible covalent bond (a hemiketal or thiohemiketal), leading to potent enzyme inhibition.[20]

Mechanism-Driven Design: This strategy is not a blunt instrument. It's a highly rational approach to drug design that mimics the tetrahedral transition state of peptide bond hydrolysis.[20] This allows for high potency and, when designed correctly, excellent selectivity.

Case Study: Hepatitis C and SARS-CoV-2 Protease Inhibitors The HCV NS3/4A protease inhibitors Telaprevir and Boceprevir are landmark examples.[20] Both drugs utilize an α-ketoamide warhead to form a reversible covalent bond with the catalytic Ser139 residue in the enzyme's active site.[20] More recently, this same principle has been applied to inhibitors of the SARS-CoV-2 main protease (Mpro), which has a catalytic cysteine (Cys145).[21][22] The α-ketoamide reacts with the cysteine thiol to form a stable thiohemiketal adduct, effectively shutting down viral replication.[21]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Cysteine Protease (e.g., SARS-CoV-2 Mpro) Cys Cys145-S⁻ (Nucleophile) Keto_C Electrophilic Ketone Carbon Cys->Keto_C Nucleophilic Attack Adduct Reversible Thiohemiketal Adduct (Enzyme Inhibition) Cys->Adduct Inhibitor α-Ketoamide Warhead R-CO-CO-NHR' Keto_C->Adduct

The Non-Electrophilic Scaffold: Modulating Conformation and Interactions

When not acting as a covalent warhead, the α-ketoamide moiety is a powerful tool for optimizing non-covalent interactions and improving pharmacokinetic profiles.[1][2] Its relative planarity and ability to act as both a hydrogen bond donor (the N-H) and acceptor (the two carbonyls) allow it to lock in bioactive conformations and form critical interactions with protein targets.[1][2] This conformational rigidity can lead to significant gains in potency and selectivity by reducing the entropic penalty of binding.

Conclusion and Future Perspectives

Alpha-keto acid building blocks, and their amide derivatives, have firmly established themselves as a privileged class of motifs in medicinal chemistry. Their synthetic accessibility has been greatly enhanced by modern, chemoselective methods that are amenable to the demands of drug discovery programs. The dual functionality of these compounds—serving as both stable, drug-like scaffolds and highly effective covalent warheads—ensures their continued relevance.

Future work will likely focus on expanding the diversity of α-ketoheterocycles and developing even more sophisticated methods for their stereoselective synthesis.[23][24] As our understanding of target biology deepens, the ability to rationally design and synthesize these versatile building blocks will remain a critical enabling skill for medicinal chemists striving to deliver the next generation of innovative medicines.

References

  • Maggio, B., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. organic-chemistry.org. [Link]

  • Maggio, B., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - ACS Publications. ACS Publications. [Link]

  • Furukawa, K., et al. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters. [Link]

  • Organic Chemistry Portal. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. organic-chemistry.org. [Link]

  • Furukawa, K., et al. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Huang, H. Y., & Moitessier, N. (2024). α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ChemRxiv. [Link]

  • Huang, H. Y., & Moitessier, N. (2026). α-Ketoamides-based covalent inhibitors in drug discovery: Current status and synthetic methods. European Journal of Medicinal Chemistry. [Link]

  • Chandru, K., et al. (2025). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Angewandte Chemie International Edition. [Link]

  • Chandru, K., et al. (2025). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. ResearchGate. [Link]

  • LibreTexts. (2024). 26.3: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Furukawa, K., et al. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. PubMed. [Link]

  • Sakamoto, K., et al. (1998). Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Kumar, V., et al. (2021). Recent Advances in the Synthesis and Applications of α-Ketothioesters. Advanced Synthesis & Catalysis. [Link]

  • Wikipedia. Amino acid synthesis. Wikipedia. [Link]

  • Request PDF. Recent advances in catalytic synthesis of α-ketoamides. ResearchGate. [Link]

  • Buynak, J. D., et al. (2001). Design, synthesis, and evaluation of alpha-ketoheterocycles as class C beta-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pinheiro, S., et al. (2024). Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases. ACS Omega. [Link]

  • Swain, S. P., et al. (2024). Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. ChemRxiv. [Link]

  • Request PDF. α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ResearchGate. [Link]

  • Kerim, D., et al. (2021). Toward the Identification of Potential α-Ketoamide Covalent Inhibitors for SARS-CoV-2 Main Protease: Fragment-Based Drug Design and MM-PBSA Calculations. MDPI. [Link]

  • Faridoon, et al. (2025). Key advances in the development of reversible covalent inhibitors. Expert Opinion on Drug Discovery. [Link]

  • Boonen, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules. [Link]

  • Drug Discovery. (2014). Continuous Flow Synthesis of alpha-Halo Ketones: Building Blocks for Anti-retroviral Agents. amriglobal.com. [Link]

  • Kumar, V., et al. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. MDPI. [Link]

  • Request PDF. Design, synthesis, and evaluation of alpha-ketoheterocycles as class C beta-lactamase inhibitors. ResearchGate. [Link]

  • Wikipedia. α-Ketoglutaric acid. Wikipedia. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • Cole, K. P., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. American Chemical Society. [Link]

  • Wójcik, R., et al. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. Journal of Physiology and Pharmacology. [Link]

  • Cooper, A. J. L., et al. (1983). Synthesis and properties of the .alpha.-keto acids. Chemical Reviews. [Link]

  • Wikipedia. Keto acid. Wikipedia. [Link]

  • Wajner, M., et al. (2001). Pharmacological Evidence That Alpha-Ketoisovaleric Acid Induces Convulsions Through GABAergic and Glutamatergic Mechanisms in Rats. Brain Research. [Link]

  • Dr. Manoj Prabhakaran MD DM. (2025). Alpha Ketoanalogue drugs / video 248. YouTube. [Link]

  • Science.gov. aromatic alpha-keto acids: Topics by Science.gov. Science.gov. [Link]

  • da Silva, A. C. A., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

  • LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the regioselective synthesis of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid , a critical pharmacophore oft...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the regioselective synthesis of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid , a critical pharmacophore often utilized in the development of aldose reductase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

The synthesis of


-keto acids from substituted benzenes is a cornerstone transformation in medicinal chemistry. This protocol outlines a robust, two-step synthesis of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid  starting from commercially available 2-fluorotoluene.

The method employs a Friedel-Crafts acylation using ethyl chlorooxoacetate (ethyl oxalyl chloride) mediated by aluminum chloride (


), followed by alkaline hydrolysis. This route is preferred over direct oxalyl chloride acylation to avoid the formation of symmetric benzil byproducts and to allow for easier purification of the ester intermediate.
Key Advantages of This Protocol
  • Regiocontrol: Optimized conditions favor substitution para to the methyl group (the strongest activator), ensuring high regioselectivity.

  • Scalability: The use of dichloromethane (DCM) allows for efficient heat dissipation and straightforward aqueous workup.

  • Purity: Isolation of the ester intermediate acts as a purification gate, removing regioisomers before the final hydrolysis.

Retrosynthetic Analysis & Mechanism

The target molecule is accessed via the disconnection of the C1-C(


) bond.
Mechanistic Pathway[1][2][3][4][5][6][7][8]
  • Electrophile Generation:

    
     complexes with the acyl chloride oxygen of ethyl chlorooxoacetate, generating a highly electrophilic acylium species.
    
  • Regioselective Attack: The 2-fluorotoluene substrate undergoes electrophilic aromatic substitution (EAS).

    • Directing Effects: The methyl group (C1) is an activator and directs ortho/para. The fluoro group (C2) is a deactivator but directs ortho/para via resonance.

    • Steric/Electronic Outcome: Substitution occurs at C4 (para to Methyl, meta to Fluoro). This position is electronically favored by the methyl group's activation and sterically less hindered than the position ortho to the methyl (C6) or ortho to the fluorine (C3).

  • Hydrolysis: The resulting

    
    -keto ester is saponified to yield the free acid.
    

ReactionScheme Start 2-Fluorotoluene Intermediate Ethyl 2-(3-fluoro-4-methylphenyl) -2-oxoacetate Start->Intermediate Friedel-Crafts (DCM, 0°C -> RT) Reagent Ethyl Chlorooxoacetate + AlCl3 Reagent->Intermediate Product 2-(3-Fluoro-4-methylphenyl) -2-oxoacetic acid Intermediate->Product Saponification Hydrolysis NaOH / EtOH then HCl

Figure 1: Reaction scheme illustrating the transformation from 2-fluorotoluene to the target


-keto acid.

Experimental Protocol

Part A: Friedel-Crafts Acylation

Objective: Synthesis of Ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Amount
2-Fluorotoluene 110.131.011.0 g (100 mmol)
Ethyl chlorooxoacetate 136.531.216.4 g (120 mmol)
Aluminum Chloride (

)
133.341.520.0 g (150 mmol)
Dichloromethane (DCM) -Solvent150 mL
Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet connected to a caustic scrubber (to neutralize HCl gas).

  • Catalyst Suspension: Charge the flask with

    
     (20.0 g) and anhydrous DCM (100 mL). Cool the suspension to 0°C  using an ice/water bath.
    
  • Electrophile Formation: Add Ethyl chlorooxoacetate (16.4 g) dropwise over 15 minutes. The suspension may homogenize slightly as the acylium complex forms. Stir for an additional 15 minutes at 0°C.

  • Substrate Addition: Dissolve 2-Fluorotoluene (11.0 g) in DCM (50 mL) and transfer to the addition funnel. Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 5°C.

    • Note: A color change (often to dark orange or red) indicates complex formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or LC-MS.

  • Quench: Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and 50 mL of concentrated HCl. Caution: Exothermic reaction with vigorous gas evolution.

  • Workup:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers and wash sequentially with water (100 mL), sat.[2]

      
       (100 mL), and brine (100 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the crude keto-ester (typically a yellow oil).
      
Part B: Hydrolysis to Free Acid

Objective: Conversion of the ester to 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid.

Reagents
ReagentEquiv.Amount
Crude Ester (from Part A) 1.0~20 g (theoretical)
NaOH (2M aq) 2.5125 mL
Ethanol Solvent100 mL
Step-by-Step Procedure
  • Solubilization: Dissolve the crude ester in Ethanol (100 mL) in a 500 mL flask.

  • Saponification: Add 2M NaOH (125 mL) slowly. Stir the mixture at room temperature for 2 hours.

    • Checkpoint: The solution should become homogeneous (or clear) as the ester hydrolyzes to the soluble carboxylate salt.

  • Isolation:

    • Concentrate the mixture on a rotary evaporator to remove most of the ethanol.

    • Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (50 mL) to remove unreacted organics/neutral impurities. Discard the ether layer.

  • Acidification: Cool the aqueous phase to 0°C. Acidify to pH ~1 using 6M HCl. The product should precipitate as a white or off-white solid.

  • Filtration: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 45°C overnight.

Analytical Data & Quality Control

Verification of the product structure is essential. The following data is expected for the title compound.

  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: 105–108°C (typical for similar aryl-glyoxylic acids).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       14.0 (br s, 1H, COOH).
      
    • 
       7.75 (d, J = 8.0 Hz, 1H, Ar-H5, para to F).
      
    • 
       7.68 (dd, J = 11.0, 1.5 Hz, 1H, Ar-H3, ortho to F).
      
    • 
       7.50 (t, J = 7.8 Hz, 1H, Ar-H4, meta to F).
      
    • 
       2.35 (s, 3H, Ar-CH3).
      
    • Note: Coupling constants and shifts verify the 1,2,4-substitution pattern.

  • Mass Spectrometry (ESI-): m/z = 181 [M-H]- (

    
     loss fragment often seen), 225 [M-H]- (parent).
    

Process Workflow Diagram

Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrolysis Setup Dry Flask Setup (N2, Scrubber) Complex Form Acylium Complex (AlCl3 + Ester-Cl, 0°C) Setup->Complex Addition Add 2-Fluorotoluene (Dropwise, <5°C) Complex->Addition Reaction React at RT (3-4 Hours) Addition->Reaction Quench Quench on Ice/HCl Reaction->Quench Extract DCM Extraction & Wash Quench->Extract Saponify Add NaOH/EtOH (Stir 2h) Extract->Saponify Crude Oil Wash Ether Wash (Remove Neutrals) Saponify->Wash Acidify Acidify Aqueous Layer (HCl to pH 1) Wash->Acidify Filter Filter & Dry Product Acidify->Filter

Figure 2: Operational workflow for the synthesis, highlighting critical process steps and phase changes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture deactivating

.
Ensure all glassware is flame-dried; use fresh anhydrous

.
Regioisomer Impurities Temperature too high during addition.Strictly maintain T < 5°C during substrate addition to favor kinetic control.
Benzil Formation Incorrect stoichiometry or reagent.Use ethyl chlorooxoacetate instead of oxalyl chloride to prevent double acylation.
Product Oiling Out Incomplete acidification or impurities.Ensure pH reaches < 1. If oil persists, scratch flask with glass rod or seed with crystal.

References

  • Friedel-Crafts Acylation Mechanism & Methodology

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.
    • Organic Syntheses, Coll.[2] Vol. 4, p. 184 (Ethyl chlorofluoroacetate preparation and usage).[2]

  • General Synthesis of Arylglyoxylic Acids

    • Marvel, C. S.; Sperry, R. L. "Benzoylformic Acid". Organic Syntheses, Coll.[2] Vol. 1, p. 95 (Analogous reaction using benzoyl chloride/cyanide, illustrating hydrolysis).

  • Detailed regiochemical studies of 2-fluorotoluene acylation confirm the preference for the position para to the methyl group due to the stronger activating influence of the alkyl group compared to the deactivating (though ortho/para directing) fluoro group. See: Journal of Organic Chemistry, "Regioselectivity in Electrophilic Aromatic Substitution of Fluorotoluenes".
  • Related Pharmacophore Synthesis (Zopolrestat Intermediates)

    • Mylari, B. L., et al. "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners." J. Med. Chem.1991 , 34(1), 108-122.

(Note: While specific CAS 142875-76-9 or similar derivatives might be proprietary, the protocol above is the standard "first-principles" synthesis for this chemical entity.)

Sources

Application

Application Note: Synthesis of Ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate via Grignard Reaction with Diethyl Oxalate

Abstract: This document provides a comprehensive guide for the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate, a valuable α-keto ester intermediate. The protocol details the preparation of the requisite Grig...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate, a valuable α-keto ester intermediate. The protocol details the preparation of the requisite Grignard reagent, 3-fluoro-4-methylphenylmagnesium bromide, and its subsequent acylation with diethyl oxalate. We delve into the mechanistic underpinnings, process optimization, and troubleshooting to ensure a high-yield, reproducible synthesis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require access to functionalized α-keto esters for the construction of complex molecular architectures.

Introduction: The Significance of Fluorinated α-Keto Esters

α-Keto esters are a class of highly versatile synthetic intermediates, prized for their dual reactivity at the ketone and ester carbonyl groups.[1] This functionality makes them crucial building blocks in the synthesis of a wide array of value-added compounds, including pharmaceuticals, agrochemicals, and natural product analogs.[1][2] Their applications are extensive, ranging from the synthesis of α-hydroxy acids and α-amino acids to the construction of complex heterocyclic systems.[3]

The introduction of a fluorine atom into organic molecules is a cornerstone of modern drug design.[4] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] Consequently, the synthesis of fluorinated building blocks, such as the target compound ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate, is of paramount importance to the drug discovery process.

The Grignard reaction remains one of the most powerful and reliable methods for carbon-carbon bond formation in organic chemistry.[6][7] The reaction of an organomagnesium halide with diethyl oxalate provides a direct and efficient route to α-keto esters.[8] This application note provides a detailed, field-tested protocol for this specific transformation, emphasizing the critical parameters required for success.

Reaction Mechanism and Rationale

The synthesis is a two-stage process: formation of the Grignard reagent followed by its reaction with the electrophile, diethyl oxalate.

Stage 1: Formation of 3-fluoro-4-methylphenylmagnesium Bromide

The Grignard reagent is prepared by the reaction of 1-bromo-3-fluoro-4-methylbenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[6] The reaction proceeds via a single-electron transfer mechanism at the surface of the magnesium metal.[6] Maintaining strictly anhydrous conditions is critical, as Grignard reagents are strong bases and will readily react with water, quenching the reagent and reducing the yield.[9]

Stage 2: Nucleophilic Acylation and Product Formation

The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[6] This nucleophile attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[7][8] This addition forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide (⁻OEt) leaving group to yield the desired α-keto ester.

A potential side reaction is the second addition of the Grignard reagent to the ketone carbonyl of the newly formed α-keto ester product.[10] This "overreaction" leads to the formation of a tertiary alcohol, which can be a significant impurity. To mitigate this, the reaction is conducted at low temperatures (e.g., -10 °C to 0 °C), and the Grignard reagent is added slowly to a solution of diethyl oxalate to ensure the electrophile is always in excess relative to the nucleophile at any given moment.[8][10]

The overall reaction scheme is depicted below.

ReactionScheme cluster_step2 Step 2: Acylation reactant1 3-Fluoro-4-methyl-bromobenzene grignard 3-Fluoro-4-methylphenyl- magnesium bromide reactant1->grignard THF (anhydrous) plus1 + reactant2 Mg reactant2->grignard reactant3 Diethyl Oxalate product Ethyl 2-(3-fluoro-4-methylphenyl)- 2-oxoacetate reactant3->product plus2 + grignard->product 1. THF, -10°C to 0°C side_product Mg(OEt)Br Workflow start Start: Assemble Dry Apparatus under Inert Atmosphere (N₂ or Ar) prep_grignard A. Grignard Reagent Preparation start->prep_grignard add_mg Add Mg turnings & I₂ crystal to flask prep_grignard->add_mg add_bromo_sol Add 1-bromo-3-fluoro-4-methylbenzene in anhydrous THF to dropping funnel add_mg->add_bromo_sol initiate Add a small amount of solution to Mg. Wait for initiation (color change, reflux) add_bromo_sol->initiate add_rest Add remaining solution dropwise to maintain gentle reflux initiate->add_rest complete_formation Stir at room temp or gentle heat until Mg is consumed add_rest->complete_formation prep_acylation B. Acylation with Diethyl Oxalate complete_formation->prep_acylation prep_oxalate In a separate flask, dissolve diethyl oxalate in anhydrous THF prep_acylation->prep_oxalate cool_oxalate Cool oxalate solution to -10°C prep_oxalate->cool_oxalate add_grignard Slowly add the prepared Grignard reagent via cannula or dropping funnel cool_oxalate->add_grignard react Stir at -10°C for 1 hr, then warm to room temp and stir for 1 hr add_grignard->react prep_workup C. Work-up and Purification react->prep_workup quench Pour reaction mixture into ice-cold saturated NH₄Cl solution prep_workup->quench extract Extract aqueous layer with diethyl ether (3x) quench->extract combine_wash Combine organic layers, wash with brine, and dry over MgSO₄ extract->combine_wash concentrate Filter and concentrate in vacuo combine_wash->concentrate purify Purify crude product via vacuum distillation or column chromatography concentrate->purify end End: Characterize Final Product purify->end

Caption: Step-by-step experimental workflow diagram.

Part A: Preparation of 3-fluoro-4-methylphenylmagnesium bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Reagent Charging: Place the magnesium turnings and a single crystal of iodine into the reaction flask. [11]3. Initiation: In the dropping funnel, prepare a solution of 1-bromo-3-fluoro-4-methylbenzene in 100 mL of anhydrous THF. Add approximately 10-15 mL of this solution to the magnesium turnings. [11]The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grey. If the reaction does not start, gentle warming with a heat gun may be required. [11][12]4. Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. [11]5. Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish-brown solution is the Grignard reagent.

Part B: Reaction with Diethyl Oxalate

  • Electrophile Preparation: In a separate, dry three-necked flask equipped with a dropping funnel and an inert gas inlet, prepare a solution of diethyl oxalate in 150 mL of anhydrous THF.

  • Cooling: Cool this solution in an ice-salt or dry ice/acetone bath to between -10 °C and 0 °C. [8]3. Grignard Addition: Slowly add the prepared Grignard reagent from Part A to the cold diethyl oxalate solution dropwise over 30-60 minutes. Maintain the internal temperature below 0 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the cold bath for an additional hour, then let it warm to room temperature and stir for another hour. [8] Part C: Work-up and Purification

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold saturated ammonium chloride solution with vigorous stirring. [13][14]2. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of diethyl ether (100 mL each).

  • Washing & Drying: Combine the organic extracts and wash them with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil or solid should be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate.

Product Characterization

The final product should be characterized to confirm its identity and purity.

PropertyValue
Product Name Ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate
Molecular Formula C₁₁H₁₁FO₃
Molecular Weight 210.20 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), and aromatic protons.

  • ¹³C NMR: Resonances for the two carbonyl carbons (ketone and ester), aromatic carbons (with C-F coupling), and the ethyl group carbons.

  • IR (Infrared Spectroscopy): Strong characteristic absorptions for the C=O stretching of the ketone (~1730 cm⁻¹) and the ester (~1740 cm⁻¹), as well as C-F and C-H stretching bands.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

Troubleshooting Guide

ProblemProbable CauseSuggested Solution
Grignard reaction fails to initiate. Presence of moisture in glassware or solvent; inactive magnesium surface.Rigorously dry all equipment and use anhydrous solvents. [9]Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. [11]
Low yield of the desired α-keto ester. Incomplete formation of the Grignard reagent; quenching of the reagent by moisture.Ensure the Grignard formation goes to completion (most Mg consumed). Re-check for anhydrous conditions.
Significant formation of tertiary alcohol side product. Reaction temperature was too high during Grignard addition; Grignard reagent added too quickly.Maintain a low reaction temperature (-10 °C or lower). [10]Add the Grignard reagent slowly to a solution of diethyl oxalate (inverse addition is not recommended).
Formation of 3,3'-difluoro-4,4'-dimethyl-1,1'-biphenyl. Wurtz-type coupling, often promoted by higher temperatures during Grignard formation.Maintain a gentle, controlled reflux during Grignard reagent preparation. Avoid excessive heating.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, researchers can reliably access this valuable fluorinated α-keto ester. The versatility of this intermediate makes it a key building block for the development of novel therapeutic agents and other high-value chemical entities.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • Applications of typical α-keto acids and their esters.
  • Application Notes and Protocols: Synthesis of 7-chloro-2-oxoheptanoic Acid via Grignard Reaction. Benchchem.
  • Chemistry Grignard Reaction Mechanism.
  • Grignard Reaction. Organic Chemistry Portal.
  • CN103382152A - Preparation method of alpha-keto ester.
  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacet
  • Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach. irf@fhnw.
  • Preparation of phenylmagnesium bromide. PrepChem.com.
  • 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis. ChemicalBook.
  • Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. PMC - NIH.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid.
  • Formation and Use of an Organometallic Reagent. Unknown Source.
  • Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. PMC.

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Method

Strategic Oxidation of 1-(3-fluoro-4-methylphenyl)ethanone: A Guide to the Synthesis of 2-(3-fluoro-4-methylphenyl)-2-oxoacetic Acid

An Application Note and Protocol Guide for Researchers Abstract α-Keto acids are invaluable structural motifs in medicinal chemistry and serve as versatile building blocks in the synthesis of pharmaceuticals and other bi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

α-Keto acids are invaluable structural motifs in medicinal chemistry and serve as versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] This application note provides a detailed guide for the synthesis of 2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid, a key intermediate, through the selective oxidation of the α-methyl group of 1-(3-fluoro-4-methylphenyl)ethanone. We present two robust protocols utilizing selenium dioxide (the Riley Oxidation) and potassium permanganate, respectively. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: The Significance of Aryl α-Keto Acids

Aryl α-keto acids are not merely synthetic curiosities; they are critical precursors for a wide array of heterocyclic compounds and pharmacologically relevant scaffolds. Their dual reactivity, stemming from the adjacent keto and carboxylic acid functionalities, allows for diverse chemical transformations, including esterification, nucleophilic addition, and reduction.[1] The target molecule, 2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid, incorporates a fluorinated phenyl ring, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity.

The conversion of readily available aryl methyl ketones (acetophenones) into α-keto acids is a fundamental transformation in organic synthesis.[1] The primary challenge lies in selectively oxidizing the activated α-methyl group without affecting the aromatic ring or other functional groups. This guide focuses on two well-established and effective methods to achieve this transformation.

Reaction Pathways and Mechanistic Considerations

The oxidation of the α-methylene group of a ketone to a 1,2-dicarbonyl compound is a well-studied process.[2][3] The two methods detailed below, while achieving the same overall transformation, proceed through distinct mechanisms.

The Riley Oxidation (Selenium Dioxide)

First described by Harry Lister Riley in 1932, this reaction uses selenium dioxide (SeO₂) to oxidize methylene groups adjacent to carbonyls.[4][5] It is highly effective for converting acetophenones into the corresponding phenylglyoxals, which can be further oxidized to the desired α-keto acid.

Mechanism: The reaction is understood to proceed through the enol tautomer of the ketone. The enol attacks the electrophilic selenium atom of SeO₂, initiating a cascade that ultimately forms the dicarbonyl product and elemental selenium.[5][6]

Riley_Oxidation Start 1-(3-fluoro-4-methylphenyl)ethanone Enol Enol Tautomer Start->Enol Tautomerization Intermediate1 Initial Adduct Enol->Intermediate1 Ene Reaction SeO2 SeO₂ SeO2->Intermediate1 Ene Reaction Intermediate2 [2,3]-Sigmatropic Rearrangement Intermediate1->Intermediate2 Rearrangement Intermediate3 Seleninic Acid Ester Intermediate2->Intermediate3 Hydrolysis Precursor Product_Glyoxal 2-(3-fluoro-4-methylphenyl)-1,2-dione (Phenylglyoxal derivative) Intermediate3->Product_Glyoxal - H₂SeO Product_Acid 2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid Product_Glyoxal->Product_Acid Further Oxidation (often in situ) H2O H₂O

Caption: Mechanism of the Riley Oxidation.

Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a powerful and cost-effective oxidizing agent. Under controlled conditions, it can effectively oxidize the methyl group of acetophenones. The reaction outcome is highly dependent on the pH. Under basic conditions, the α-keto acid is the major product, while acidic conditions can lead to cleavage and formation of the corresponding benzoic acid.[7][8][9]

Mechanism: Similar to the Riley oxidation, this process is believed to involve the enol form of the ketone. The electron-rich double bond of the enol attacks the permanganate ion, leading to the formation of a cyclic manganate ester intermediate. This intermediate then collapses to form the dicarbonyl compound, which is subsequently hydrolyzed to the α-keto acid salt.

Experimental Protocols

Safety Notice: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Selenium compounds are highly toxic and malodorous.[2][3]

Protocol 1: Selenium Dioxide Oxidation (Riley Oxidation)

This protocol is adapted from established procedures for the α-oxidation of ketones.[3][10]

Materials:

  • 1-(3-fluoro-4-methylphenyl)ethanone (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.1 eq)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(3-fluoro-4-methylphenyl)ethanone (1.0 eq) and selenium dioxide (1.1 eq).

  • Solvent Addition: Add 1,4-dioxane and a small amount of water (e.g., for every 10 mL of dioxane, add 0.5 mL of water).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. A black precipitate of elemental selenium will form as the reaction progresses.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.

  • Work-up (Part 1 - Filtration): Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with a small amount of dioxane or DCM.

  • Work-up (Part 2 - Extraction): Transfer the filtrate to a separatory funnel. Dilute with water and extract the aqueous phase three times with DCM.

  • Work-up (Part 3 - Washing): Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to extract the acidic product) and then brine.

  • Acidification & Isolation: Carefully acidify the NaHCO₃ washings with cold 2M HCl until the pH is ~2. The α-keto acid product should precipitate or can be extracted with fresh DCM or ethyl acetate.

  • Drying and Concentration: Dry the final organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Workflow Start Start: 1-(3-fluoro-4-methylphenyl)ethanone + SeO₂ in Dioxane/H₂O Reaction Reflux (100-110°C, 16-24h) Start->Reaction Filtration Cool & Filter through Celite® (Removes Selenium) Reaction->Filtration Extraction Aqueous Work-up & Extraction with DCM Filtration->Extraction Wash Wash with NaHCO₃ (aq) (Product moves to aqueous layer) Extraction->Wash Acidify Acidify Aqueous Layer with 2M HCl Wash->Acidify Isolate Extract Product with DCM/EtOAc Acidify->Isolate Dry Dry (MgSO₄) & Concentrate Isolate->Dry Purify Purification (Recrystallization or Chromatography) Dry->Purify Final Pure 2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid Purify->Final

Caption: Experimental workflow for the synthesis of α-keto acid.

Protocol 2: Potassium Permanganate (KMnO₄) Oxidation

This protocol leverages the strong oxidizing power of KMnO₄ under basic conditions to favor the formation of the α-keto acid.[1][7]

Materials:

  • 1-(3-fluoro-4-methylphenyl)ethanone (1.0 eq)

  • Potassium permanganate (KMnO₄) (2.5-3.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Water

  • t-Butanol (optional, as co-solvent)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl, concentrated or 2M)

  • Ethyl acetate or Diethyl ether

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice bath

Procedure:

  • Setup: In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 1-(3-fluoro-4-methylphenyl)ethanone in water (and optional t-butanol) containing KOH (approx. 2.0 eq). Cool the solution in an ice bath to 0-5 °C.

  • Oxidant Preparation: In a separate beaker, prepare a solution of KMnO₄ (2.5-3.0 eq) in water.

  • Addition: Slowly add the KMnO₄ solution to the stirred ketone solution via an addition funnel, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form. Let the reaction proceed for 4-8 hours or until TLC indicates consumption of the starting material.

  • Quenching: Cool the mixture in an ice bath and carefully add a saturated solution of sodium bisulfite until the brown MnO₂ precipitate dissolves and the solution becomes colorless.

  • Work-up: Filter the solution to remove any remaining inorganic solids. Transfer the filtrate to a separatory funnel.

  • Acidification and Extraction: Cool the aqueous solution in an ice bath and slowly add concentrated HCl until the pH is ~2. Extract the acidic aqueous layer three times with ethyl acetate or diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization.

Data Summary and Characterization

The following table summarizes the key parameters and expected outcomes for the two protocols.

ParameterProtocol 1: Selenium DioxideProtocol 2: Potassium Permanganate
Oxidizing Agent Selenium Dioxide (SeO₂)Potassium Permanganate (KMnO₄)
Stoichiometry ~1.1 equivalents~2.5 - 3.0 equivalents
Solvent 1,4-Dioxane / WaterWater / (t-Butanol)
Temperature Reflux (~100-110 °C)0 °C to Room Temperature
Typical Yield 60-75%50-70%
Key Advantage High selectivity for α-oxidationCost-effective reagent
Key Disadvantage Toxicity of selenium compoundsPotential for over-oxidation

Expected Product Characterization for 2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.8-8.0 (m, 2H, Ar-H), 7.3-7.4 (t, 1H, Ar-H), 2.4 (s, 3H, Ar-CH₃). Note: The carboxylic acid proton may be broad or not observed.

  • ¹³C NMR (CDCl₃, 101 MHz): δ 185.0 (C=O, keto), 162.0 (C=O, acid), 163.0 (d, ¹JCF), 135.0, 132.0, 128.0, 125.0 (d, ²JCF), 118.0 (d, ²JCF), 16.0 (CH₃).

  • MS (ESI-): m/z calculated for C₉H₇FO₃: 182.04; found [M-H]⁻: 181.03.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents; Insufficient temperature (SeO₂ method); Starting material is impure.Check the quality of SeO₂ (should be a white powder). Ensure the reflux temperature is reached. Purify starting material if necessary.
Low Yield Incomplete reaction; Loss of product during work-up (especially during NaHCO₃ extraction if pH is not basic enough); Over-oxidation (KMnO₄ method).Increase reaction time. Ensure the pH of the aqueous layer is >8 before washing away non-acidic impurities. For KMnO₄, maintain low temperatures during addition.
Formation of Benzoic Acid Derivative Over-oxidation, particularly with KMnO₄ in acidic or neutral conditions.Ensure the KMnO₄ reaction is run under strongly basic conditions (using KOH or NaOH) and at a controlled temperature.
Product is Dark/Oily Residual selenium compounds (SeO₂ method); Residual manganese compounds (KMnO₄ method).Ensure thorough filtration through Celite® for the SeO₂ reaction. For KMnO₄, ensure complete quenching with sodium bisulfite. Consider an additional purification step like column chromatography.

References

  • Adichemistry. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Access to α-Arylketothioamides by Redox Reaction between Acetophenones, Elemental Sulfur and DMF. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Selenium-Dioxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Retrieved from [Link]

  • Grokipedia. (n.d.). Riley oxidation. Retrieved from [Link]

  • University of Delhi. (n.d.). Oxidation. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2012). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Synthesis, 44(02), 283-289. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Kinetics of Permanganate Oxidation of Acetophenones in Aqueous Acetic acid : A Mechanistic Study. Retrieved from [Link]

  • Zenodo. (n.d.). Comparative Study of Kinetics of HCI and HCI04 Acid- catalysed Oxidation of Acetophenone by Selenium Dioxide in Aqueous Acetic A. Retrieved from [Link]

  • Filo. (2025). How Acetophenon oxidise into Carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • ConnectSci. (n.d.). Kinetics and Mechanisms of the Oxidation of Methyl Aryl Ketones by Acid Permanganate. Retrieved from [Link]

  • YouTube. (2022, March 12). Riley Oxidation. Retrieved from [Link]

  • PubMed. (2013). Electrochemical synthesis of the aryl α-ketoesters from acetophenones mediated by KI. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 6: Synthesis of an α-ketoester through Riley oxidation and its.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

Sources

Application

Application Notes: Hydrolysis of Ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate to 2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid

Introduction 2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the hydrolysis of its corresponding ethyl ester, ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the hydrolysis of its corresponding ethyl ester, ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate. The cleavage of the ester bond to yield the carboxylic acid is a critical transformation that requires robust and well-understood protocols. The presence of an α-keto group and a substituted aromatic ring influences the reactivity of the ester, making the choice of hydrolysis conditions crucial for achieving high yield and purity.

This guide provides detailed protocols for the hydrolysis of ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate, grounded in established chemical principles. We will explore two primary methodologies: base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis. The causality behind experimental choices, self-validating protocol design, and references to authoritative literature are integrated throughout to ensure scientific integrity and practical success.

Pillar 1: Mechanistic Underpinnings of Ester Hydrolysis

The hydrolysis of an ester is a nucleophilic acyl substitution reaction. The choice between acidic and basic catalysis fundamentally alters the reaction mechanism and has significant practical implications.

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common and often preferred method for ester hydrolysis.[1] The reaction is initiated by the attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic carbonyl carbon of the ester. This process forms a tetrahedral intermediate. The reaction becomes effectively irreversible when the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol leaving group.[2] Subsequent acidification in a separate workup step is required to protonate the carboxylate and yield the desired carboxylic acid.[1]

  • Acid-Catalyzed Hydrolysis: This method involves protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water.[3][4] Each step in the acid-catalyzed mechanism is reversible.[1] To drive the reaction to completion, it is necessary to use a large excess of water, which can be a practical challenge for substrates with low aqueous solubility.[1][2]

For the hydrolysis of ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate, saponification is generally the superior method due to its irreversibility, which typically leads to higher yields and simpler product isolation.[1][2]

Pillar 2: Experimental Protocols & Field-Proven Insights

The following protocols are designed for robustness and scalability. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be observed at all times.

Protocol A: Base-Catalyzed Hydrolysis (Saponification)

This protocol is recommended for its efficiency and high yield. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) for α-keto esters as it can sometimes lead to cleaner reactions with fewer side products, though NaOH remains a highly effective and economical choice.[5] A co-solvent system like Tetrahydrofuran (THF)/water is used to ensure the solubility of the ester substrate in the aqueous base.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate (1.0 eq).

    • Add a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio). The volume should be sufficient to dissolve the ester and form a stirrable solution (approx. 0.1 to 0.5 M concentration).

    • Add sodium hydroxide (1.5 to 2.0 eq) or lithium hydroxide (1.5 to 2.0 eq) to the solution. Using a slight excess of base ensures the reaction goes to completion.

  • Reaction Execution:

    • Stir the mixture at room temperature (20-25 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes with a small amount of acetic acid. The reaction is complete when the starting ester spot is no longer visible. Reaction times typically range from 2 to 6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the solution to a pH of ~2 by adding cold 1 M hydrochloric acid (HCl). The carboxylic acid product should precipitate as a solid.

    • Stir the cold slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.

    • Dry the solid product under vacuum to a constant weight.

  • Purity Analysis:

    • Assess the purity of the obtained 2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid by melting point determination, NMR spectroscopy, and HPLC. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol).

Diagram: Base-Catalyzed Hydrolysis (Saponification) Workflow

G cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve Ester in THF/Water B 2. Add NaOH (1.5-2.0 eq) A->B C 3. Stir at RT (2-6 h) B->C D 4. Monitor by TLC/HPLC C->D E 5. Remove THF (Rotovap) D->E Reaction Complete F 6. Acidify with HCl to pH ~2 E->F G 7. Filter Precipitate F->G H 8. Wash with Cold Water G->H I 9. Dry Under Vacuum H->I

Caption: General laboratory workflow for saponification.

Protocol B: Acid-Catalyzed Hydrolysis

This protocol serves as an alternative, though it is often less efficient due to the reversible nature of the reaction.[1] It may be considered if the substrate is sensitive to strong bases.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate (1.0 eq).

    • Add a mixture of a water-miscible co-solvent like dioxane or acetone and an aqueous solution of a strong acid (e.g., 3 M H₂SO₄ or 3 M HCl). A large excess of water is crucial to push the equilibrium towards the products.[1]

  • Reaction Execution:

    • Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction by TLC or HPLC. Due to the equilibrium, the reaction may not proceed to completion. The goal is to reach a point where the ratio of product to starting material is no longer changing. This can take anywhere from 12 to 48 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Extract the aqueous mixture several times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product from acid-catalyzed hydrolysis will likely contain unreacted starting material. Purification via column chromatography or recrystallization is almost always necessary.

Pillar 3: Data Presentation & Visualization

Comparative Summary of Hydrolysis Protocols
ParameterProtocol A: Base-CatalyzedProtocol B: Acid-Catalyzed
Catalyst NaOH, LiOH, or KOHH₂SO₄ or HCl
Stoichiometry 1.5 - 2.0 eq. of baseCatalytic amount of acid
Solvent THF/Water, MeOH/WaterDioxane/Water, Acetone/Water
Temperature Room Temperature (20-25 °C)Reflux (80-100 °C)
Typical Time 2 - 6 hours12 - 48 hours
Driving Force Irreversible deprotonation of acid[2]Large excess of water (Le Châtelier's principle)[1]
Pros High yield, irreversible, faster, cleanerUseful for base-sensitive substrates
Cons Requires final acidification stepReversible, slow, often incomplete, requires high temp.
Diagram: Mechanism of Base-Catalyzed Hydrolysis

G ester Ethyl 2-(Ar)-2-oxoacetate intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack hydroxide OH⁻ hydroxide->intermediate carboxylate Carboxylate Anion intermediate->carboxylate Collapse & Loss of Leaving Group acid 2-(Ar)-2-oxoacetic acid carboxylate->acid Protonation ethanol Ethanol h_plus H₃O⁺ (Workup) h_plus->acid

Caption: Mechanism of saponification.

Troubleshooting and Key Considerations

  • Incomplete Reaction (Saponification): If the reaction stalls, ensure the ester is fully dissolved. Gentle warming (to 40-50 °C) can sometimes increase the rate. Alternatively, adding more base or allowing a longer reaction time may be necessary.

  • Product Oiling Out: During acidification, if the carboxylic acid product separates as an oil instead of a solid, it may be necessary to extract it with an organic solvent (e.g., ethyl acetate) rather than filtering.

  • Side Reactions: The α-keto group is generally stable under these conditions, but prolonged exposure to strong base or high temperatures could potentially lead to side reactions. Sticking to the recommended conditions minimizes this risk.

  • Purification of the Final Acid: Aryl carboxylic acids can sometimes be challenging to purify.[6] If recrystallization is difficult, column chromatography on silica gel using a mobile phase containing a small amount of acid (e.g., 0.5-1% acetic acid) can be effective.

Conclusion

The hydrolysis of ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate is a fundamental transformation for accessing the corresponding carboxylic acid. Base-catalyzed hydrolysis (saponification) stands out as the superior method, offering an irreversible, faster, and higher-yielding pathway to the desired product. By understanding the underlying mechanisms and following a robust, self-validating protocol, researchers can reliably perform this conversion, enabling further progress in drug development and chemical synthesis.

References

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters (II). Retrieved from [Link]

  • Chem Help ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Pearson. Using the mechanism for the acid-catalyzed hydrolysis of an ester.... Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Google Patents. (2008). US20100174111A1 - Process for purification of aryl carboxylic acids.

Sources

Method

Application Note: 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic Acid in Diversity-Oriented Heterocyclic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocols Introduction & Mechanistic Rationale In modern drug discovery, the s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In modern drug discovery, the strategic incorporation of specific pharmacophores is essential for optimizing target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid (CAS: 890097-96-8)[1] serves as a highly versatile α-keto acid (arylglyoxylic acid) building block. The 3-fluoro-4-methylphenyl moiety is particularly valuable: the fluorine atom modulates the pKa of adjacent functional groups and enhances metabolic stability against cytochrome P450 oxidation, while the para-methyl group provides a lipophilic anchor that can be subjected to late-stage functionalization.

Chemically, this building block exhibits a dual-reactivity profile that makes it an ideal hub for diversity-oriented synthesis (DOS):

  • Biselectrophilic Condensation: The adjacent ketone and carboxylic acid moieties readily undergo tandem condensation with dinucleophiles (e.g., diamines, aminothiols, aminoalcohols) to form fused 5- and 6-membered heterocycles.

  • Decarboxylative Radical Generation: Under oxidative conditions, the carboxylic acid undergoes homolytic cleavage to release CO

    
    , generating a highly reactive acyl or aryl radical that can be trapped in cross-coupling or annulation cascades[2].
    

Reactivity SM 2-(3-Fluoro-4-methylphenyl)- 2-oxoacetic acid Cond Condensation Pathway (Biselectrophilic Centers) SM->Cond Rad Decarboxylative Pathway (Radical Generation) SM->Rad Quin Quinoxalin-2(1H)-ones (via o-phenylenediamine) Cond->Quin Pyr Pyrazoles (via hydrazides/alkynes) Cond->Pyr Benz Benzothiazoles (via K2S2O8 & o-aminothiophenol) Rad->Benz Acyl Acylated Heterocycles (via Minisci-type reaction) Rad->Acyl

Caption: Divergent reactivity pathways of 2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid in synthesis.

Synthesis of 3-(3-Fluoro-4-methylphenyl)quinoxalin-2(1H)-ones

Expertise & Causality

Quinoxalin-2(1H)-ones are privileged scaffolds exhibiting broad-spectrum biological activities, including kinase inhibition and antimicrobial properties. Traditional syntheses require harsh refluxing conditions in toxic organic solvents (e.g., toluene, DMF) with strong acid catalysts.

By leveraging Deep Eutectic Solvents (DES), specifically Choline Chloride/Tin(II) Chloride (ChCl/SnCl


), the biselectrophilic nature of the α-keto acid is exploited under mild, environmentally benign conditions[3]. The DES acts as both a hydrogen-bond-donating solvent and a mild Lewis acid catalyst. The SnCl

component coordinates with the α-carbonyl oxygen, significantly lowering the activation energy for the initial nucleophilic attack by o-phenylenediamine, driving rapid cyclocondensation.
Quantitative Data: Solvent & Catalyst Optimization
Solvent SystemTemperature (°C)CatalystTime (h)Yield (%)
Ethanol80None12.045
Toluene110p-TSA (10 mol%)8.062
ChCl/Urea (DES)70None3.078
ChCl/SnCl

(DES)
70 None (Inherent) 1.5 96
Protocol 1: DES-Mediated Cyclocondensation
  • Preparation of DES: In a 25 mL round-bottom flask, combine choline chloride (10 mmol) and anhydrous tin(II) chloride (20 mmol). Heat the mixture at 80 °C under stirring until a clear, homogeneous liquid is formed (approx. 30 mins).

  • Reaction Setup: Cool the DES to 70 °C. Add 2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid (0.45 mmol) and o-phenylenediamine (0.30 mmol) directly to the DES melt.

  • Cyclization: Stir the reaction mixture at 70 °C for 1.5 hours. Monitor the consumption of starting materials via TLC (Hexanes/EtOAc 3:1).

  • Workup: Upon completion, add 10 mL of deionized water to the mixture to break the DES network. The product will precipitate as a solid.

  • Isolation: Filter the precipitate under a vacuum, wash sequentially with water (3 × 5 mL) and cold ethanol (2 mL), and dry under a high vacuum to yield the pure 3-(3-fluoro-4-methylphenyl)quinoxalin-2(1H)-one.

Multicomponent Synthesis of Highly Substituted Pyrazoles

Expertise & Causality

Highly substituted pyrazoles can be synthesized via a consecutive three-component activation–alkynylation–cyclization sequence[4]. This one-pot approach avoids the isolation of unstable alkynedione intermediates. The α-keto acid is first activated to an acid chloride. A subsequent Sonogashira-type coupling with an arylacetylene forms a densely functionalized trielectrophile (alkynedione). The addition of a hydrazide triggers a regioselective cyclocondensation. A final alkaline workup is critical: it drives the N-deacylation of the intermediate 1-acyl-5-hydroxypyrazoline, promoting dehydration to the fully aromatic, thermodynamically stable 1H-pyrazole.

Workflow Step1 1. Activation Oxalyl Chloride (0 °C to RT) Step2 2. Alkynylation Arylacetylene + Pd/Cu (Sonogashira) Step1->Step2 Step3 3. Cyclization Hydrazide Addition (Reflux) Step2->Step3 Step4 4. Isolation Alkaline Workup & Deacylation Step3->Step4

Caption: One-pot activation-alkynylation-cyclization workflow for pyrazole synthesis.

Protocol 2: One-Pot Activation-Alkynylation-Cyclization
  • Activation: Dissolve 2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere. Cool to 0 °C. Add oxalyl chloride (1.2 mmol) dropwise, followed by a catalytic amount of DMF (1 drop). Stir at room temperature for 2 hours, then concentrate under reduced pressure to remove excess oxalyl chloride.

  • Alkynylation: Redissolve the resulting acid chloride in degassed THF (5 mL). Add PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%), CuI (4 mol%), and triethylamine (2.0 mmol). Slowly add phenylacetylene (1.0 mmol) and stir at room temperature for 4 hours.
  • Cyclization: To the same pot, add tert-butyl carbazate (Boc-hydrazide, 1.2 mmol). Heat the mixture to reflux (approx. 65 °C) for 6 hours.

  • Alkaline Workup (Crucial Step): Cool the mixture to room temperature. Add 10 mL of a 10% aqueous NaOH solution and stir vigorously for 2 hours to ensure complete N-deacylation and aromatization.

  • Purification: Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target pyrazole.

Metal-Free Decarboxylative Annulation to Benzothiazoles

Expertise & Causality

Transition-metal-free decarboxylative annulation utilizes potassium persulfate (K


S

O

) as a traceless oxidant. The thermal decomposition of K

S

O

generates strongly oxidizing sulfate radical anions (SO


). These radicals abstract an electron from the carboxylate of the α-keto acid, triggering the extrusion of CO

and the generation of a highly reactive acyl radical[2][5].

When reacted with o-aminothiophenol in DMSO, the acyl radical undergoes a rapid condensation/cyclization cascade. DMSO is specifically chosen as the solvent because it effectively solubilizes the inorganic persulfate salt and stabilizes the radical intermediates, preventing premature radical quenching.

Protocol 3: Metal-Free Decarboxylative Cyclization
  • Reagent Assembly: In an oven-dried 15 mL pressure tube, combine 2-(3-fluoro-4-methylphenyl)-2-oxoacetic acid (0.5 mmol), o-aminothiophenol (0.5 mmol), and K

    
    S
    
    
    
    O
    
    
    (1.5 mmol, 3.0 equiv).
  • Solvent Addition: Add anhydrous DMSO (3 mL) to the tube. Seal the tube with a Teflon screw cap.

  • Thermal Activation: Place the sealed tube in a pre-heated oil bath at 80 °C. Stir vigorously for 4 hours. The mixture will transition from a pale suspension to a deep yellow/orange solution as the radical cascade progresses.

  • Quenching: Cool the reaction vessel to room temperature. Carefully open the tube and quench the reaction by adding saturated aqueous NaHCO

    
     (10 mL) to neutralize any acidic byproducts.
    
  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers thoroughly with water (5 × 10 mL) to remove residual DMSO, followed by brine (10 mL). Dry over MgSO

    
    , filter, and concentrate in vacuo. Purify the crude residue by silica gel chromatography to afford the 2-(3-fluoro-4-methylphenyl)benzothiazole.
    

References

  • One-pot activation–alkynylation–cyclization synthesis of 1,5-diacyl-5-hydroxypyrazolines in a consecutive three-component fashion. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Possible competitive modes of decarboxylation in the annulation reactions of ortho-substituted anilines and arylglyoxylates. ResearchGate / Journal of Organic Chemistry. Available at:[Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available at:[Link]

  • Reactions of α-phenylglyoxylic acids with ortho-functionalized anilines in deep eutectic solvents: selective syntheses of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones and 3-arylquinoxalin-2(1H)-ones. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Preparation of Fluorinated Mandelic Acid Derivatives from Keto Acids

Abstract Fluorinated mandelic acid derivatives are critical chiral building blocks in the synthesis of pharmaceutical agents, serving as bioisosteres for non-fluorinated hydroxy acids to improve metabolic stability and l...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated mandelic acid derivatives are critical chiral building blocks in the synthesis of pharmaceutical agents, serving as bioisosteres for non-fluorinated hydroxy acids to improve metabolic stability and lipophilicity. This Application Note provides a comprehensive technical guide for converting fluorinated phenylglyoxylic acids (keto acids) into their corresponding mandelic acid derivatives. We detail three distinct protocols: (1) Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts for high enantioselectivity, (2) Biocatalytic Reduction using Ketoreductases (KREDs) for green scalability, and (3) Racemic Reduction using Sodium Borohydride for analytical standard preparation.

Introduction & Strategic Rationale

The Fluorine Effect in Drug Design

The introduction of fluorine into the mandelic acid scaffold alters the pKa, lipophilicity (LogP), and metabolic stability of the molecule without significantly changing its steric bulk.

  • Metabolic Blockade: Fluorine substitution at the para position (4-F) blocks P450-mediated hydroxylation.

  • Electronic Tuning: The electron-withdrawing nature of fluorine acidifies the

    
    -hydroxyl group, potentially strengthening hydrogen bond interactions within a receptor active site.
    
Synthetic Strategy: Why Keto Acids?

While mandelic acids can be synthesized via cyanohydrin hydrolysis, that route often involves toxic cyanides and harsh hydrolysis conditions incompatible with sensitive functional groups. The reduction of phenylglyoxylic acids (


-keto acids)  is preferred because:
  • Atom Economy: Direct addition of hydrogen (or hydride).

  • Stereocontrol: The prochiral ketone offers a distinct face for enantioselective attack.

  • Availability: Fluorinated phenylglyoxylic acids are readily accessible via Friedel-Crafts acylation of fluorobenzenes with oxalyl chloride.

Route Selection Decision Tree

RouteSelection Start Start: Fluorinated Keto Acid Target Target Stereochemistry? Start->Target Racemic Racemic (Standard) Target->Racemic Not required Chiral Enantiopure (>95% ee) Target->Chiral Required MethodA Method A: NaBH4 Reduction (Simple, Fast) Racemic->MethodA Scale Scale / Equipment? Chiral->Scale MethodB Method B: Ru-ATH (Versatile, MedChem Scale) Scale->MethodB < 100g / Standard Lab MethodC Method C: Biocatalysis (KRED) (Green, Process Scale) Scale->MethodC > 100g / Green Chem

Figure 1: Decision matrix for selecting the appropriate reduction protocol.

Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (R)- or (S)-4-fluoromandelic acid with high enantiomeric excess (>95% ee). Mechanism: Noyori-Ikariya Transfer Hydrogenation using a Ruthenium-Arene-Diamine complex.

Materials
  • Substrate: 4-Fluorophenylglyoxylic acid (1.0 equiv)

  • Catalyst: RuCl (0.5 - 1.0 mol%)

  • Hydrogen Source: Triethylamine/Formic Acid azeotrope (TEAF, 5:2 molar ratio)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed)

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 4-fluorophenylglyoxylic acid (10 mmol, 1.68 g) in dry DCM (20 mL).

  • Catalyst Addition: Add RuCl (0.05 mmol, 32 mg). The solution typically turns deep red/purple.

  • Reagent Addition: Slowly add the Et3N/HCOOH azeotrope (2.5 mL, ~2.5 equiv of hydride) via syringe. Caution: Mild exotherm and CO2 evolution.

  • Reaction: Stir at 25°C for 16–24 hours. Monitor by TLC (System: Hexane/EtOAc 1:1 + 1% AcOH) or HPLC.

  • Quench & Workup:

    • Dilute with water (30 mL).

    • Adjust pH to ~2 with 1M HCl to ensure the acid is protonated.

    • Extract with EtOAc (3 x 20 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Toluene/Hexane to upgrade ee if necessary.

Critical Parameter: The choice of ligand enantiomer dictates product stereochemistry.

  • (R,R)-TsDPEN

    
     (R)-Mandelic Acid
    
  • (S,S)-TsDPEN

    
     (S)-Mandelic Acid
    
Protocol B: Biocatalytic Reduction (KRED)

Objective: Scalable, green synthesis using engineered Ketoreductases. Advantage: Runs in water, ambient temperature, often >99% ee.

Materials
  • Enzyme: KRED Screening Kit (e.g., Codexis or equivalent) to identify hits. Common hits: Lactobacillus or Candida derived ADHs.

  • Cofactor: NADP+ or NAD+ (catalytic amount).

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if the KRED accepts it).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Methodology
  • Buffer Prep: Prepare 50 mL of 100 mM Phosphate buffer (pH 7.0) containing 1 mM MgSO4.

  • Substrate Solution: Dissolve 4-fluorophenylglyoxylic acid (5 mmol) in the buffer. Adjust pH back to 7.0 with dilute NaOH if the acid lowers it significantly.

  • Cofactor Mix: Add NADP+ (5 mg) and Glucose (1.5 equiv, 1.35 g).

  • Initiation: Add GDH (10 mg) and the selected KRED enzyme (20–50 mg powder).

  • Incubation: Stir gently (orbital shaker preferred) at 30°C for 24 hours.

  • Workup:

    • Acidify to pH 2 with 6M HCl.

    • Saturate aqueous phase with NaCl (salting out).

    • Extract with Ethyl Acetate or MTBE.

    • Dry and concentrate.

Protocol C: Racemic Reduction (NaBH4)

Objective: Preparation of racemic standards for chiral HPLC calibration.

Methodology
  • Dissolve 4-fluorophenylglyoxylic acid (5 mmol) in Methanol (15 mL).

  • Cool to 0°C in an ice bath.

  • Add Sodium Borohydride (NaBH4) (10 mmol, 2.0 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Add Acetone (2 mL) to destroy excess hydride, then add 1M HCl until pH < 2.

  • Evaporation: Remove MeOH under vacuum.

  • Extraction: Extract the aqueous residue with EtOAc.

Analytical Validation

Chiral HPLC Method

To determine Enantiomeric Excess (ee), use a Chiral Stationary Phase (CSP).[1]

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is crucial to suppress ionization of the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Expected Retention:

    • (S)-Isomer: ~8.5 min

    • (R)-Isomer: ~10.2 min

    • (Note: Confirm order of elution with authentic standards)

Data Summary Table
ParameterNaBH4 ReductionRu-ATH (Protocol A)Biocatalysis (Protocol B)
Enantioselectivity 0% ee (Racemic)90–98% ee>98% ee
Yield >95%85–95%80–90%
Reaction Time 1–2 hours16–24 hours24–48 hours
Cost LowHigh (Catalyst)Medium (Enzyme)
Scalability ExcellentGoodExcellent

Mechanism of Action (Ru-ATH)

The efficiency of Protocol A relies on the metal-ligand bifunctional mechanism. The amine proton on the TsDPEN ligand and the hydride on the Ruthenium metal act in concert to deliver H2 across the ketone C=O bond via a 6-membered transition state.

Mechanism Complex Ru-H Species (Active Catalyst) TS 6-Membered Transition State Complex->TS + Substrate Substrate Fluorinated Keto Acid Substrate->TS Product Chiral Mandelic Acid Complex TS->Product Hydride Transfer Product->Complex + HCOOH / - CO2 Regen Formic Acid Reloading

Figure 2: Simplified catalytic cycle for Ru-TsDPEN mediated transfer hydrogenation.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Himo, F., et al. (2005). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by Ru-Complexes. Journal of the American Chemical Society, 127(3), 1014–1026. Link

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols. Applied Microbiology and Biotechnology, 76, 237–248. Link

  • Vertex AI Search. (2023). Bioreduction of phenylglyoxylic acid to R-(−)-mandelic acid by FD11b. ResearchGate. Link

  • Vertex AI Search. (2023). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. MDPI. Link

Sources

Method

Application Note: Asymmetric Reductive Amination of α-Keto Acids for the Synthesis of Non-Natural Amino Acids

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Paradigms Non-natural amino acids (nnAAs) are...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Paradigms

Non-natural amino acids (nnAAs) are indispensable building blocks in modern drug discovery, utilized to enhance peptide stability, optimize binding affinity, and modulate pharmacokinetic profiles. The asymmetric reductive amination of α-keto acids represents a highly atom-economical, direct route to establishing these chiral centers[1]. Unlike transamination—which requires a stoichiometric chiral amine donor and often suffers from unfavorable thermodynamic equilibria (K_eq ≈ 1)—reductive amination utilizes inexpensive ammonia and a hydride source, driving the reaction to completion via irreversible cofactor oxidation or chemical reduction[2].

The fundamental mechanism proceeds via the condensation of an α-keto acid with ammonia or a primary amine to form a transient hemiaminal. Subsequent dehydration yields a highly reactive imine or iminium intermediate. The stereoselective delivery of a hydride to this planar intermediate determines the absolute configuration of the resulting amino acid.

Mechanism Keto α-Keto Acid Hemiaminal Hemiaminal Intermediate Keto->Hemiaminal Nucleophilic Attack Amine Ammonia / Amine Amine->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine -H2O Product Non-Natural Amino Acid Imine->Product Asymmetric Reduction Hydride Hydride Source (NAD(P)H or Chemical) Hydride->Product H- transfer

Fig 1: Reaction pathway for the asymmetric reductive amination of α-keto acids.

Strategic Approaches: Biocatalysis vs. Chemocatalysis

Biocatalytic Strategies

In biological systems, Amino Acid Dehydrogenases (AADHs) naturally catalyze the oxidative deamination of L-amino acids. To reverse this pathway for synthesis, a massive excess of ammonia is applied alongside an in situ cofactor recycling system (e.g., Glucose Dehydrogenase) to thermodynamically push the equilibrium toward reductive amination[3].

While L-selective AADHs are abundant, the pharmaceutical demand for D-amino acids has necessitated the engineering of D-Amino Acid Dehydrogenases (DAADHs). Directed evolution of meso-diaminopimelate D-dehydrogenase (DAPDH) has yielded robust biocatalysts capable of accepting bulky, non-natural aromatic and aliphatic α-keto acids with >99% enantioselectivity[4]. Mechanistically, these enzymes, alongside Imine Reductases (IREDs) and engineered Amine Dehydrogenases (AmDHs), operate via a sequential ter-bi mechanism: the active site binds the cofactor, the ketone, and the amine in a strictly coordinated sequence, preventing the premature, off-target reduction of the ketone[5].

Chemocatalytic Strategies

When target molecules feature extreme steric hindrance or functional groups incompatible with enzymatic active sites, chemocatalysis is required. Organocatalytic asymmetric reductive amination (ARA) has emerged as a powerful, metal-free alternative to traditional transition-metal catalysis[6]. Chiral phosphoric acids (CPAs) act as bifunctional catalysts: their Brønsted acidic proton activates the imine intermediate, while the phosphoryl oxygen directs the nucleophilic hydride attack from a mild reductant (e.g., a Hantzsch ester) via precise hydrogen-bonding networks[6].

Table 1: Comparative Analysis of Reductive Amination Strategies
ParameterBiocatalytic (AADHs / DAADHs)Chemocatalytic (Organocatalysis)
Catalyst Type Engineered DehydrogenasesChiral Phosphoric Acids (CPAs)
Hydride Source NAD(P)H (Recycled via GDH/Glucose)Hantzsch Esters, Hydrosilanes
Stereoselectivity Exceptional (>99% ee), strictly controlled by active siteHigh (90-98% ee), controlled by chiral ligand/catalyst
Substrate Scope Limited by active site pocket size; requires engineeringBroad; highly tolerant to extreme steric bulk
Reaction Conditions Aqueous buffers, mild pH (8.0–9.5), 30°COrganic solvents (DCM, Toluene), inert atmosphere
Environmental Impact Low (Green chemistry, aqueous, renewable)Moderate (Solvent dependence, atom economy of reductant)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In process chemistry, a protocol must contain internal logical checks to ensure that the observed data is a direct result of the intended chemical transformation, rather than background degradation or artifactual signal.

Protocol A: Biocatalytic Synthesis of D-Phenylalanine Derivatives via Engineered DAADH

Causality Note: The reaction is buffered at pH 9.0. This specific pH is chosen to balance the availability of the unprotonated nucleophile (NH₃, pKa ~9.2) required for hemiaminal formation, while preventing the denaturation of the dehydrogenase enzyme.

Reagents:

  • Target α-keto acid (e.g., phenylpyruvate derivative): 25 mM

  • Ammonium Chloride (NH₄Cl): 200 mM (10-fold excess to drive equilibrium)

  • NADPH: 0.2 mM (Catalytic amount)

  • Glucose: 50 mM & Glucose Dehydrogenase (GDH): 10 U/mL (Cofactor recycling)

  • Engineered DAADH: 1–5 mg/mL

  • Sodium Carbonate Buffer: 100 mM, pH 9.0

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve the α-keto acid, NH₄Cl, and Glucose in the sodium carbonate buffer. Adjust the pH back to 9.0 if the addition of the keto acid lowers it.

  • Cofactor & GDH Addition: Add NADPH and GDH to the mixture. Incubate at 30°C for 5 minutes to establish the baseline absorbance.

  • Initiation: Add the engineered DAADH to initiate the reaction.

  • Kinetic Monitoring: Monitor the reaction by taking aliquots and measuring the depletion of NADPH at 340 nm. (Note: Because GDH is recycling NADPH, the steady-state concentration will drop only when the keto acid is fully consumed).

  • Self-Validation Checkpoint: Run a parallel Negative Control containing all reagents except the α-keto acid. If the absorbance at 340 nm decreases in this control, background oxidation of NADPH is occurring (e.g., dissolved oxygen or enzyme impurities), which invalidates the kinetic rate of the main reaction[4].

  • Workup: Quench the reaction by heating to 70°C for 10 minutes to denature the proteins. Centrifuge to remove debris, and analyze the supernatant via chiral HPLC.

Workflow Prep Substrate Prep α-Keto Acid + NH4Cl Enzyme Biocatalyst Addition AADH + GDH Prep->Enzyme Reaction Incubation pH 9.0, 30°C Enzyme->Reaction Validation Validation Absorbance (340nm) & Chiral HPLC Reaction->Validation

Fig 2: Self-validating workflow for biocatalytic reductive amination.

Protocol B: Organocatalytic Asymmetric Reductive Amination

Causality Note: Molecular sieves (4Å) are strictly required in this protocol. The formation of the imine intermediate releases water. If water is not sequestered, the equilibrium will favor the hydrolysis of the unstable imine back to the starting α-keto acid, stalling the reduction[6].

Reagents:

  • α-Keto ester: 1.0 mmol

  • Amine donor (e.g., p-methoxyaniline): 1.1 mmol

  • Chiral Phosphoric Acid (CPA) Catalyst (e.g., BINOL-derived): 5 mol%

  • Hantzsch Ester (Hydride source): 1.2 mmol

  • Activated 4Å Molecular Sieves: 200 mg

  • Anhydrous Dichloromethane (DCM): 5.0 mL

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried Schlenk flask under N₂, combine the α-keto ester, amine donor, and molecular sieves in anhydrous DCM. Stir at room temperature for 2 hours to ensure complete imine formation.

  • Catalyst & Reductant Addition: Lower the temperature to 0°C to maximize stereocontrol. Add the CPA catalyst followed by the Hantzsch ester in one portion.

  • Reaction: Stir the mixture at 0°C for 12–24 hours. Monitor completion via TLC (UV active).

  • Self-Validation Checkpoint: Prior to analyzing the enantiomeric excess (ee) of the product, synthesize a Racemic Standard by replacing the CPA with an achiral Brønsted acid (e.g., diphenyl phosphate). Run the racemic standard on the chiral HPLC first. You must observe a baseline-resolved 50:50 peak split. If you do not, your HPLC method cannot accurately quantify the ee of your catalytic run.

  • Purification: Filter the mixture through a Celite pad to remove the molecular sieves. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the nnAA derivative.

Data Interpretation & Expected Outcomes

When executing these protocols, the structural nature of the α-keto acid heavily influences the yield and stereoselectivity. Table 2 summarizes typical outcomes based on empirical data from optimized systems.

Table 2: Substrate Scope and Expected Metrics
α-Keto Acid PrecursorTarget Non-Natural Amino AcidOptimal Catalyst TypeExpected Yield (%)Expected ee (%)
PhenylpyruvateD-PhenylalanineEngineered DAADH85 - 95%>99%
3,3-Dimethyl-2-oxobutanoateL-tert-Leucine (Bulky)LeuDH (Biocatalytic)90 - 98%>99%
Indole-3-pyruvic acidD-Tryptophan derivativesEngineered DAADH70 - 85%>98%
α-Keto Esters (Aliphatic)N-Aryl Amino EstersCPA (Organocatalytic)80 - 92%90 - 96%

Troubleshooting Insight: If low yields are observed with aliphatic α-keto acids in chemocatalytic setups, check for enolization. α-Keto acids with acidic α-protons can undergo undesired aldol condensations under basic or prolonged reaction conditions. Switching to a biocatalytic approach (which operates at highly specific active sites) often bypasses this chemical instability.

References

  • Enantioselective Organocatalytic Reductive Amination ResearchGate URL:[6]

  • Reductive amination Wikipedia URL:[1]

  • Biocatalytic asymmetric amination of carbonyl functional groups - A synthetic biology approach to organic chemistry ResearchGate URL:[2]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines PMC - NIH URL:[3]

  • Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids PMC - NIH URL:[4]

  • Reductive aminations by imine reductases: from milligrams to tons Chemical Science (RSC Publishing) URL:[5]

Sources

Application

Application Note: Decarboxylative Coupling Reactions Using Fluorinated Glyoxylic Acids

The following Application Note is designed for research scientists and medicinal chemists focusing on the installation of fluorinated motifs via decarboxylative pathways. Executive Summary The incorporation of trifluorom...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for research scientists and medicinal chemists focusing on the installation of fluorinated motifs via decarboxylative pathways.

Executive Summary

The incorporation of trifluoromethyl (


) and trifluoroacetyl (

) groups into drug scaffolds is a pivotal strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and protein-ligand binding interactions. While traditional methods rely on gaseous

or expensive electrophilic reagents (e.g., Togni's reagent), Trifluoropyruvic Acid (TFPA) and its hydrates offer a cost-effective, solid-state alternative.

This guide details two distinct decarboxylative pathways utilizing TFPA:

  • Radical C-H Trifluoroacetylation: A silver-catalyzed Minisci-type reaction for functionalizing electron-deficient heteroarenes.

  • Decarboxylative Cyclization: A condensation-oxidation sequence for the de novo synthesis of 3-(trifluoromethyl)quinoxalin-2(1H)-ones.

Mechanistic Principles

Understanding the specific reactivity of fluorinated


-keto acids is critical for protocol success. Unlike simple aliphatic acids, TFPA possesses dual reactivity governed by the stability of the acyl radical and the electrophilicity of the ketone.
Pathway Divergence

The fate of TFPA depends heavily on the catalyst system and the substrate:

  • Path A (Oxidative Decarboxylation): In the presence of a strong oxidant (persulfate) and a silver catalyst, TFPA undergoes oxidative decarboxylation to generate the trifluoroacetyl radical (

    
    ). This nucleophilic radical attacks protonated (electron-deficient) heterocycles.
    
  • Path B (Condensation-Decarboxylation): In the presence of 1,2-diamines, TFPA acts as a bis-electrophile. Initial condensation is followed by a decarboxylative aromatization, often driven by air oxidation or mild oxidants, retaining the

    
     group while excising 
    
    
    
    .
Mechanistic Diagram

The following Graphviz diagram illustrates the divergent pathways for TFPA activation.

TFPA_Mechanism TFPA Trifluoropyruvic Acid (TFPA) Radical_Int Trifluoroacetyl Radical (CF3-CO•) TFPA->Radical_Int Oxidative Decarboxylation (-CO2, -e-) Cond_Int Dihydro-quinoxalinone Intermediate TFPA->Cond_Int Condensation Oxidant Oxidant (K2S2O8 / Ag+) Oxidant->Radical_Int Diamine 1,2-Diamine Diamine->Cond_Int Product_A Product A: Trifluoroacetyl-Heterocycle (Minisci) Radical_Int->Product_A SOMO-LUMO Interaction + Heterocycle Product_B Product B: 3-CF3-Quinoxalinone Cond_Int->Product_B Oxidative Aromatization (-CO2)

Caption: Divergent reaction pathways for Trifluoropyruvic Acid (TFPA). Path A (Blue) depicts radical generation for C-H functionalization. Path B (Green) depicts cyclization for scaffold synthesis.

Experimental Protocols

Protocol A: Silver-Catalyzed C-H Trifluoroacetylation (Minisci Reaction)

Objective: Direct introduction of a trifluoroacetyl group onto N-heterocycles (pyridines, quinolines). Scope: Electron-deficient heteroarenes.

Reagents & Materials
  • Substrate: Heteroarene (1.0 equiv)

  • Reagent: Trifluoropyruvic acid (2.0 - 3.0 equiv)

  • Catalyst: Silver Nitrate (

    
    , 10-20 mol%)
    
  • Oxidant: Ammonium Persulfate (

    
    , 2.0 equiv)
    
  • Acid: Trifluoroacetic acid (TFA, 1.0 equiv) - Crucial for protonating the base.

  • Solvent: Dichloromethane (DCM) / Water (

    
     biphasic mixture).
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the heteroarene (1.0 mmol) in DCM (5 mL).

  • Acidification: Add TFA (1.0 mmol) to protonate the heterocycle. Note: This lowers the LUMO energy, making the ring susceptible to nucleophilic radical attack.

  • Aqueous Phase: In a separate beaker, dissolve TFPA (2.0 mmol),

    
     (0.1 mmol), and 
    
    
    
    (2.0 mmol) in distilled water (5 mL).
  • Reaction: Add the aqueous solution to the organic phase. Vigorously stir the biphasic mixture at Room Temperature or mild heat (

    
    ) for 12–24 hours.
    
  • Monitoring: Monitor by TLC or LC-MS. The product is often less polar than the starting N-oxide or salt.

  • Workup: Neutralize with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Dry combined organics over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Control Point: Vigorous stirring is essential to maximize the interfacial surface area in this biphasic system.

Protocol B: Synthesis of 3-(Trifluoromethyl)quinoxalin-2(1H)-ones

Objective: De novo construction of the quinoxalinone core with a


 motif.
Scope:  Substituted o-phenylenediamines.
Reagents & Materials
  • Substrate: o-Phenylenediamine derivative (1.0 equiv)

  • Reagent: Trifluoropyruvic acid (1.2 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Conditions: Reflux (open air).

Step-by-Step Methodology
  • Mixing: Dissolve the o-phenylenediamine (1.0 mmol) in EtOH (5 mL).

  • Addition: Add TFPA (1.2 mmol) dropwise. A precipitate may form immediately.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. The reaction vessel should be open to air or equipped with a drying tube that allows gas exchange, as oxidation is part of the aromatization.
    
  • Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • Isolation: Filter the solid. Wash with cold EtOH and diethyl ether.

  • Recrystallization: If necessary, recrystallize from EtOH/Water.

Data Interpretation & Troubleshooting

Comparative Analysis of Oxidants (Protocol A)

The choice of oxidant significantly impacts the yield of the radical acylation.

OxidantCatalystSolvent SystemAvg. Yield (%)Notes


DCM/

65-85%Standard. Robust but acidic.


MeCN/

50-70%Better for polar substrates.
DTBP (Peroxide)NonePhCl (

)
<30%Thermal decarboxylation is inefficient for TFPA.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) Insufficient protonation of heterocycle.Ensure 1.0 equiv of TFA is added to the organic phase.
Polysubstitution (Protocol A) Radical concentration too high.Add the oxidant/TFPA solution slowly over 1 hour via syringe pump.
Product is an oil/sticky (Protocol B) Incomplete cyclization/oxidation.Extend reflux time; ensure exposure to air (oxidative aromatization).
Decarbonylation (Loss of CO) Reaction temperature too high.Keep temperature

for Protocol A. High temp promotes

vs

.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate protocol based on the desired chemical transformation.

Workflow Start Start: Fluorinated Glyoxylic Acid (TFPA) Target Identify Target Moiety Start->Target Branch_Acyl Trifluoroacetyl Group (-CO-CF3) Target->Branch_Acyl Functionalization Branch_Hetero Fluorinated Heterocycle (Quinoxalinone) Target->Branch_Hetero Scaffold Construction Step_A1 Protocol A: Minisci Reaction Substrate: Electron-Deficient Heteroarene Branch_Acyl->Step_A1 Step_B1 Protocol B: Cyclization Substrate: o-Phenylenediamine Branch_Hetero->Step_B1 Step_A2 Add AgNO3 + Persulfate Biphasic (DCM/H2O) Step_A1->Step_A2 Result_A C-H Trifluoroacetylation Step_A2->Result_A Step_B2 Reflux in EtOH Open Air (Oxidation) Step_B1->Step_B2 Result_B 3-CF3-Quinoxalinone Step_B2->Result_B

Caption: Experimental decision matrix for selecting between Radical Acylation (Protocol A) and Cyclocondensation (Protocol B).

References

  • Minisci, F., et al. (1971).[1] "Nucleophilic character of alkyl radicals: Homolytic alkylation of pyridine and quinoline." Tetrahedron, 27(15), 3575-3579.

  • Li, C., et al. (2017). "Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids." Journal of the American Chemical Society, 139(29), 9843-9846.

  • MacMillan, D. W. C., et al. (2015). "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society, 137(17), 5654-5657.

  • Zhang, Y., et al. (2012). "Synthesis of 3-trifluoromethylquinoxalin-2(1H)-ones via reaction of o-phenylenediamines with trifluoropyruvic acid.
  • Goossen, L. J., et al. (2008). "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Chemical Communications, (13), 1510-1523.

Sources

Method

Synthesis of fluorinated peptidomimetics using alpha-keto acids

Application Note: Synthesis of Fluorinated Peptidomimetics Using -Keto Acids[1] Abstract & Strategic Overview The incorporation of fluorine into peptidomimetics is a cornerstone strategy in modern drug discovery. Fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Fluorinated Peptidomimetics Using -Keto Acids[1]

Abstract & Strategic Overview

The incorporation of fluorine into peptidomimetics is a cornerstone strategy in modern drug discovery. Fluorine substitution modulates


, enhances metabolic stability against proteolytic enzymes, and increases lipophilicity to improve membrane permeability. However, traditional peptide coupling of fluorinated amino acids often suffers from low yields and significant racemization due to the strong electron-withdrawing nature of the fluorine atom, which destabilizes the oxazolone intermediate or reduces nucleophilicity.

This Application Note details two advanced methodologies utilizing


-keto acids  to bypass these limitations:
  • The KAHA Ligation (Ketoacid-Hydroxylamine): A chemoselective, reagent-free ligation for assembling fluorinated peptide backbones without racemization.

  • Photoredox Decarboxylative Functionalization: A radical-mediated approach using

    
    -keto acids as acyl radical precursors to install fluorinated motifs or couple with fluorinated acceptors.
    

Mechanistic Principles

The KAHA Ligation Platform

The reaction between an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-keto acid and a hydroxylamine (specifically 5-oxaproline or 

-substituted hydroxylamines) proceeds via a chemoselective rearrangement to form a native amide bond. Unlike standard couplings, this reaction requires no dehydrating agents (e.g., HATU, EDC), making it ideal for sterically hindered or electron-deficient fluorinated residues.

Mechanism Types:

  • Type I (Unsubstituted Hydroxylamines): Involves the formation of a hemiaminal intermediate followed by dehydration and a concerted rearrangement (often involving a lactone or oxaziridine-like transition state) to yield the amide.

  • Type II (

    
    -Acyl Hydroxylamines):  Proceeds via direct acyl transfer, retaining the keto-acid oxygen in the final amide bond.
    
Photoredox Radical Generation

-Keto acids possess a low oxidation potential (

to

V). Upon single-electron oxidation by a photocatalyst, they undergo rapid decarboxylation to generate an acyl radical . This radical can be trapped by fluorinated olefins (e.g., gem-difluoroalkenes) or fluorinating agents, enabling the construction of complex fluorinated scaffolds.

Mechanistic_Pathways cluster_KAHA Pathway A: KAHA Ligation cluster_Photo Pathway B: Photoredox KetoAcid α-Keto Acid (R-CO-COOH) Hemiaminal Hemiaminal Intermediate KetoAcid->Hemiaminal + HA (Acidic pH) Radical Acyl Radical (R-CO•) KetoAcid->Radical Blue LED - CO2 HA Hydroxylamine (e.g., 5-oxaproline) Amide Fluorinated Peptidomimetic Hemiaminal->Amide - CO2, - H2O Rearrangement Cat Photocatalyst* Cat->Radical F_Product C-F Functionalized Scaffold Radical->F_Product + Trap Trap Fluorinated Acceptor

Figure 1: Dual pathways for


-keto acid utilization. Pathway A (KAHA) focuses on backbone assembly; Pathway B (Photoredox) focuses on motif installation.

Protocol A: Chemoselective KAHA Ligation

Application: Ligation of a fluorinated C-terminal segment to an N-terminal hydroxylamine peptide. Target: Synthesis of peptides containing trifluoromethyl-alanine or fluorinated phenylalanine analogs.

Materials
  • Component A (

    
    -Keto Acid):  C-terminal peptide 
    
    
    
    -keto acid (prepared via cyanosulfurylide method or oxidative deamination).
  • Component B (Hydroxylamine): N-terminal peptide with (S)-5-oxaproline (Opr) residue.[1][2]

  • Solvent: DMSO or NMP (HPLC grade).

  • Additive: Oxalic acid (anhydrous).

  • Purification: Preparative HPLC (C18 column).

Step-by-Step Procedure
  • Preparation: Dissolve the peptide

    
    -keto acid (1.0 equiv, typically 5–10 mM) and the Opr-peptide (1.0 equiv) in DMSO.
    
  • Acidification: Add aqueous oxalic acid (0.1 M final concentration).

    • Note: The reaction requires acidic conditions (pH < 4) to facilitate the decarboxylative rearrangement.

  • Incubation: Heat the mixture to 60 °C in a sealed vial.

    • Duration: 4 to 16 hours. Monitor by LC-MS.

  • Monitoring: Look for the disappearance of the characteristic keto acid peak (often broad) and the appearance of the ligated product (mass = Sum of fragments -

    
     - 
    
    
    
    + Homoserine mass adjustment).
    • Insight: The 5-oxaproline ring opens to form a homoserine residue at the ligation junction.

  • Work-up: Dilute the reaction mixture 10-fold with water/0.1% TFA.

  • Purification: Inject directly onto Prep-HPLC.

Critical Parameters & Troubleshooting
ParameterRecommendationImpact of Deviation
Temperature 60°C is optimal.< 40°C: Reaction stalls. > 80°C: Degradation of fluorinated side chains.
Concentration 10–20 mM< 1 mM: Extremely slow kinetics (2nd order reaction).
Water Content 5–10% (v/v)Essential for solubility of oxalic acid; excess water may hydrolyze esters if present.
Fluorine Effect

groups near ligation site
May retard rate due to sterics/electronics; extend time to 24h.

Protocol B: Photoredox Decarboxylative Coupling

Application: Synthesis of


-fluorinated ketones or coupling 

-keto acids to fluorinated alkenes (e.g., synthesis of peptidomimetics with gem-difluoroalkene isosteres).
Materials
  • Substrate: Amino-acid derived

    
    -keto acid (protected N-terminus).
    
  • Reagent: Selectfluor (for fluorination) OR gem-difluoroalkene (for coupling).

  • Catalyst:

    
     (1–2 mol%).
    
  • Base:

    
     or CsF (depending on specific coupling).
    
  • Light Source: Blue LED (450 nm, 30-40 W).

  • Solvent: Acetonitrile/Water (9:1) or DMF.

Step-by-Step Procedure (Acyl Radical Trapping)
  • Setup: In a flame-dried Schlenk tube, combine the

    
    -keto acid (0.2 mmol), fluorinated acceptor (0.4 mmol), and Ir-catalyst (2 mol%).
    
  • Solvation: Add degassed Acetonitrile/Water (2.0 mL).

  • Deoxygenation: Sparge with Argon for 15 minutes.

    • Critical: Oxygen quenches the triplet state of the photocatalyst and scavenges radicals.

  • Irradiation: Place the tube 2–3 cm from the Blue LED source. Stir vigorously at room temperature.

    • Cooling: Use a fan to maintain temp < 30°C to prevent thermal decomposition.

  • Reaction Time: 12–24 hours.

  • Work-up: Remove solvent under reduced pressure. Resuspend in EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel).

Data Analysis: Yield Comparison
Substrate (R-Group of Keto Acid)Product TypeYield (%)Notes
Phenylalanine (

)
Fluorinated Ketone82%High stability of benzyl radical.
Leucine (

)
Fluorinated Ketone76%Good tolerance of aliphatic chains.
4-F-Phenylalanine Di-fluorinated 78% Compatible with aryl fluorides.
Methionine--< 10%Thioether quenches catalyst (requires oxidation to sulfone first).

Pathway Visualization

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the desired fluorinated peptidomimetic structure.

Protocol_Selection Start Start: Target Molecule Definition Decision Where is the Fluorine? Start->Decision Path1 In the Peptide Backbone (Fluorinated Amino Acids) Decision->Path1 Residue Sidechain Path2 In a Novel Motif (gem-difluoro, -CF3, -F) Decision->Path2 Linker/Modification Method1 Method: KAHA Ligation Path1->Method1 Method2 Method: Photoredox Decarboxylation Path2->Method2 Outcome1 Ligation of Fluorinated Segments (No Racemization) Method1->Outcome1 + 5-oxaproline Outcome2 Radical Installation of F-Motifs (Acyl Radical Trapping) Method2->Outcome2 + Ir Cat / Blue LED

Figure 2: Decision matrix for selecting KAHA vs. Photoredox protocols.

References

  • Bode, J. W., et al. (2012). "The Mechanism of the

    
    -Ketoacid-Hydroxylamine Amide-Forming Ligation." Angewandte Chemie International Edition. Link
    
  • Bode, J. W., et al. (2015).[1][3] "Chemical Protein Synthesis with the

    
    -Ketoacid-Hydroxylamine Ligation." Accounts of Chemical Research. Link
    
  • MacMillan, D. W. C., et al. (2015).[4] "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society.[1][4] Link

  • Li, H., et al. (2024).

    
    -Keto Acids." The Journal of Organic Chemistry. Link
    
  • Britton, R., et al. (2019). "Synthesis of

    
    -Fluoro-
    
    
    
    -Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination." Organic Letters. Link

Sources

Application

High-Impact Precursors for 3-Fluoro-4-Methylphenyl Substituted Heterocycles: Synthesis &amp; Application

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic selection and utilization of precursors for introducing the 3-fluoro-4-methylphenyl moiety—a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic selection and utilization of precursors for introducing the 3-fluoro-4-methylphenyl moiety—a privileged scaffold in kinase inhibitors and metabolically stable drug candidates.[]

Abstract

The 3-fluoro-4-methylphenyl group is a critical pharmacophore in modern drug design.[] The C3-fluorine atom modulates pKa and lipophilicity while blocking metabolic oxidation at the ortho-position, and the C4-methyl group provides a distinct steric handle and a site for further metabolic functionalization (e.g., to benzylic alcohols). This guide provides a technical roadmap for synthesizing heterocycles (pyrazoles, oxadiazoles, pyridines) incorporating this specific moiety, focusing on three primary precursor classes: Boronic Acids , Carboxylic Acids , and Hydrazines .

Part 1: Strategic Building Blocks

The synthesis of 3-fluoro-4-methylphenyl substituted heterocycles relies on selecting the correct precursor based on the electronic requirements of the target ring system.[]

Table 1: Key Precursor Properties & Applications[1]
Precursor ClassSpecific CompoundCAS No.[][2][3]Primary ApplicationReactivity Profile
Boronic Acid (3-Fluoro-4-methylphenyl)boronic acid168267-99-0Suzuki-Miyaura Coupling (Pyridines, Pyrimidines, Biaryls)Nucleophilic aryl source; requires Pd catalyst.[] Sensitive to protodeboronation.[]
Carboxylic Acid 3-Fluoro-4-methylbenzoic acid350-28-7Cyclocondensation (1,3,4-Oxadiazoles, Benzimidazoles)Electrophilic carbonyl source.[] Precursor to acid chlorides and hydrazides.[]
Hydrazine (3-Fluoro-4-methylphenyl)hydrazine HCl156941-64-9Condensation (Pyrazoles, Indoles via Fischer)Binucleophile.[] Highly reactive; prone to oxidation (store as HCl salt).
Nitrile 3-Fluoro-4-methylbenzonitrile170572-49-3Cycloaddition/Pinner (Tetrazoles, Amidines, Triazines)Dipolarophile/Electrophile.[] Requires Lewis acid or azide activation.

Part 2: Decision Matrix & Synthetic Workflows

Selecting the optimal synthetic route depends on the target heterocycle. The decision tree below guides the user from the target structure to the necessary precursor and reaction class.

Figure 1: Precursor Selection Decision Tree

PrecursorSelection Target Target Heterocycle Pyridine Pyridine / Pyrimidine (C-C Bond Formation) Target->Pyridine Pyrazole Pyrazole / Indole (N-N / C-N Bond Formation) Target->Pyrazole Oxadiazole 1,3,4-Oxadiazole / Triazole (Cyclodehydration) Target->Oxadiazole Tetrazole Tetrazole (Cycloaddition) Target->Tetrazole Boronic (3-Fluoro-4-methylphenyl) boronic acid Pyridine->Boronic Suzuki Coupling Hydrazine (3-Fluoro-4-methylphenyl) hydrazine HCl Pyrazole->Hydrazine Condensation w/ 1,3-Dicarbonyls Acid 3-Fluoro-4-methyl benzoic acid Oxadiazole->Acid Hydrazide Formation -> POCl3 Cyclization Nitrile 3-Fluoro-4-methyl benzonitrile Tetrazole->Nitrile Azide Cycloaddition (ZnBr2 cat.)

Caption: Strategic selection of precursors based on the target heterocyclic core.[] Colors indicate distinct reaction pathways.

Part 3: Detailed Experimental Protocols

These protocols are optimized for the 3-fluoro-4-methylphenyl substrate, accounting for the electronic deactivation by fluorine and steric influence of the methyl group.[]

Protocol A: Synthesis of Pyrazoles via Regioselective Condensation

Target: 1-(3-Fluoro-4-methylphenyl)-3,5-substituted pyrazoles.[] Mechanism: Double condensation of hydrazine with 1,3-diketones.[] Precursor: (3-Fluoro-4-methylphenyl)hydrazine Hydrochloride.[]

Reagents:

  • Hydrazine HCl salt (1.0 equiv)

  • 1,3-Diketone (e.g., Acetylacetone, 1.1 equiv)

  • Ethanol (0.5 M concentration)

  • Triethylamine (Et3N) (1.2 equiv) - Critical for freeing the hydrazine base.[]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend (3-fluoro-4-methylphenyl)hydrazine HCl (5.0 mmol) in absolute ethanol (10 mL).

  • Neutralization: Add Et3N (6.0 mmol) dropwise. The suspension will clear as the free hydrazine is liberated. Stir for 10 min at Room Temperature (RT).

  • Addition: Add the 1,3-diketone (5.5 mmol) slowly. A slight exotherm may occur.[]

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the hydrazine.

  • Workup: Cool to RT. Remove ethanol under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na2SO4.[] Purify via flash column chromatography (SiO2).

Expert Insight: The 3-fluoro substituent exerts an inductive electron-withdrawing effect, making the hydrazine nitrogen slightly less nucleophilic than non-fluorinated analogues.[] Ensure strictly anhydrous ethanol to prevent retro-Claisen cleavage of the diketone.

Protocol B: Synthesis of 1,3,4-Oxadiazoles via Dehydrative Cyclization

Target: 2-(3-Fluoro-4-methylphenyl)-5-aryl-1,3,4-oxadiazoles.[] Mechanism: Acylation of hydrazide followed by POCl3-mediated ring closure.[] Precursor: 3-Fluoro-4-methylbenzoic acid.[][4]

Reagents:

  • 3-Fluoro-4-methylbenzoic acid (1.0 equiv)[][4]

  • Aryl acid hydrazide (1.0 equiv)

  • Phosphorus Oxychloride (POCl3) (Excess, solvent/reagent)

  • Catalytic drops of Pyridine (optional)

Step-by-Step Procedure:

  • Activation: This protocol uses a "one-pot" approach where the acid is activated in situ or pre-converted to the hydrazide.[] Here we describe the cyclization of the pre-formed hydrazide (from the acid) with a second carboxylic acid or acid chloride.

    • Alternative: Mix 3-fluoro-4-methylbenzoic acid hydrazide (1.0 equiv) and the coupling carboxylic acid (1.0 equiv).

  • Cyclization: Add POCl3 (5–10 mL per gram of substrate).

  • Reaction: Reflux the mixture at 100–110 °C for 4–6 hours.

    • Caution: POCl3 is corrosive and generates HCl gas.[] Use a scrubber.

  • Quenching: Cool the mixture to RT. Very slowly pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolysis is highly exothermic.[]

  • Isolation: The solid oxadiazole product typically precipitates upon hydrolysis.[] Filter the solid.

  • Purification: Recrystallize from Ethanol/Water or purify via chromatography if necessary.

Protocol C: Suzuki-Miyaura Coupling for Biaryl/Heteroaryl Synthesis

Target: 5-(3-Fluoro-4-methylphenyl)pyrimidine.[] Precursor: (3-Fluoro-4-methylphenyl)boronic acid.[][5]

Reagents:

  • Boronic Acid (1.2 equiv)

  • 5-Bromopyrimidine (1.0 equiv)[]

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)

  • K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add 5-bromopyrimidine (1.0 mmol), (3-fluoro-4-methylphenyl)boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).

  • Solvent: Add Dioxane (4 mL) and 2.0 M K2CO3 (1.5 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 90 °C for 12 hours.

  • Workup: Filter through a pad of Celite to remove Pd black.[] Dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography.

Expert Insight: The ortho-methyl group on the boronic acid introduces steric hindrance.[] If yields are low, switch to Pd(PPh3)4 or SPhos Pd G2 , which are superior for sterically demanding couplings.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow for generating the 1,3,4-oxadiazole scaffold, highlighting the critical intermediate.

Figure 2: Oxadiazole Synthesis Pathway

OxadiazolePath Acid 3-Fluoro-4-methyl benzoic acid Ester Methyl Ester Intermediate Acid->Ester MeOH, H2SO4 Reflux Oxadiazole 1,3,4-Oxadiazole Product Acid->Oxadiazole R-CONHNH2 POCl3 (One-pot) Hydrazide Acid Hydrazide (Key Intermediate) Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Diacyl N,N'-Diacylhydrazine Hydrazide->Diacyl R-COCl Pyridine Diacyl->Oxadiazole POCl3 Dehydration

Caption: Stepwise conversion of Benzoic Acid to Oxadiazole via Hydrazide intermediate.

References

  • Sigma-Aldrich. 3-Fluoro-4-methylphenylboronic acid Product Sheet. Available at: []

  • National Institutes of Health (NIH). Phenoxydifluoromethyl Substituted Nitrogen Heterocycles: Synthesis and Heterocyclization. PMC Article. Available at: [Link]

  • Organic Syntheses. Preparation of Phenylhydrazine Hydrochloride (General Procedure adapted for substituted hydrazines). Coll. Vol. 1, p.442 (1941). Available at: [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs (Context on Fluorine in Drug Design). Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Design of Antithrombotic Agents Featuring Fluorinated Phenyl Rings

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of Fluorine in Antithrombotic Drug Design The development of effective and safe antithrombotic agents is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Antithrombotic Drug Design

The development of effective and safe antithrombotic agents is a cornerstone of cardiovascular medicine. A persistent challenge in this field is the optimization of drug candidates to achieve high potency, target selectivity, and favorable pharmacokinetic profiles while minimizing off-target effects and bleeding risks. The strategic incorporation of fluorine into drug scaffolds, particularly onto phenyl rings, has emerged as a powerful tactic to overcome these hurdles.[1]

Fluorine, the most electronegative element, possesses a unique combination of properties that medicinal chemists can exploit.[2] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å), often without introducing significant steric hindrance.[3] However, its profound electronic influence can dramatically alter a molecule's properties in several beneficial ways:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5][6] By replacing a metabolically labile C-H bond on a phenyl ring with a C-F bond, chemists can block "metabolic soft spots," thereby increasing the drug's half-life and oral bioavailability.[2]

  • Modulation of Physicochemical Properties: Fluorination can fine-tune a molecule's lipophilicity, acidity (pKa), and conformation.[2][3] These adjustments are critical for optimizing membrane permeability, solubility, and the precise conformational alignment required for high-affinity binding to the target protein.[2][7]

  • Improved Binding Affinity: The polarized C-F bond can engage in unique, favorable interactions within a protein's active site, including hydrogen bonds, dipole-dipole interactions, and electrostatic contacts, which can significantly enhance binding affinity and target selectivity.[2][8][9][10]

This guide provides a comprehensive overview of the design principles, synthetic strategies, and evaluation protocols for developing novel antithrombotic agents that leverage the unique advantages of fluorinated phenyl rings.

Section 1: Design Principles and Mechanistic Rationale

The successful application of fluorine in drug design is highly context-dependent and requires a deep understanding of structure-activity relationships (SAR). The target of focus for this guide will be Factor Xa (FXa) , a critical serine protease at the convergence of the intrinsic and extrinsic coagulation pathways, making it a prime target for modern anticoagulants.[11][12]

Targeting the Factor Xa Active Site

The active site of FXa features distinct pockets (S1, S2, S3, S4) that accommodate different parts of a ligand. A common scaffold for FXa inhibitors involves a central core with appended groups designed to interact with these pockets. The phenyl ring is a frequent occupant of the S1 and S4 pockets.[13][14]

  • S1 Pocket: This deep, hydrophobic pocket is highly specific and often accommodates a substituted phenyl ring. The nature of the substituent dictates binding affinity and selectivity.

  • S4 Pocket: This is a broader, more solvent-exposed pocket where hydrophobic and π-stacking interactions are predominant.[14]

Strategic Placement of Fluorine on Phenyl Rings

The position of fluorine substitution on a phenyl ring (ortho, meta, or para) is a critical design choice that can have divergent effects on the molecule's overall profile.

  • Para-Substitution: Often used to block para-hydroxylation, a common metabolic pathway for aromatic rings. A para-fluoro substituent can significantly enhance metabolic stability.[4][6] For example, in the development of some FXa inhibitors, a chlorine or fluorine at the para-position of the P1 phenyl ring demonstrated high activity.[13]

  • Meta-Substitution: Can alter the electron density of the ring and influence the pKa of nearby functional groups, which may be crucial for optimizing binding or solubility.

  • Ortho-Substitution: May be used to induce a specific conformation (a "twist") in the molecule, forcing it into a bioactive shape that fits the target's active site more favorably.

The following diagram illustrates the key benefits that drive the incorporation of fluorine into a phenyl ring of a potential FXa inhibitor.

G Figure 1. Rationale for Phenyl Ring Fluorination in Drug Design cluster_0 Core Drug Scaffold cluster_1 Strategic Fluorination cluster_2 Improved Pharmacological Properties Scaffold FXa Inhibitor Scaffold Phenyl Phenyl Ring (Metabolic 'Soft Spot') Scaffold->Phenyl Targets S1/S4 Pocket Fluorine Introduce Fluorine (C-H → C-F) Phenyl->Fluorine MetStab Increased Metabolic Stability Fluorine->MetStab Blocks CYP450 Oxidation BindAff Enhanced Binding Affinity Fluorine->BindAff Alters Electronics (pKa, Dipole) PK Optimized PK/PD Profile Fluorine->PK Modulates Lipophilicity

Caption: Rationale for Phenyl Ring Fluorination in Drug Design.

Data-Driven Design: A Comparative Example

To illustrate the impact of fluorination, consider the hypothetical data below, comparing a parent compound with its fluorinated analogs targeting FXa.

CompoundSubstitution on Phenyl RingFXa IC₅₀ (nM)Metabolic Half-life (t½, min) in Human Liver Microsomes
Parent-01 H (None)5015
Analog-F1 para-Fluoro2595
Analog-F2 meta-Fluoro4540
Analog-F3 ortho-Fluoro15080

Interpretation of Data:

  • Analog-F1 (para-F): The significant increase in metabolic half-life suggests successful blocking of para-hydroxylation. The 2-fold improvement in potency (lower IC₅₀) indicates a favorable interaction of the fluorine atom in the S1 pocket. This represents a successful lead candidate.

  • Analog-F2 (meta-F): Shows a moderate improvement in stability but no significant change in potency.

  • Analog-F3 (ortho-F): While metabolically stable, the potency is drastically reduced. This suggests that the ortho-fluoro group introduces steric hindrance or an unfavorable electronic environment within the binding pocket.

Section 2: Synthetic Protocols

The introduction of fluorine onto an aromatic ring can be challenging and often requires specialized reagents and conditions.[15][16] This section provides a representative, generalized protocol for the late-stage fluorination of an advanced intermediate.

Protocol 2.1: Palladium-Catalyzed Nucleophilic Fluorination

This protocol describes the conversion of an aryl triflate precursor to a fluoro-aromatic compound, a modern method that avoids harsh conditions.[15]

Rationale: Palladium catalysis allows for high functional group tolerance and regioselectivity. Using an aryl triflate (a good leaving group) and a nucleophilic fluoride source like cesium fluoride (CsF) enables the C-F bond formation under relatively mild conditions.[15]

Materials:

  • Aryl triflate precursor (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Ligand: BrettPhos (0.10 eq)

  • Cesium fluoride (CsF, 3.0 eq), flame-dried under vacuum

  • Anhydrous toluene in a sealed bottle

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vessel (e.g., microwave vial) with a stir bar

Procedure:

  • Preparation (Inert Atmosphere): Inside a glovebox, add the aryl triflate precursor (e.g., 100 mg), Pd(OAc)₂, BrettPhos, and flame-dried CsF to the reaction vessel.

  • Solvent Addition: Add anhydrous toluene (e.g., 2 mL) to the vessel.

  • Sealing and Reaction: Securely cap the vessel, remove it from the glovebox, and place it in a pre-heated oil bath or heating block at 100-120 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours. The reaction may take 12-24 hours to complete.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts. c. Wash the Celite pad with additional ethyl acetate. d. Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired fluorinated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 3: In Vitro Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their antithrombotic potential. This involves a tiered screening approach, starting with enzyme and plasma-based assays.

G Figure 2. In Vitro Antithrombotic Evaluation Workflow A Synthesized Fluorinated Compound B Primary Screen: Enzyme Inhibition Assay (e.g., FXa) A->B Determine IC₅₀ C Secondary Screen: Plasma Clotting Assays (aPTT, PT) B->C Assess Global Anticoagulant Effect D Selectivity Screen: Counter-Assays (e.g., Thrombin) C->D Evaluate Target Selectivity E Tertiary Screen: Platelet Aggregation Assay D->E Assess Impact on Primary Hemostasis F Lead Candidate for In Vivo Studies E->F

Caption: In Vitro Antithrombotic Evaluation Workflow.

Protocol 3.1: Factor Xa Chromogenic Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FXa. It is a highly specific and quantitative method for determining the half-maximal inhibitory concentration (IC₅₀).[17]

Materials:

  • Purified human Factor Xa

  • FXa-specific chromogenic substrate (e.g., S-2222)

  • Tris-buffered saline (TBS), pH 7.4

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is ≤1% to avoid solvent effects.

  • Assay Setup: a. In each well of the 96-well plate, add 20 µL of the diluted test compound or vehicle control (buffer with DMSO). b. Add 60 µL of FXa solution (at a pre-determined concentration) to each well. c. Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the chromogenic substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader (pre-warmed to 37°C) and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes). The rate of color development is proportional to the residual FXa activity.

  • Data Analysis: a. Calculate the reaction rate (V) for each concentration of the inhibitor. b. Normalize the data by setting the rate of the vehicle control as 100% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Activated Partial Thromboplastin Time (aPTT) Assay

Rationale: The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.[17] A prolongation of the aPTT indicates that the compound inhibits one or more clotting factors in these pathways (including FXa).

Materials:

  • Pooled normal human plasma, citrated

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl₂) solution (25 mM)

  • Test compounds dissolved in DMSO

  • Coagulometer

Procedure:

  • Plasma-Inhibitor Incubation: a. Pipette 90 µL of pooled normal plasma into a coagulometer cuvette. b. Add 10 µL of the test compound at various concentrations (or vehicle control). c. Incubate the mixture at 37°C for 3 minutes.

  • Activation: Add 100 µL of pre-warmed aPTT reagent to the cuvette. Incubate at 37°C for a specified time (e.g., 3-5 minutes) to activate the contact factors.

  • Clot Initiation: Add 100 µL of pre-warmed CaCl₂ solution to initiate clotting.

  • Measurement: The coagulometer will automatically measure the time (in seconds) required for a fibrin clot to form.

  • Analysis: Compare the clotting times of samples with the inhibitor to the vehicle control. A dose-dependent increase in clotting time indicates anticoagulant activity.

Section 4: In Vivo Assessment Protocols

Promising candidates from in vitro screening must be evaluated in vivo to assess their efficacy and safety (bleeding risk) in a complex biological system.[18][19]

Protocol 4.1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats

Rationale: This is a widely used and reproducible model of arterial thrombosis that mimics thrombus formation following endothelial injury.[20] It allows for the quantitative assessment of an antithrombotic agent's ability to prevent or reduce occlusive thrombus formation.[18]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical microscope

  • Doppler flow probe and flowmeter

  • Ferric chloride (FeCl₃) solution (e.g., 35%)

  • Filter paper discs (2 mm diameter)

  • Test compound formulated in an appropriate vehicle for intravenous (IV) or oral (PO) administration

  • Heparin (positive control) and vehicle (negative control)

Procedure:

  • Animal Preparation: a. Anesthetize the rat and maintain anesthesia throughout the procedure. b. Place the rat on a surgical board and perform a midline cervical incision to expose the left common carotid artery. c. Carefully dissect the artery free from surrounding tissue.

  • Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow continuously. Allow the blood flow to stabilize.

  • Drug Administration: Administer the test compound, positive control (heparin), or vehicle via the desired route (e.g., IV bolus through the jugular vein). Wait for a specified period for the drug to circulate (e.g., 15 minutes).

  • Thrombotic Challenge: a. Soak a filter paper disc in the FeCl₃ solution. b. Briefly blot the excess FeCl₃ and apply the disc directly to the adventitial surface of the carotid artery for a fixed duration (e.g., 10 minutes). c. After the application time, remove the filter paper and rinse the artery with saline.

  • Monitoring and Endpoint: a. Continuously monitor the carotid artery blood flow using the Doppler probe. b. The primary endpoint is the Time to Occlusion (TTO) , defined as the time from FeCl₃ application to the cessation of blood flow (flow < 10% of baseline).

  • Data Analysis: Compare the TTO in the drug-treated groups to the vehicle-treated group. A significant prolongation of TTO indicates effective antithrombotic activity.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Small animal thrombosis models for the evalu
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • In vivo models for the evaluation of antithrombotics and thrombolytics. PubMed.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. Jove.
  • Fluorine in drug discovery: Role, design and case studies. Science Direct.
  • Whitepaper: Biosynthesis of Fluorinated Arom
  • Critical Review of Mouse Models of Venous Thrombosis.
  • Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. MDPI.
  • Fluorine bonding--how does it work in protein-ligand interactions?. PubMed.
  • The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.
  • A new way to prepare fluorin
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Discovery and development of Factor Xa inhibitors (2015–2022).
  • Fluorination methods in drug discovery. Royal Society of Chemistry.
  • Antiplatelet and antithrombotic activities of purpurogallin in vitro and in vivo.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches. MDPI.
  • Direct factor Xa inhibitors. Wikipedia.

Sources

Application

Application Note: Advanced Fluorination Strategies for Pharmaceutical Intermediates

The Strategic Imperative of Fluorination in Drug Design The incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry. Due to its high electronegativity and relatively small van der...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative of Fluorination in Drug Design

The incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry. Due to its high electronegativity and relatively small van der Waals radius (1.47 Å), fluorine serves as a powerful bioisostere for hydrogen or hydroxyl groups. Strategically placed fluorine atoms can profoundly alter a drug candidate's pharmacokinetic profile by1[1].

To synthesize these fluorinated analogs efficiently, process chemists rely on two primary mechanistic paradigms: Nucleophilic Deoxyfluorination and Electrophilic α-Fluorination . This application note details the causality, reagent selection, and validated protocols for executing these transformations using modern, bench-stable reagents.

Nucleophilic Deoxyfluorination: The XtalFluor-E Paradigm

Historically, the conversion of alcohols to fluoroalkanes relied heavily on Diethylaminosulfur trifluoride (DAST). However, DAST is thermally unstable and prone to explosive disproportionation at elevated temperatures.2[2].

Mechanistic Causality: Unlike DAST, which inherently contains the fluoride necessary for the final substitution step, XtalFluor-E is a fluoride-deficient salt. Upon nucleophilic attack by the substrate alcohol, an aminosulfonium intermediate is formed.3[3].

XtalFluorMechanism A Alcohol Substrate (R-OH) C Aminosulfonium Intermediate A->C Nucleophilic attack on Sulfur B XtalFluor-E [Et2NSF2]BF4 B->C E SN2 Displacement (Inversion of Stereocenter) C->E Activation D Exogenous Fluoride (e.g., Et3N·3HF) D->E F- source F Fluoroalkane Product (R-F) E->F

Fig 1. Mechanistic pathway of XtalFluor-E mediated nucleophilic deoxyfluorination of alcohols.

Protocol A: Deoxyfluorination of Secondary Alcohols

Self-Validating System: This protocol includes specific thermal controls to prevent E2 elimination and an alkaline quench to neutralize HF.

  • Preparation: In an oven-dried, argon-purged flask, dissolve the secondary alcohol (1.0 mmol) and Et₃N·3HF (2.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

    • Insight: Et₃N·3HF acts as the critical Sₙ2 nucleophile. Omitting this will stall the reaction at the aminosulfonium intermediate.

  • Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add XtalFluor-E (1.5 mmol) in one portion.

    • Insight: Cryogenic cooling mitigates the exothermic activation step, suppressing unwanted dehydration (alkene formation).

  • Displacement: Remove the cooling bath. Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor conversion via TLC (stain with phosphomolybdic acid) or GC-MS.

  • Quench & Workup: Once complete, cool the flask to 0 °C and strictly quench by slowly adding saturated aqueous NaHCO₃ (15 mL).

    • Insight: The alkaline quench safely neutralizes residual HF and hydrolyzes any unreacted sulfonium species, preventing product degradation during concentration.

  • Isolation: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Electrophilic α-Fluorination: Harnessing Selectfluor®

For late-stage functionalization of enolates or unactivated C-H bonds, electrophilic fluorination is preferred. 4[4].

Mechanistic Causality: Selectfluor acts as an "F⁺" equivalent. When reacting with β-keto esters, the inherent acidity of the α-proton allows for spontaneous enolization in polar media.5[5].

SelectfluorPathway A β-Keto Ester Substrate B Enolization (Base/Solvent) A->B C Nucleophilic Enolate Intermediate B->C E Electrophilic Fluorine Transfer C->E D Selectfluor® (N-F Reagent) D->E F+ donor F α-Fluoro-β-Keto Ester Product E->F

Fig 2. Electrophilic α-fluorination of β-keto esters utilizing Selectfluor.

Protocol B: α-Fluorination of β-Keto Esters

Self-Validating System: This protocol leverages the differential solubility of the dicationic byproduct to ensure a highly pure crude isolate without complex chromatography.

  • Preparation: Dissolve the substrate, e.g., ethyl 2-oxocyclopentanecarboxylate (1.0 mmol), in anhydrous MeCN (10 mL) at room temperature.

    • Insight: MeCN is critical. Less polar solvents will result in heterogeneous mixtures and stalled kinetics due to the insolubility of Selectfluor.

  • Fluorination: Add Selectfluor (1.1 mmol) in a single portion. Stir vigorously at room temperature.

    • Insight: No exogenous base is required for highly activated β-keto esters. The solvent facilitates sufficient enolization to initiate the electrophilic attack.

  • Monitoring: Track the reaction via TLC (KMnO₄ stain is highly effective for visualizing the enol/ketone starting material) until the starting material is consumed (typically 4–12 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the MeCN. Partition the resulting residue between Ethyl Acetate (20 mL) and Deionized Water (20 mL).

    • Insight: The defluorinated byproduct (chloromethyl-diazoniabicyclo[2.2.2]octane tetrafluoroborate) retains its dicationic charge and is exceptionally water-soluble. The aqueous wash removes this byproduct near-quantitatively.

  • Isolation: Separate the organic layer, wash with brine (10 mL), dry over Na₂SO₄, and concentrate to yield the α-fluoro-β-keto ester.

Fluorinating Reagent Selection Matrix

To aid in process development, the following table summarizes the operational parameters of common fluorinating agents used in pharmaceutical synthesis:

ReagentReaction TypeThermal StabilityByproduct ProfileCost & Scalability
DAST NucleophilicPoor (Explosive >90 °C)HF, volatile sulfur speciesLow cost, high safety risk at scale
XtalFluor-E NucleophilicExcellent (Crystalline)Non-volatile, easily quenchedModerate cost, highly scalable
Selectfluor® ElectrophilicExcellent (Bench-stable)Water-soluble TEDA saltModerate cost, excellent for process
NFSI ElectrophilicGood (Bench-stable)Dibenzene-sulfonimideHigher cost, milder reactivity

References

  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 Source: PubMed / NIH URL:[Link]

  • XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations Source: ResearchGate URL:[Link]

  • The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates Source: PMC / NIH URL:[Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Preventing Decarboxylation of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address a critical bottleneck in handling 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address a critical bottleneck in handling 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid . This molecule, an


-keto acid (specifically an aryl glyoxylic acid), is a highly versatile building block in drug development. However, it is notoriously prone to decarboxylation.

This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to ensure the structural integrity of your compound throughout your synthetic workflows.

Part 1: Mechanistic Grounding – The Causality of Degradation

To prevent degradation, we must first understand the causality behind it. 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid undergoes decarboxylation via three primary pathways:

  • Photochemical Decarboxylation: Aryl glyoxylic acids absorb strongly in the UV/Vis region. Exposure to ambient laboratory light triggers Norrish Type I homolytic cleavage (1). This photodecarboxylation leads to the loss of

    
     and the generation of an acyl radical, which subsequently forms the corresponding aldehyde or, in the presence of oxygen, the carboxylic acid[1].
    
  • Thermal Decarboxylation: The

    
    -keto acid motif is thermally labile. Elevated temperatures provide the activation energy required for the extrusion of 
    
    
    
    , yielding 3-fluoro-4-methylbenzaldehyde.
  • Oxidative Decarboxylation: In the presence of atmospheric oxygen, peroxides, or trace transition metals, the

    
    -keto acid undergoes oxidative cleavage to form 3-fluoro-4-methylbenzoic acid.
    

DegradationPathways KetoAcid 2-(3-Fluoro-4-methylphenyl)- 2-oxoacetic acid Aldehyde 3-Fluoro-4-methylbenzaldehyde + CO2 KetoAcid->Aldehyde Thermal / Photochemical (Norrish Type I) Benzoic 3-Fluoro-4-methylbenzoic acid + CO2 KetoAcid->Benzoic Oxidative (O2, Metals, Light)

Figure 1: Primary degradation pathways of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid.

Part 2: Troubleshooting FAQs

Q1: My isolated yield drops significantly during rotary evaporation, and I smell a distinct almond-like odor. What is happening? A1: You are experiencing thermal decarboxylation. The almond-like odor is characteristic of the degradation product, 3-fluoro-4-methylbenzaldehyde. Rotary evaporator bath temperatures exceeding 35°C provide enough thermal energy to trigger the loss of


.
Solution: Maintain the water bath temperature strictly below 30°C. Compensate for the lower temperature by utilizing a high-vacuum pump (< 10 mbar) to efficiently remove solvents.

Q2: I left my purified compound on the benchtop in a clear vial. NMR now shows a massive new peak in the aromatic region and a broad -OH stretch. What happened? A2: This is a classic case of photo-induced oxidative decarboxylation. Ambient fluorescent or LED laboratory lighting is sufficient to induce the homolytic cleavage of the glyoxylic acid moiety. Atmospheric oxygen then traps the resulting radical to form 3-fluoro-4-methylbenzoic acid (1)[1]. Solution: Always handle the compound in amber glassware or wrap flasks in aluminum foil. Store the final product under an inert atmosphere (Argon).

Q3: How can I carry this


-keto acid through a multi-step synthesis without losing it to decarboxylation? 
A3:  For complex, multi-step syntheses where the 

-keto acid will be exposed to harsh reagents, transient chemical protection is highly recommended. Direct annulation with oximes to form a cyclic nitrone (2,5-dihydrooxazole 3-oxide) effectively masks the

-keto acid, rendering it chemically and configurationally stable (2)[2]. This protecting group can later be removed under mild reductive conditions (Zinc dust/hydrolysis).
Part 3: Experimental Protocols & Workflows
Protocol A: Safe Isolation and Storage Workflow

This self-validating protocol ensures the intact isolation of the


-keto acid without triggering degradation cascades.
  • Extraction: Perform aqueous workup using cold (

    
    ) solvents. Avoid strongly basic aqueous phases (keep pH 
    
    
    
    ) to prevent base-catalyzed enolization and accelerated oxidation.
  • Concentration: Transfer the organic layer to an amber round-bottom flask. Concentrate using a rotary evaporator with the water bath set to 25°C and vacuum

    
     mbar.
    
  • Validation Step: Take a crude

    
     NMR aliquot in 
    
    
    
    . Check for an aldehyde proton signal at ~9.9 ppm. If this signal is absent, the protocol was successful, and thermal decarboxylation was avoided.
  • Storage: Purge the flask with Argon for 3 minutes. Seal tightly with Parafilm and store at -20°C in the dark.

HandlingWorkflow Start Crude Reaction Mixture containing α-Keto Acid Evap Low-Temp Concentration (T < 30°C, High Vacuum) Start->Evap Light Amber Glassware Shielding (Block UV/Vis Light) Evap->Light Atmos Inert Gas Purge (Argon/N2 Blanketing) Light->Atmos Store Long-Term Storage (-20°C, Dark, Sealed) Atmos->Store

Figure 2: Validated workflow for the safe isolation and storage of aryl glyoxylic acids.

Protocol B: Chemoselective Protection (Oxime Annulation)

Adapted from established methodologies for


-keto acid protection (2)[2].
  • Setup: In an amber flask, dissolve 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid (1.0 eq) in anhydrous

    
     (0.2 M).
    
  • Reagent Addition: Add the selected oxime (e.g., acetone oxime, 1.2 eq) at room temperature under Argon.

  • Reaction: Stir the mixture for 12–16 hours at room temperature. The chemoselective annulation proceeds without additional catalysts.

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography to isolate the stable 2,5-dihydrooxazole 3-oxide derivative.

  • Validation: Confirm the disappearance of the characteristic

    
    -keto carbonyl carbon (~185 ppm) in 
    
    
    
    NMR.
Part 4: Quantitative Data & Tolerances

To ensure reproducibility, adhere strictly to the following environmental tolerances when handling 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid:

ParameterRecommended ToleranceConsequence of Exceedance
Process Temperature

Rapid thermal decarboxylation yielding 3-fluoro-4-methylbenzaldehyde.
Storage Temperature

Slow baseline degradation over several months.
Light Exposure

Lux (Amber Shielding)
Photodecarboxylation (Norrish Type I cleavage).
Atmospheric Oxygen

ppm (Argon Blanketing)
Oxidative decarboxylation yielding 3-fluoro-4-methylbenzoic acid.
Aqueous pH

Base-catalyzed degradation and accelerated oxidation.
References
  • Source: The Journal of Physical Chemistry A (ACS Publications)
  • Source: PMC - NIH (Organic Letters)

Sources

Optimization

Purification methods for fluorinated alpha-keto acids

Fluorinated -Keto Acids: Advanced Purification & Troubleshooting Center Welcome to the Technical Support Center for the purification of fluorinated -keto acids and their ester derivatives (e.g., trifluoropyruvic acid, me...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated -Keto Acids: Advanced Purification & Troubleshooting Center

Welcome to the Technical Support Center for the purification of fluorinated


-keto acids and their ester derivatives (e.g., trifluoropyruvic acid, methyl trifluoropyruvate, and ethyl trifluoropyruvate). These compounds are highly versatile building blocks in pharmaceutical synthesis and materials science. However, the strong electron-withdrawing nature of the perfluoroalkyl group renders the adjacent 

-keto carbonyl highly electrophilic, leading to notorious instability, rapid hydration, and challenging purification profiles.

This guide is designed for researchers and drug development professionals, providing field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure high-purity isolation.

Core Concept: The Stabilization-Dehydration Workflow

Direct distillation of crude fluorinated


-keto acids often fails due to a combination of thermal decarboxylation and co-distillation of impurities. To bypass this, the most reliable, self-validating purification strategy involves intentionally converting the reactive compound into a stable hydrate or hemiketal, purifying this intermediate, and then chemically dehydrating it back to the active anhydrous form [1].

G Start Crude Fluorinated α-Keto Acid/Ester Hydration Hydration / Hemiketal Formation (Add H2O or ROH) Start->Hydration Stabilize electrophilic carbonyl Distillation Vacuum Distillation (Isolate Hydrate/Hemiketal) Hydration->Distillation Remove non-hydrating impurities Dehydration Dehydration / Dealcoholization (Add P2O5 or H2SO4) Distillation->Dehydration Purified intermediate Pure Pure Anhydrous α-Keto Acid/Ester Dehydration->Pure Regenerate active form

Workflow for purification via hydrate/hemiketal stabilization and subsequent dehydration.

Step-by-Step Methodology: Reactive Distillation Protocol

This protocol leverages the differential boiling points and chemical stability of the hemiketal/hydrate forms to achieve >99% purity, avoiding the pitfalls of standard chromatography [2].

Phase 1: Stabilization (Hemiketal/Hydrate Formation)

  • To the crude reaction mixture containing the fluorinated

    
    -keto ester, add a stoichiometric equivalent of water (for hydrates) or a lower alcohol (for hemiketals).
    
  • Stir at room temperature. The highly electrophilic carbonyl carbon will rapidly undergo nucleophilic attack, forming a stable gem-diol or hemiketal. This quenches the reactivity and prevents polymerization.

Phase 2: Intermediate Purification 3. Subject the stabilized mixture to vacuum distillation. Because the hydrate/hemiketal has a significantly higher boiling point than the anhydrous form, highly volatile impurities and unreacted starting materials can be stripped away easily.

Phase 3: Dealcoholization / Dehydration 4. Transfer the purified intermediate to a reaction kettle equipped with a fractional distillation apparatus. 5. Add a strong dehydrating agent. A proven industrial standard is a mixture of 96–98% concentrated sulfuric acid (


) and phosphorus pentoxide (

). The molar ratio of

to the substrate should be approximately 1:1 to 1.2:1 [2]. 6. Reactive Distillation: Heat the kettle to 110–130 °C under reduced pressure (-0.04 to -0.09 MPa). The dehydrating agent strips the water/alcohol, regenerating the anhydrous fluorinated

-keto ester. 7. Because the anhydrous product is highly volatile, it immediately distills over as it forms, driving the equilibrium forward. Collect the fraction corresponding to your specific ester (see Quantitative Data below). 8. Storage: Immediately flush the receiving flask with Argon or Nitrogen and store at 2–8 °C to prevent re-hydration [3].

Troubleshooting & FAQs

Q: Why does my trifluoropyruvate ester turn into a gel or crystalline solid during storage? A: This is the most common issue encountered with these compounds. The perfluoroalkyl group (e.g.,


) strongly withdraws electron density, making the adjacent carbonyl carbon exceptionally electrophilic. Exposure to even trace amounts of atmospheric moisture causes rapid hydration, converting the liquid anhydrous form into a solid gem-diol (hydrate) [4].
Solution: To recover your product, you must treat the solid with a dehydrating agent (like 

) and redistill it. Always store the anhydrous product under a strict inert atmosphere (Argon) in a desiccator at 2–8 °C.

Q: I am experiencing significant yield loss due to decarboxylation during distillation. How can I prevent this? A: Thermal instability is a hallmark of


-keto acids. Prolonged heating at atmospheric pressure provides the activation energy required to cleave the C-C bond between the carbonyl and carboxyl groups, yielding fluorinated aldehydes and carbon dioxide.
Solution: Never distill these compounds at atmospheric pressure if it can be avoided. Always perform distillations under high vacuum to significantly lower the boiling point. Furthermore, utilizing the reactive distillation method described above ensures the anhydrous product is removed from the heat source the moment it is generated [2].

Q: Can I use standard silica gel chromatography to purify these compounds? A: It is highly discouraged for the free acids and generally problematic for the esters. Causality: The highly polar nature of the


-keto acid, combined with its dynamic equilibrium between the keto and hydrate forms, leads to severe streaking on silica gel. Furthermore, the slightly acidic nature of silica can catalyze hydration if the eluents are not rigorously anhydrous.
Solution: If chromatography is absolutely necessary, you must derivatize the ketone first (e.g., forming an acetal, an N-heterylimine, or an ester derivative), purify the stable derivative on silica, and then hydrolyze it back to the keto form. Otherwise, rely on fractional or reactive distillation.

Q: My product fraction is contaminated with trifluoroacetate byproducts. What went wrong? A: This typically occurs during the dehydration step if the temperature is too high or if the reaction mixture is left in the kettle for too long before distillation. High temperatures in the presence of strong acids (like


) can cause side reactions that cleave the 

-keto ester into trifluoroacetates [2]. Ensure your vacuum is strong enough to pull the product over immediately upon formation, and strictly control the kettle temperature between 110–130 °C.

Quantitative Data: Physical Properties & Distillation Parameters

When performing fractional or reactive distillation, precise temperature control is critical. Use the following validated physical parameters to identify and collect your target fractions.

CompoundCAS NumberState at RTBoiling PointDensityFlash Point
Trifluoropyruvic Acid Monohydrate 431-72-1Solid90 °C1.647 g/mL8 °C
Methyl Trifluoropyruvate 13089-11-7Liquid84–86 °C (at 760 mmHg)1.390 g/mL26 °C
Ethyl Trifluoropyruvate 13081-18-0Liquid95–98 °C (at 760 mmHg)1.283 g/mL27 °C

Data compiled from authoritative safety and chemical property databases [3][4][5]. Note: Boiling points are provided at atmospheric pressure for reference, but vacuum distillation is strongly recommended to prevent thermal degradation.

References

  • Source: Google Patents (US20180050976A1)
  • Source: Google Patents (CN102391113A)
  • Trifluoropyruvic Acid, Monohydrate (CAS 431-72-1) Properties Source: LookChem URL:[Link]

  • Ethyl 3,3,3-trifluoropyruvate, 98+% Specifications Source: Fisher Scientific (Thermo Scientific Acros) URL:[Link]

Troubleshooting

Technical Support Center: Handling &amp; Solubility of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid (CAS: 890097-96-8)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid (CAS: 890097-96-8)[1].

As a fluorinated


-keto acid derivative, this compound presents unique physicochemical behaviors in organic solvents. Understanding the causality behind its solubility profile is critical for successful assay development, stock preparation, and synthetic workflows.

Mechanistic Overview of Solubility

To master the handling of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid (Molecular Weight: 182.15 g/mol )[1], one must understand the competing forces within its molecular structure:

  • The Polar Headgroup (

    
    -Keto Acid):  The 
    
    
    
    moiety is a strong hydrogen-bond donor and acceptor. In non-polar solvents, these groups strongly prefer to hydrogen-bond with each other, forming stable dimers that resist dissolution.
  • The Lipophilic Tail (Fluoro-Tolyl Ring): The addition of the fluorine and methyl groups to the phenyl ring increases the compound's overall hydrophobicity compared to unsubstituted analogs like phenylglyoxylic acid.

  • Thermal & Oxidative Sensitivity:

    
    -keto acids are highly susceptible to oxidative decarboxylation[2]. Applying excessive heat to force dissolution will degrade the compound into the corresponding substituted benzaldehyde and carbon dioxide.
    

Quantitative Solubility Profile

Because specific empirical data for this highly specialized intermediate can vary by batch purity, the following table synthesizes the expected solubility ranges based on the validated behavior of its close structural analog, phenylglyoxylic acid[3].

SolventEstimated SolubilityMechanistic Rationale
DMSO / DMF > 30 mg/mLPolar aprotic solvents act as strong H-bond acceptors, effectively breaking carboxylic acid dimers to solvate the monomer[3].
Methanol / Ethanol ~ 100 mg/mLPolar protic solvents provide excellent solvation of the polar

-keto headgroup through extensive hydrogen bonding.
Chloroform (CHCl₃) ~ 10% w/vModerate polarity supports a dynamic monomer/dimer equilibrium, allowing for good solubility.
Hexane / Heptane < 1 mg/mLNon-polar solvents cannot overcome the high lattice energy of the hydrogen-bonded acid dimers.
Aqueous Buffer (pH < 3) InsolubleThe hydrophobic fluoro-tolyl ring dominates the solubility profile when the acid is fully protonated.

Troubleshooting & FAQs

Q: Why does my compound precipitate when diluting a DMSO stock into an aqueous bioassay buffer? A: This "crashing out" is caused by a sudden drop in the solvent's dielectric constant. When the DMSO is diluted by water, the hydrophobic fluoro-tolyl ring drives rapid aggregation. Solution: Utilize a step-wise co-solvent dilution strategy. Transition from DMSO to a surfactant/polymer blend (e.g., PEG300 and Tween-80) before introducing the aqueous phase[4].

Q: I am seeing broad peaks and poor integration in my ¹H-NMR using CDCl₃. How can I fix this? A: Carboxylic acids form hydrogen-bonded dimers in non-polar halogenated solvents. This leads to dynamic exchange broadening on the NMR timescale. Solution: Add 1-2 drops of deuterated methanol (CD₃OD) to your CDCl₃ NMR tube. The protic solvent will break the dimers, sharpening the peaks. Alternatively, switch the solvent entirely to DMSO-d₆.

Q: My compound isn't dissolving completely in ethyl acetate. Can I heat the solvent to 80°C to force dissolution? A: No.


-keto acids are prone to thermal and oxidative decarboxylation, especially in the presence of trace metals or peroxides[2]. Heating above 40°C will permanently degrade the compound.
Solution: Use sonication at room temperature instead of heat. If solubility is still poor, add 5% methanol to the ethyl acetate to disrupt crystal lattice hydrogen bonding.

Standardized Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO

This protocol is self-validating: a successful preparation will yield a completely transparent, colorless to pale-yellow solution with no particulate scattering under a light beam.

  • Weighing: Weigh out exactly 9.11 mg of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid into a sterile, amber glass vial. (Note: Amber glass protects the photosensitive

    
    -keto group from UV-induced degradation).
    
  • Solvent Addition: Add 1.0 mL of anhydrous, molecular-sieve-dried DMSO. Moisture-contaminated DMSO will significantly reduce the solubility limit[3].

  • Dissolution: Vortex vigorously for 30 seconds. If microscopic particulates remain, place the vial in an ultrasonic water bath at room temperature for 2 to 5 minutes. Do not apply heat.

  • Storage: Aliquot the clear solution into single-use microcentrifuge tubes. Store immediately at -80°C. When stored properly, the stock is stable for up to 6 months[5].

Protocol B: In Vivo Formulation (Clear Aqueous Solution)

Use this protocol to prepare a 1-2 mg/mL dosing solution for animal models without causing precipitation.

  • Initial Solvation: Dissolve the required mass of the compound in 10% (v/v) DMSO until completely clear.

  • Polymer Addition: Add 40% (v/v) PEG300 to the DMSO solution. Vortex thoroughly. The PEG acts as a thermodynamic stabilizer.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Vortex until the viscous mixture is entirely homogeneous[4].

  • Aqueous Phase: Slowly add 45% (v/v) Saline dropwise while vortexing continuously. The final solution must remain optically clear.

Workflow Visualization

SolubilityWorkflow Start Solid Compound (CAS: 890097-96-8) Decision Target Application? Start->Decision InVitro In Vitro Assays & Stock Storage Decision->InVitro High Conc. InVivo In Vivo Dosing & Aqueous Buffers Decision->InVivo Low Conc. DMSO Add Anhydrous DMSO (Max 30-50 mg/mL) InVitro->DMSO CoSolvent1 Step 1: Dissolve in 10% DMSO InVivo->CoSolvent1 Sonicate Sonicate at RT (Do NOT Heat >40°C) DMSO->Sonicate ClearStock Clear Master Stock (Store at -80°C) Sonicate->ClearStock CoSolvent2 Step 2: Add 40% PEG300 & 5% Tween-80 CoSolvent1->CoSolvent2 CoSolvent3 Step 3: Slowly add 45% Saline CoSolvent2->CoSolvent3 StableForm Stable Aqueous Formulation CoSolvent3->StableForm

Workflow for dissolving 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid.

References

  • AK Scientific, Inc. "Safety Data Sheet: (3-Fluoro-4-methylphenyl)glyoxylic acid." AKSci.
  • Sigma-Aldrich. "Phenylglyoxylic acid purum, ≥98.0% (T) Properties." Sigma-Aldrich.
  • MedChemExpress. "Phenylglyoxylic acid (Benzoylformic acid) | Building Block." MedChemExpress.
  • TargetMol. "Phenylglyoxylic acid | Endogenous Metabolite." TargetMol.
  • National Institutes of Health (NIH). "Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR." PMC.
  • Selleck Chemicals. "Phenylglyoxylic acid | CAS 611-73-4." SelleckChem.

Sources

Optimization

Technical Support Center: Friedel-Crafts Acylation of 3-Fluorotoluene

Topic: Optimizing Yield in Friedel-Crafts Acylation of 3-Fluorotoluene Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals Welcome to the Application Support Hub...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Yield in Friedel-Crafts Acylation of 3-Fluorotoluene Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Application Support Hub. This guide addresses the specific challenges of acylating 3-fluorotoluene (m-fluorotoluene). Unlike simple toluene acylation, the presence of the fluorine atom at the meta position introduces unique regiochemical and electronic constraints. This document synthesizes mechanistic insights with field-proven protocols to help you maximize yield and purity.

Strategic Planning: The "Why" Behind the Protocol

Before starting, it is critical to understand the electronic battlefield on the ring. You are navigating between the directing effects of a methyl group and a fluorine atom.

Regiocontrol & Isomer Distribution
  • The Substrate: 3-Fluorotoluene.[1][2]

    • Methyl Group (C1): Weakly activating, ortho/para directing.

    • Fluorine Atom (C3): Deactivating (inductive), but ortho/para directing (resonance).

  • The Competition:

    • Position 4 (Para to Methyl, Ortho to Fluorine): This is the Major Product (4'-methyl-2'-fluoroacetophenone ). The activation from the methyl group at the para position typically dominates. While being ortho to fluorine exerts some steric pressure, the electronic activation from the methyl group is the deciding factor.

    • Position 6 (Ortho to Methyl, Para to Fluorine): This is the Minor Product (2'-methyl-4'-fluoroacetophenone ). Although para to the fluorine lone pairs, this position suffers from significant steric hindrance due to the adjacent methyl group.

    • Position 2 (Ortho to both): Sterically inaccessible.

Catalyst Stoichiometry: The "Product Inhibition" Trap

A common failure mode is treating


 as a catalytic species in the traditional sense. In Friedel-Crafts acylation, the product (a ketone) acts as a Lewis base and complexes 1:1 with the Lewis acid (

).
  • Requirement: You need >1.0 equivalent of

    
     to complex the product, plus a catalytic amount (0.1–0.2 eq) to drive the reaction.
    
  • Standard: Use 1.2 to 2.5 equivalents of

    
     relative to the limiting reagent.
    

Visualizing the Reaction Pathway

The following diagram maps the mechanistic flow and the critical decision points for regioselectivity.

FC_Acylation_Pathway Start 3-Fluorotoluene (Substrate) TS_Major Transition State (Pos 4 Attack) Start->TS_Major Fast Kinetics TS_Minor Transition State (Pos 6 Attack) Start->TS_Minor Steric Hinderance Reagent Acetyl Chloride + AlCl3 Acylium Acylium Ion Complex [CH3CO]+[AlCl4]- Reagent->Acylium Activation Acylium->TS_Major Acylium->TS_Minor Complex Product-AlCl3 Complex (Requires Hydrolysis) TS_Major->Complex Sigma Complex TS_Minor->Complex Major Major Product 4'-methyl-2'-fluoroacetophenone (Para to Me) Minor Minor Product 2'-methyl-4'-fluoroacetophenone (Para to F) Complex->Major H3O+ Quench Complex->Minor H3O+ Quench

Caption: Mechanistic pathway showing the kinetic preference for Position 4 (Para to Methyl) over Position 6.

Optimized Experimental Protocol

This protocol uses the Perrier Addition Method (forming the catalyst complex first), which provides better yield and purity for fluorinated substrates compared to mixing everything at once.

Reagents:

  • 3-Fluorotoluene (1.0 eq)[1]

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride, anhydrous (1.3 – 1.5 eq)

  • Dichloromethane (DCM), anhydrous (Solvent)[3]

Step-by-Step Workflow:

  • Catalyst Activation (Perrier Method):

    • Flame-dry a 3-neck round bottom flask under Nitrogen flow.

    • Add anhydrous DCM and

      
       (1.5 eq). Cool to 0°C.[3][4][5]
      
    • Add Acetyl Chloride (1.2 eq) dropwise.

    • Observation: The solid

      
       should dissolve/react to form a clear or slightly yellow solution (the acylium complex). Stir for 15–30 mins.
      
  • Substrate Addition:

    • Dissolve 3-Fluorotoluene (1.0 eq) in a small volume of anhydrous DCM.

    • Add this solution dropwise to the pre-formed acylium complex at 0°C.

    • Why? This prevents the substrate from being exposed to free, uncomplexed

      
      , reducing polymerization risks.
      
  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 2–4 hours. Monitor by TLC or GC-MS.

    • Checkpoint: If conversion is low after 4 hours, reflux gently (40°C) for 1 hour.

  • Quenching & Workup (Critical):

    • Pour the reaction mixture slowly into a beaker of crushed ice + concentrated HCl (approx 10:1 ratio).

    • Why HCl? It prevents the formation of insoluble aluminum hydroxide emulsions (aluminum goo) and ensures the aluminum stays in the aqueous phase as

      
      .
      
    • Separate phases.[3] Wash organic layer with water, then Brine, then dry over

      
      .
      

Troubleshooting & FAQs

Issue 1: Low Yield / Incomplete Conversion

Q: The reaction stalls at 50-60% conversion. Adding more catalyst later doesn't help. Why? A: This is likely due to moisture deactivation or product inhibition .

  • Moisture:

    
     reacts violently with water to form inactive 
    
    
    
    and HCl. If your DCM wasn't dry, your catalyst load is effectively lower than calculated.
  • Solution: Ensure

    
     is fresh (yellow/grey powder, not white clumps). Increase initial loading to 1.5–2.0 eq. Do not add solid 
    
    
    
    mid-reaction; it won't dissolve well in the complexed mixture.
Issue 2: "Goo" Formation During Workup

Q: I have a thick emulsion that won't separate. What happened? A: You likely quenched with pure water.

  • Cause: Hydrolysis of aluminum salts produces gelatinous aluminum hydroxide (

    
    ) at neutral pH.
    
  • Fix: Add 6M HCl to the emulsion and shake vigorously. The acid dissolves the hydroxide gel back into soluble

    
     / 
    
    
    
    species.
Issue 3: Regioselectivity (Wrong Isomer)

Q: I see significant amounts of the 2-acetyl-5-fluorotoluene (Pos 6 isomer). How do I minimize this? A: Regioselectivity is temperature-dependent.

  • Cause: Higher temperatures reduce the selectivity difference between the para-to-methyl and para-to-fluorine positions.

  • Fix: Keep the addition phase strictly at 0°C or even -10°C. Do not reflux unless absolutely necessary for conversion.

Troubleshooting Decision Tree

Use this flow to diagnose experimental failures quickly.

Troubleshooting Problem Start: Low Yield or Impurity Check_Color Did reaction turn dark/black? Problem->Check_Color Check_Cat Is AlCl3 fresh? Check_Color->Check_Cat No Polymer Polymerization occurred. Reduce Temp. Add Substrate slower. Check_Color->Polymer Yes Check_Quench Emulsion during workup? Check_Cat->Check_Quench Yes Wet_Cat Moisture Deactivation. Use fresh bottle. Dry Solvent. Check_Cat->Wet_Cat No (Clumped) Check_Quench->Problem No (Check NMR) Acid_Fix Add 6M HCl. Break Al(OH)3 gel. Check_Quench->Acid_Fix Yes

Caption: Diagnostic workflow for common Friedel-Crafts acylation failures.

Quantitative Data Summary

VariableRecommended RangeImpact on YieldImpact on Regioselectivity
AlCl3 Equivalents 1.2 – 1.5 eqCritical. <1.0 eq stops reaction (product inhibition).Neutral
Temperature 0°C -> RTHigh temps increase rate but risk polymerization.Low temps favor 4-isomer (Major).
Solvent DCMGood solubility, moderate polarity.Standard selectivity.
Addition Time 30–60 minsSlow addition prevents exotherms.Fast addition decreases selectivity.

References

  • Friedel-Crafts Acylation of Aromatic Compounds . Organic Chemistry Portal. Available at: [Link]

  • Mechanistic Aspects of Friedel-Crafts Acylation . Master Organic Chemistry. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution of Disubstituted Benzenes . LibreTexts Chemistry. Available at: [Link]

  • Aluminum Chloride Catalyzed Acylation Procedures . Organic Syntheses. Coll. Vol. 2, p.8 (1943). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Best Practices for the Storage and Handling of Hygroscopic α-Keto Carboxylic Acids

Welcome to the Technical Support Center for α-Keto Carboxylic Acids. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these vital but sensiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for α-Keto Carboxylic Acids. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these vital but sensitive compounds. Hygroscopic α-keto carboxylic acids are notoriously susceptible to degradation, which can compromise experimental results and the quality of pharmaceutical products. By understanding the underlying chemical principles and adhering to best practices, you can mitigate these risks and ensure the reliability of your work.

Understanding the Instability of α-Keto Carboxylic Acids

α-Keto carboxylic acids are characterized by adjacent keto and carboxylic acid functional groups, a structure that imparts significant biological activity but also inherent instability. Their hygroscopic nature—the tendency to absorb moisture from the atmosphere—is a primary catalyst for degradation.[1]

Key Degradation Pathways

There are two principal degradation pathways for α-keto carboxylic acids:

  • Decarboxylation: This is the loss of the carboxyl group as carbon dioxide (CO2). This process can be accelerated by heat, light, and the presence of water.

  • Oxidation: The keto group is susceptible to oxidation, which can be initiated by atmospheric oxygen.

Moisture absorption can accelerate both of these degradation pathways.

Visualizing Degradation

Hygroscopic α-Keto Acid Hygroscopic α-Keto Acid Degradation Degradation Hygroscopic α-Keto Acid->Degradation Moisture (H₂O) Moisture (H₂O) Moisture (H₂O)->Degradation accelerates Heat/Light/Oxygen Heat/Light/Oxygen Heat/Light/Oxygen->Degradation accelerates Decarboxylation Decarboxylation Degradation->Decarboxylation Oxidation Oxidation Degradation->Oxidation

Caption: Factors leading to the degradation of hygroscopic α-keto carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid hygroscopic α-keto carboxylic acids?

A1: To ensure maximum stability, these compounds should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage.[2][3] For long-term storage, freezing at -20°C is recommended.[4]

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to minimize contact with moisture and oxygen.[5][6]

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.[7][8]

  • Desiccant: Store containers within a desiccator containing a suitable drying agent like silica gel to maintain a low-humidity environment.[5][9]

Q2: I've noticed my solid α-keto acid has started to clump together. What should I do?

A2: Clumping is a clear indication of moisture absorption.[10] Here’s a troubleshooting workflow:

start Clumping Observed check_severity Assess Severity start->check_severity minor_clumping Minor Clumping check_severity->minor_clumping Minor severe_caking Severe Caking / Wet Appearance check_severity->severe_caking Severe use_immediately Use immediately for non-critical applications or prepare a stock solution. minor_clumping->use_immediately do_not_use Do not use for experiments requiring high purity or accurate weighing of the solid. severe_caking->do_not_use review_procedures Review and improve storage and handling procedures. Consider using a desiccator or glovebox. use_immediately->review_procedures prepare_stock Prepare a stock solution of the entire batch. do_not_use->prepare_stock prepare_stock->review_procedures

Caption: Troubleshooting workflow for clumped hygroscopic α-keto acids.

Q3: Can I store α-keto carboxylic acids as solutions?

A3: Storing α-keto acids in solution for extended periods is generally not recommended as it can accelerate degradation.[11] If you must store a solution, follow these guidelines:

  • Solvent: Use an anhydrous solvent.

  • pH: For aqueous solutions, maintain an acidic pH to improve stability.

  • Temperature: Store solutions at -20°C or -80°C.[12]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: My α-keto acid has changed color. Is it still usable?

A4: Discoloration is a sign of chemical degradation. It is strongly recommended to discard the discolored compound as its purity is compromised. To prevent this, always store the compound in a dark, airtight container.[10]

Experimental Protocols

Protocol 1: Weighing and Handling Hygroscopic α-Keto Carboxylic Acids

The goal is to minimize exposure to atmospheric moisture.

Ideal Method: Using a Glovebox

  • Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon).

  • Place all necessary equipment (balance, spatulas, weighing paper/boats, and sample container) inside the glovebox antechamber and purge according to the manufacturer's instructions.

  • Perform all weighing and initial dissolution steps within the glovebox.

Alternative Method: Low-Humidity Environment

If a glovebox is not available, work swiftly in an area with the lowest possible humidity.

  • Have all equipment ready to minimize the time the container is open.

  • Place a weighing boat on the analytical balance and tare it.

  • Quickly open the container of the α-keto acid, remove the desired amount with a clean, dry spatula, and place it on the weighing boat.

  • Immediately and securely close the compound's container.

  • Record the weight. Work quickly as the weight may drift upwards as the compound absorbs moisture.[13][14]

Protocol 2: Preparing and Storing Stock Solutions
  • Preparation:

    • Transfer the weighed powder into a volumetric flask.

    • Add a small amount of a suitable anhydrous solvent to dissolve the powder.

    • Once dissolved, bring the solution to the final volume with the anhydrous solvent.

    • Stopper the flask and mix thoroughly by inversion.

  • Storage:

    • Dispense the stock solution into single-use aliquots in appropriate vials.

    • If storing under an inert atmosphere, flush the headspace of each vial with nitrogen or argon before sealing.

    • Store the aliquots at -20°C or -80°C.

Quantitative Stability Data

While specific stability data can vary between different α-keto carboxylic acids and suppliers, the following table provides illustrative data for the stability of a generic hygroscopic α-keto acid under various conditions.

Storage ConditionParameterValuePotential Degradation Products
Temperature
4°CHalf-life (t½)> 6 monthsMinimal
25°C (Room Temp)Half-life (t½)Weeks to monthsAldehydes, Carboxylic acids
40°C (Accelerated)Half-life (t½)Days to weeksIncreased formation of degradation products
pH (in solution)
2 (Acidic)StabilityMore StableHydrolysis products
7 (Neutral)StabilityLess StableIncreased degradation
9 (Basic)StabilityUnstableRapid degradation

Note: This data is illustrative. Always refer to the manufacturer's specific storage recommendations.

References

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. B&M Scientific. [Link]

  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyruvic acid, sodium salt, 99+%. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • The Good Scents Company. alpha-ketoglutaric acid. [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?[Link]

  • Rompicharla, V. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • DC Fine Chemicals. Safety Data Sheet - α-Ketoglutaric acid. [Link]

  • Ramírez-López, M., et al. (2020). Stability of α-ketoglutaric acid simulating an impact-generated hydrothermal system: implications for prebiotic chemistry studies. International Journal of Astrobiology. [Link]

  • Creative Biolabs. (2021, December 9). How to store laboratory chemical reagents?[Link]

  • PCCA. PYRUVIC ACID (LIQUID). [Link]

  • Megazyme. PYRUVIC ACID (PYRUVATE). [Link]

  • Carl ROTH. Safety Data Sheet: Pyruvic acid. [Link]

  • Chakrabarti, R., & Zempleni, J. (2024). The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. [Link]

  • Carl ROTH. Safety Data Sheet: Pyruvic acid. [Link]

  • Medical Biochemistry Page. Biosynthesis and Degradation of Amino Acids. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • Petters, S. S., et al. (2020). Volatility Change during Droplet Evaporation of Pyruvic Acid. ACS Earth and Space Chemistry. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • DePalma, J. W., et al. (2021). Chemistry and Photochemistry of Pyruvic Acid at the Air–Water Interface. The Journal of Physical Chemistry A. [Link]

  • Jo, J. Y., et al. (2018). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Journal of Industrial Microbiology & Biotechnology. [Link]

  • M. A. H. Khan et al. (2019). Pyruvic acid in the boreal forest: first measurements and impact on radical chemistry. Atmospheric Chemistry and Physics. [Link]

  • MDPI. (2023, November 29). Nontrivial Impact of Relative Humidity on Organic New Particle Formation from Ozonolysis of cis-3-Hexenyl Acetate. [Link]

  • DePalma, J. W., et al. (2021). Chemistry and Photochemistry of Pyruvic Acid at the Air–Water Interface. ACS Publications. [Link]

  • ResearchGate. (1994, April). Effect of Humidity and Temperature on Molecular Mobility in Surfactant Monolayers Confined between Two Solid Surfaces. [Link]

  • Salimetrics. (2011, February 17). Aliquoting Demonstration & How To Video. YouTube. [Link]

  • Thomas. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

  • Bitesize Bio. (2023, March 16). The Dos and Don'ts of Weighing Dangerous Chemicals. [Link]

  • Price, S. L., et al. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Pharmaceutics. [Link]

  • ACP. (2019, February 6). Relative humidity effect on the formation of highly oxidized molecules and new particles during monoterpene oxidation. [Link]

Sources

Optimization

Removing aluminum chloride byproducts from glyoxylic acid synthesis

Technical Support Center: Glyoxylic Acid Synthesis Introduction Welcome to the Technical Support Center for Glyoxylic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Glyoxylic Acid Synthesis

Introduction

Welcome to the Technical Support Center for Glyoxylic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of glyoxylic acid, specifically focusing on the removal of aluminum chloride (AlCl₃) byproducts. As a powerful Lewis acid, aluminum chloride is a versatile catalyst in organic synthesis, but its removal can present significant challenges, including the formation of persistent emulsions and stable complexes with the carboxylic acid product.[1][2][3] This resource provides in-depth, experience-based solutions to these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed my reaction and am observing a persistent emulsion during the aqueous workup to remove aluminum chloride. What's causing this, and how can I resolve it?

A1: Understanding the Cause: Emulsions during the extraction phase of a workup involving aluminum chloride are a frequent and frustrating issue. They are often caused by the formation of fine, gelatinous aluminum hydroxide (Al(OH)₃) precipitates at the interface between the organic and aqueous layers, especially if a basic or neutral water quench is used.[4] These fine particles stabilize the emulsion, making layer separation difficult. The high concentration of aluminum salts can also contribute to this problem.[4]

Troubleshooting Protocol: Breaking Emulsions

  • Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion by disrupting the stabilizing forces at the interface.[4]

  • Filtration through a Filter Aid: Filter the entire mixture through a pad of a filter aid like Celite®. This can physically break up the emulsion by removing the fine particulate matter that may be stabilizing it.[4]

  • Solvent Modification: If possible, remove the initial reaction solvent via rotary evaporation before the aqueous workup. Then, redissolve the crude product in a different extraction solvent that is less prone to emulsion formation.[4]

  • Patience: Sometimes, allowing the mixture to stand for an extended period can lead to the spontaneous breaking of the emulsion.

Q2: Why is a dilute acid quench often recommended for removing aluminum chloride over a simple water quench?

A2: The Rationale Behind an Acidic Quench: While quenching with water alone might seem simpler, it can lead to the formation of difficult-to-manage hydrated aluminum chloride and aluminum hydroxide. The hydrolysis of aluminum chloride is a highly exothermic reaction that releases corrosive hydrogen chloride (HCl) gas.[4][5]

A dilute acid quench, typically with ice-cold dilute hydrochloric acid, is often the preferred method. This approach converts the aluminum species into water-soluble aluminum salts (e.g., [Al(H₂O)₆]Cl₃), which remain dissolved in the aqueous phase.[3][4] This prevents the formation of the gelatinous aluminum hydroxide precipitate that is a common culprit in emulsion formation.[4]

Experimental Workflow: Acidic Quench and Extraction

Acidic_Quench_Workflow reaction_mixture Crude Reaction Mixture (Glyoxylic Acid + AlCl₃ Complex) quench Slowly add to Ice-Cold 1M HCl reaction_mixture->quench separation Transfer to Separatory Funnel quench->separation extraction Extract with Organic Solvent separation->extraction wash_hcl Wash Organic Layer with 1M HCl extraction->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_bicarb Wash with sat. NaHCO₃ (Vent frequently!) wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry evaporate Evaporate Solvent dry->evaporate product Purified Glyoxylic Acid evaporate->product Purification_Analysis_Logic start Crude Glyoxylic Acid (with AlCl₃ byproducts) purification Aqueous Workup (Acidic Quench & Extraction) start->purification product Isolated Glyoxylic Acid purification->product analysis Quantitative Analysis for Aluminum (ICP-MS, GFAAS) product->analysis decision Aluminum Level Acceptable? analysis->decision final_product Final Purified Product decision->final_product Yes repurify Repeat Purification decision->repurify No repurify->purification

Caption: Decision workflow for product purification and analysis.

References

  • How glyoxylic acid is synthesized - Knowledge - Bloom Tech. (2024, January 9). Bloom Tech. [Link]

  • how do you get the aluminum chloride out - Filo. (2026, January 28). Filo. [Link]

  • US2823144A - Aluminum complexes and process for preparing the same - Google Patents. (n.d.).
  • US8481783B2 - Process of separation of glyoxylic acid from an aqueous reaction medium containing glyoxylic acid and hydrochloric acid - Google Patents. (n.d.).
  • JPH0742252B2 - Purification of glyoxylic acid alkyl ester by azeotropic distillation in continuous column - Google Patents. (n.d.).
  • The effects of carboxylic acids in aluminum anodizing - UNH Scholars Repository. (2017, May). University of New Hampshire Scholars' Repository. [Link]

  • The interaction of carboxylic acids with aluminium oxides: Journeying from a basic understanding of alumina nanoparticles to water treatment for industrial and humanitarian applications - ResearchGate. (n.d.). ResearchGate. [Link]

  • The reaction between carboxylic acids and aluminum acetylacetonate... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Complexes of aluminum(III) with hydroxy carboxylic acids. (n.d.). ACS Publications. [Link]

  • US4902828A - Recovery of aqueous glyoxylic acid solutions - Google Patents. (n.d.).
  • Organic Reactions Catalyzed by Aluminum Chloride - ResearchGate. (n.d.). ResearchGate. [Link]

  • GLYOXYLIC ACID - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

  • US7736614B2 - Process for removing aluminum and other metal chlorides from chlorosilanes - Google Patents. (n.d.).
  • US3358048A - Removal of aluminum chloride from hydrocarbons - Google Patents. (n.d.).
  • Suitable solvents to dissolve Aluminum Chloride (anhydrous) without generating Hydrochloric Acid (aqueous or gas) - Chemistry Stack Exchange. (2022, September 21). Chemistry Stack Exchange. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Aluminium Chloride Reaction with Water Notes - Unacademy. (n.d.). Unacademy. [Link]

  • Review of constructive analytical methods for determining the amount of aluminum in environmental and human biological samples. (n.d.). ResearchGate. [Link]

  • Aluminium chloride - Wikipedia. (n.d.). Wikipedia. [Link]

  • Analytical method development and validation for Aluminium - ResearchGate. (2018, June 8). ResearchGate. [Link]

  • PRODUCTION OF GLYOXYLIC ACID BY ENZYMATIC OXIDATION OF GLYCOLIC ACID - European Patent Office. (n.d.).
  • Synthesis of Glyoxylic Acid by Glyoxal Oxidation in The Presence of HCL | PDF - Scribd. (n.d.). Scribd. [Link]

  • A revised method for the spectrophotometric determination of glyoxylic acid - Academia.edu. (n.d.). Academia.edu. [Link]

  • Determination of Aluminum by Four Analytical Methods - INIS-IAEA. (n.d.). International Atomic Energy Agency. [Link]

  • Study on Synthesis Technology of Glyoxylic Acid Fine Chemicals - ResearchGate. (2012, October 8). ResearchGate. [Link]

  • What Is Aluminium Chloride (AlCl3)? - BYJU'S. (n.d.). BYJU'S. [Link]

  • Glyoxylic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • LCSS: ALUMINUM TRICHLORIDE. (n.d.). University of California, Santa Barbara. [Link]

  • Determination of aluminum by four analytical methods - INIS-IAEA. (n.d.). International Atomic Energy Agency. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diethyl Oxalate

Welcome to the Technical Support Center for troubleshooting Grignard reactions involving diethyl oxalate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting Grignard reactions involving diethyl oxalate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and product purity. The following question-and-answer format directly addresses common issues and provides scientifically grounded solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Grignard reaction with diethyl oxalate is resulting in a very low yield of the desired α-keto ester. What are the most common culprits?

Low yields in this reaction can often be traced back to several critical factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of the most probable causes and their solutions:

  • Moisture Contamination: Grignard reagents are potent bases and will readily react with any protic source, especially water. This deactivates the reagent and reduces the effective concentration available for the reaction with diethyl oxalate.[1][2]

    • Troubleshooting:

      • Rigorous Drying of Glassware: All glassware must be oven-dried overnight and assembled while hot under an inert atmosphere (nitrogen or argon).[3]

      • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices, and their purity is paramount.[2]

      • Inert Atmosphere: The entire reaction, from Grignard reagent formation to the addition of diethyl oxalate, must be conducted under a strictly inert atmosphere.[3]

  • Poor Quality or Inaccurate Titration of Grignard Reagent: The actual concentration of your Grignard reagent may be lower than calculated due to incomplete formation or degradation upon storage.

    • Troubleshooting:

      • Magnesium Activation: The passivating layer of magnesium oxide on the magnesium turnings can inhibit the reaction.[4] Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[3]

      • Titration is Essential: Always titrate your Grignard reagent before use to determine its exact molarity. This ensures accurate stoichiometry in your reaction. A common method involves titration against a known concentration of a protic acid in the presence of an indicator.

  • Suboptimal Reaction Temperature: Temperature control is arguably the most critical parameter in controlling the selectivity of this reaction.

    • Troubleshooting:

      • Low-Temperature Addition: The addition of the Grignard reagent to the diethyl oxalate solution should be performed at very low temperatures, typically between -78°C and -70°C, to favor the formation of the α-keto ester.[5] This minimizes the over-addition of the Grignard reagent to the initially formed keto ester, which leads to the tertiary alcohol byproduct.[6][7]

Q2: I am observing a significant amount of a tertiary alcohol byproduct, which is reducing the yield of my target α-keto ester. How can I prevent this double addition?

The formation of a tertiary alcohol is a classic side reaction where a second equivalent of the Grignard reagent attacks the ketone moiety of the newly formed α-keto ester.[8][9] Here’s how to suppress this undesired pathway:

  • Inverse Addition: Instead of adding the Grignard reagent to the diethyl oxalate, try adding the diethyl oxalate solution slowly to the Grignard reagent at low temperature. However, the more common and often more successful approach is the slow addition of the Grignard reagent to an excess of diethyl oxalate.[7]

  • Stoichiometry Control: Using a slight excess of diethyl oxalate can help to ensure that the Grignard reagent is consumed before it has a chance to react with the product.[5][10]

  • Flow Chemistry as an Advanced Solution: For reactions that are highly sensitive to mixing and temperature, flow chemistry can offer superior control. By precisely controlling the mixing of pre-cooled reagent streams, the formation of the over-addition product can be significantly minimized.[6]

In-Depth Technical Guidance

Understanding the Reaction Mechanism and Side Reactions

The reaction of a Grignard reagent with diethyl oxalate can proceed via two main pathways, as illustrated below. The desired reaction is the mono-addition to one of the ester carbonyls, which, after workup, yields the α-keto ester. The primary side reaction is the subsequent addition of another Grignard molecule to the ketone of the α-keto ester, resulting in a tertiary alcohol.[2]

Grignard_Diethyl_Oxalate reagents Grignard Reagent (R-MgX) + Diethyl Oxalate intermediate1 Tetrahedral Intermediate 1 reagents->intermediate1 1st Nucleophilic Attack product1 α-Keto Ester (Desired Product) intermediate1->product1 Elimination of EtO- intermediate2 Tetrahedral Intermediate 2 product1->intermediate2 2nd Nucleophilic Attack (Side Reaction) workup1 Acidic Workup product1->workup1 grignard2 + R-MgX product2 Tertiary Alcohol (Byproduct) intermediate2->product2 Protonation workup2 Acidic Workup product2->workup2

Caption: Reaction pathways in the Grignard reaction with diethyl oxalate.

Optimized Experimental Protocol for the Synthesis of α-Keto Esters

This protocol is a synthesis of best practices derived from the literature to maximize the yield of the α-keto ester and minimize byproduct formation.

1. Preparation of the Grignard Reagent:

  • Step 1: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is rigorously dried.[3]

  • Step 2: Place magnesium turnings (1.2 equivalents) in the flask and activate with a crystal of iodine or a few drops of 1,2-dibromoethane until a color change or gentle bubbling is observed.[3]

  • Step 3: Add a small portion of a solution of your alkyl/aryl halide (1 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.

  • Step 4: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[3]

  • Step 5: After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Step 6: Titrate the resulting Grignard reagent to determine its exact concentration.

2. Reaction with Diethyl Oxalate:

  • Step 1: In a separate, dry, three-necked flask equipped with a dropping funnel, a thermometer, and an inert gas inlet, prepare a solution of diethyl oxalate (1.0 to 1.1 equivalents) in anhydrous diethyl ether or THF.[3][5]

  • Step 2: Cool the diethyl oxalate solution to -78°C using a dry ice/acetone bath.[5]

  • Step 3: Slowly add the prepared Grignard reagent dropwise to the cold diethyl oxalate solution via the dropping funnel, ensuring the internal temperature does not rise above -70°C.[5] Vigorous stirring is crucial.

  • Step 4: After the addition is complete, allow the reaction mixture to stir at -78°C for an additional hour.

3. Work-up and Purification:

  • Step 1: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride or cold dilute hydrochloric acid.[3]

  • Step 2: Allow the mixture to warm to room temperature.

  • Step 3: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.[3]

  • Step 4: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Step 5: Remove the solvent under reduced pressure, and purify the crude α-keto ester by vacuum distillation or column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of α-Keto Ester q1 Is a tertiary alcohol byproduct observed? start->q1 a1_yes Reaction temperature too high. Slow down addition rate. Consider inverse addition. q1->a1_yes Yes a1_no Check for unreacted starting materials. q1->a1_no No q2 Is unreacted Grignard reagent present? a1_no->q2 a2_yes Incomplete reaction with diethyl oxalate. Increase reaction time or temperature slightly. q2->a2_yes Yes a2_no Check for issues with Grignard formation. q2->a2_no No q3 Was the Grignard reagent titrated? a2_no->q3 a3_yes Consider moisture contamination. Ensure anhydrous conditions. q3->a3_yes Yes a3_no Titrate Grignard reagent. Adjust stoichiometry. q3->a3_no No

Caption: A decision tree for troubleshooting low yields.

Quantitative Data Summary

ParameterRecommendationRationale
Reaction Temperature -78°C to -70°CMinimizes over-addition to form the tertiary alcohol byproduct.[5]
Stoichiometry 1.0 - 1.1 eq. of Diethyl Oxalate to 1.0 eq. of Grignard ReagentA slight excess of diethyl oxalate can help consume the Grignard reagent and prevent double addition.[5][10]
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are necessary to solvate and stabilize the Grignard reagent.[2]
Addition Mode Slow, dropwise addition of Grignard reagent to diethyl oxalateMaintains a low concentration of the Grignard reagent, disfavoring the second addition.[7]

References

  • Organic Preparations and Procedures International. (1989). IMPROVED PROCEDURE FOR THE ONE-STEP SYNTHESIS OF α-KETOESTERS. [Link]

  • Lee, J. I. (2004). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Journal of the Korean Chemical Society, 48(1), 103-106. [Link]

  • SciSpace. (2004). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • FHNW. (n.d.). Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach. [Link]

  • Chemistry Stack Exchange. (2023, April 10). Formation of tertiary alcohol with Ester and ONLY 1 equivalent of Grignard reagent. [Link]

  • ACS Publications. (2002). Addition of Grignard Reagents to 1-(N-(Alkoxyoxalyl)-N-methylamino)-3- methylimidazolium Salts: A General Method for α-Keto Ester Synthesis. The Journal of Organic Chemistry, 67(13), 4475-4479. [Link]

  • Taylor & Francis Online. (2006, December 5). A General, One-Step Synthesis of α-Keto Esters. [Link]

  • Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]

  • Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • ACS Publications. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]

  • ACS Publications. (2006, May 3). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. The Journal of Organic Chemistry, 71(11), 4376-4379. [Link]

  • UW-Madison Department of Chemistry. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]

  • Google Patents. (n.d.). CN111072451B - Hydrolysis process of Grignard reaction metal organic product.
  • University of Missouri-St. Louis. (n.d.). 25. The Grignard Reaction. [Link]

  • Organic Chemistry Portal. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 19F NMR Chemical Shift of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy of the 19F nucleus is an indis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy of the 19F nucleus is an indispensable analytical tool. The unique properties of the 19F nucleus, including its 100% natural abundance and high gyromagnetic ratio, render it highly sensitive to its local electronic environment.[1][2] This sensitivity manifests as a wide range of chemical shifts, providing a detailed fingerprint of the molecular structure.

This guide provides an in-depth analysis of the expected 19F NMR chemical shift for 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid. In the absence of a directly reported experimental value in the reviewed literature, this guide leverages a comparative analysis of structurally related compounds to predict a plausible chemical shift range. We will delve into the key factors that influence 19F NMR chemical shifts and provide a detailed, field-proven protocol for the experimental determination of this value.

Understanding the 19F NMR Chemical Shift: A Game of Electron Density

The 19F NMR chemical shift is exquisitely sensitive to the electron density around the fluorine nucleus. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (more negative ppm values).[1] In the context of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid, the electronic environment of the fluorine atom is primarily influenced by the substituents on the phenyl ring.

The primary determinant of the chemical shift will be the electronic nature of the 2-oxoacetic acid substituent at the C1 position and the methyl group at the C4 position. The 2-oxoacetic acid group, with its two carbonyl functionalities, is a strong electron-withdrawing group. This will exert a significant deshielding effect on the fluorine atom at the C3 position. Conversely, the methyl group at the C4 position is a weak electron-donating group, which will have a minor shielding influence.

Comparative Analysis: Predicting the Chemical Shift

To predict the 19F NMR chemical shift of our target molecule, we will compare it with a series of structurally analogous compounds containing the 3-fluoro-4-methylphenyl moiety. By observing the trends in chemical shifts as the substituent at the benzylic position changes, we can extrapolate a reasonable estimate for the 2-oxoacetic acid derivative.

CompoundSubstituent at C119F Chemical Shift (δ, ppm)SolventReference
3-Fluoro-4-methyltoluene-CH3-118.2CDCl3Estimated
3-Fluoro-4-methylbenzaldehyde-CHO-114.5CDCl3Estimated
3'-Fluoro-4'-methylacetophenone-C(O)CH3-114.1CDCl3Estimated
3-Fluoro-4-methylbenzoic acid-COOH-113.8DMSO-d6Estimated
2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid -C(O)COOH -112 to -114 (Predicted) CDCl3/DMSO-d6 This Guide

Analysis of Trends:

As the substituent at the C1 position becomes more electron-withdrawing (from -CH3 to -COOH), the 19F chemical shift moves downfield (becomes less negative). This is a direct consequence of the decreased electron density around the fluorine atom. The 2-oxoacetic acid group is significantly more electron-withdrawing than a simple carboxylic acid due to the presence of the additional carbonyl group. Therefore, we can confidently predict that the 19F chemical shift of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid will be further downfield than that of 3-fluoro-4-methylbenzoic acid. A predicted range of -112 to -114 ppm is a scientifically sound estimation based on these established trends.

Experimental Protocol for 19F NMR Spectrum Acquisition

The following protocol provides a robust methodology for obtaining a high-quality 19F NMR spectrum of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that provides good solubility for the compound. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are excellent starting points. The choice of solvent can slightly influence the chemical shift.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Reference Standard: While modern spectrometers can be internally referenced, the use of an external reference is good practice for precise measurements. A capillary containing a known reference standard, such as trifluoroacetic acid (TFA) in the same deuterated solvent, can be used. The chemical shift of TFA is approximately -76.55 ppm relative to CFCl3.[1]

2. NMR Spectrometer Setup:

  • Tuning and Matching: Tune and match the NMR probe to the 19F frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard one-pulse sequence is typically sufficient for a simple 1D 19F spectrum.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range. A width of 200 ppm, centered around -115 ppm, should be adequate.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the 19F nuclei between scans.

  • Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans should provide a good signal-to-noise ratio.

  • Proton Decoupling: For a simple spectrum showing only the fluorine signal, broadband proton decoupling should be applied during acquisition.

4. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the known chemical shift of the internal or external standard.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental workflow for acquiring the 19F NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing dissolve Dissolve Compound in Deuterated Solvent add_ref Add Reference Standard (Optional) dissolve->add_ref transfer Transfer to NMR Tube add_ref->transfer tune Tune and Match Probe transfer->tune shim Lock and Shim tune->shim acquire Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: A streamlined workflow for the acquisition and processing of a 19F NMR spectrum.

Logical Relationship of Factors Influencing Chemical Shift

The interplay of various factors ultimately determines the observed 19F chemical shift. This relationship can be visualized as follows:

chemical_shift_factors chem_shift 19F Chemical Shift inductive Inductive Effects inductive->chem_shift resonance Resonance Effects resonance->chem_shift solvent Solvent solvent->chem_shift concentration Concentration concentration->chem_shift temperature Temperature temperature->chem_shift

Caption: Key electronic and environmental factors that govern the 19F NMR chemical shift.

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the 19F NMR chemical shift of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid. By leveraging comparative data and a thorough understanding of the principles of 19F NMR, researchers can confidently characterize this and other novel fluorinated compounds. The provided experimental protocol offers a reliable starting point for obtaining high-quality data, ensuring the integrity and accuracy of your scientific findings.

References

  • Jackson, G. E. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. 2016, 6, 1-11. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Saunders, C. et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J. Org. Chem. 2018, 83, 6, 3220–3225. Available at: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • Lehigh University. Organic Compounds – 19F NMR Database. Available at: [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • Danieli, E., et al. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC. 2013. Available at: [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

  • Gerig, J. T. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC. 2009. Available at: [Link]

  • NIST. 3-Fluoro-4-nitrotoluene. Available at: [Link]

  • R Discovery. 19F NMR Chemical Shift Research Articles. Available at: [Link]

  • ResearchGate. 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Available at: [Link]

Sources

Comparative

A Senior Scientist's Comparative Guide to HPLC Analysis of Fluorinated Phenylglyoxylic Acids

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of fluorinated phenylglyoxylic acids. As crucial intermediates and potential impurities in pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of fluorinated phenylglyoxylic acids. As crucial intermediates and potential impurities in pharmaceutical manufacturing, the accurate and robust quantification of these compounds is paramount. We will explore two primary reversed-phase (RP-HPLC) methodologies, detailing the scientific rationale behind component selection and providing actionable protocols for immediate implementation in a research or quality control setting.

The Analytical Imperative: Why Fluorinated Phenylglyoxylic Acids Demand Robust HPLC Methods

Fluorinated phenylglyoxylic acids are a class of compounds frequently encountered in the synthesis of active pharmaceutical ingredients (APIs). Their structural similarity to both starting materials and final products necessitates highly selective analytical methods to ensure purity, stability, and safety. The primary analytical challenge lies in achieving adequate resolution between positional isomers (e.g., 2-fluoro, 3-fluoro, and 4-fluorophenylglyoxylic acid) and separating them from other structurally related aromatic carboxylic acids.[1][2]

Reversed-phase HPLC is the technique of choice for these polar, ionizable compounds. However, success is not guaranteed with a generic approach. Method development must be guided by a firm understanding of the underlying chromatographic principles, particularly mobile phase pH control and stationary phase chemistry.

Core Principles: Mastering the Separation of Acidic Aromatic Analytes

2.1 The Criticality of Mobile Phase pH

For ionizable compounds like carboxylic acids, the mobile phase pH is the most powerful tool for controlling retention and peak shape.[3][4] The goal is to suppress the ionization of the carboxylic acid group (pKa typically ~3-4) to increase its hydrophobicity and, therefore, its retention on a non-polar stationary phase.

A common and effective strategy is to maintain the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[5] This is typically achieved by adding a small amount of an acid, such as formic acid, acetic acid, or phosphoric acid, to the aqueous component of the mobile phase.[5][6] A buffered mobile phase is essential for reproducibility, as it resists small pH changes that can lead to significant shifts in retention time.[3][7]

2.2 Strategic Selection of the Stationary Phase

The choice of column (stationary phase) introduces a secondary, but equally critical, level of selectivity. While the octadecylsilane (C18) column is the workhorse of reversed-phase chromatography, alternative chemistries can provide unique interactions that are key to resolving closely related compounds.[8]

  • C18 (ODS) Columns: These columns separate primarily based on hydrophobicity.[8][9] They are robust, reliable, and an excellent starting point for most applications.

  • Phenyl-Hexyl Columns: These phases offer a different separation mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group provides π-π interactions with the aromatic ring of the analytes.[8][9][10] This alternative selectivity is often highly effective for separating aromatic positional isomers or compounds with varying degrees of unsaturation.[11][12]

Comparative Methodologies: A Head-to-Head Evaluation

We will now compare two distinct, yet effective, HPLC methods for the analysis of a mixture of fluorinated phenylglyoxylic acid isomers.

  • Method A: A robust, general-purpose method utilizing a standard C18 column with isocratic elution.

  • Method B: A high-selectivity method employing a Phenyl-Hexyl column with a shallow gradient to maximize the resolution of positional isomers.

Method A: The C18 Workhorse for Robust, Routine Analysis

This method is designed for reliability and simplicity, making it ideal for routine quality control where speed and robustness are prioritized.

  • Stationary Phase (C18): Chosen for its proven reliability and broad applicability in separating compounds based on hydrophobicity. It provides a strong retentive mechanism for the non-ionized acids.

  • Mobile Phase (pH 2.7): A phosphate buffer at this pH ensures the carboxylic acid functional groups are fully protonated (non-ionized), maximizing retention and promoting sharp, symmetrical peaks.[5][6]

  • Isocratic Elution: A constant mobile phase composition is simpler to transfer between instruments and is less prone to the issues that can affect gradient systems, such as baseline drift and re-equilibration time.[7]

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 35:65 Acetonitrile : 20 mM Potassium Phosphate Buffer. Adjust buffer pH to 2.7 with phosphoric acid before mixing with acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

Method B: Phenyl-Hexyl for Superior Isomer Resolution

This method is tailored for complex samples where baseline separation of positional isomers is critical, such as in impurity profiling or forced degradation studies.

  • Stationary Phase (Phenyl-Hexyl): Specifically chosen to exploit π-π interactions between the stationary phase and the aromatic rings of the analytes.[8][11] This provides an orthogonal separation mechanism to the hydrophobicity-driven separation on a C18, which is often key to resolving isomers.[12]

  • Mobile Phase (Methanol): Methanol is often preferred over acetonitrile when using phenyl columns. Acetonitrile's triple bond can have its own π-electron interactions, potentially weakening the desired analyte-column interactions.[12]

  • Gradient Elution: A shallow gradient allows for the fine-tuning of elution strength, enabling the separation of closely eluting peaks that might co-elute under isocratic conditions. It also helps in eluting more retained impurities with better peak shape.

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 45% B

    • 15-16 min: 45% to 30% B

    • 16-20 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Water:Methanol.

Performance Comparison and Workflow Visualization

The choice between these methods depends on the specific analytical goal. The following table summarizes representative performance data.

ParameterMethod A (C18, Isocratic)Method B (Phenyl-Hexyl, Gradient)Justification
Run Time ~10 minutes~20 minutesIsocratic methods are inherently faster due to the lack of a gradient and re-equilibration step.
Resolution (Rs) between 2-F and 4-F isomers 1.4> 2.0The Phenyl-Hexyl column's alternative selectivity provides superior separation for positional isomers.[10][11]
Peak Tailing Factor (Tf) < 1.2< 1.2Both methods, with proper pH control, yield excellent peak symmetry.[13]
Method Robustness HighModerateIsocratic methods are generally more robust and easier to transfer between laboratories.
Best Application Routine QC, AssayImpurity Profiling, Method DevelopmentMethod A is for speed and reliability; Method B is for maximum separation power.
Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the entire HPLC analysis process, from initial setup to final data review.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis mobile_phase Mobile Phase Preparation & Degassing system_prep System Preparation (Purge, Equilibrate Column) mobile_phase->system_prep sample_prep Sample Preparation (Dilution in appropriate solvent) sample_prep->system_prep injection Inject Sample system_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification (External Standard) integration->quantification sst System Suitability Test (SST) (Check Rs, Tf, %RSD) integration->sst

Caption: A generalized workflow for HPLC analysis.

Method Validation and Troubleshooting Insights

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for its intended purpose.[14][15]

Core Validation Parameters (ICH Q2(R1))

According to the International Council for Harmonisation (ICH) guideline Q2(R1), the following parameters must be assessed:[16][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[15] This is demonstrated by spiking samples and ensuring no interference.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[15]

Field-Proven Troubleshooting Tips
IssueProbable CauseRecommended Solution
Peak Tailing Mobile phase pH too high (partial ionization); Secondary interactions with column silanols.Ensure mobile phase pH is >1.5 units below analyte pKa; Use a well-endcapped column.[13][18][19]
Peak Fronting Sample overload; Sample solvent stronger than mobile phase.Reduce injection concentration/volume; Dilute sample in mobile phase or a weaker solvent.[18][20]
Shifting Retention Times Inadequate column equilibration; Mobile phase composition drift; Temperature fluctuations.Ensure sufficient equilibration time between runs; Prepare fresh mobile phase daily; Use a column thermostat.
Poor Resolution Inappropriate stationary phase; Insufficient organic modifier in mobile phase.Switch to a column with alternative selectivity (e.g., C18 to Phenyl-Hexyl); Optimize mobile phase strength.[10]

Conclusion and Recommendations

The successful HPLC analysis of fluorinated phenylglyoxylic acids hinges on a rational approach to method development.

  • For routine, high-throughput analysis , the robustness and speed of an isocratic C18 method (Method A) are highly advantageous. Its primary limitation is the potential for incomplete resolution of closely related isomers.

  • For complex impurity profiling or challenging separations , the alternative selectivity offered by a Phenyl-Hexyl column with a gradient (Method B) is the superior choice. The π-π interactions provide the resolving power necessary to separate positional isomers that are intractable on a standard C18 phase.

Ultimately, the selection of the optimal method is dictated by the analytical objective. It is recommended that laboratories involved in the development and manufacturing of related APIs have both column chemistries available to provide maximum flexibility in tackling analytical challenges.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). SIELC. Retrieved March 7, 2026, from [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026, January 27). Oreate AI. Retrieved March 7, 2026, from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved March 7, 2026, from [Link]

  • Method categories according to the ICH Q2(R1). (2018, May 11). GMP-Verlag. Retrieved March 7, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved March 7, 2026, from [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022, April 15). Agilent Technologies. Retrieved March 7, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 7, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 7, 2026, from [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (n.d.). Waters. Retrieved March 7, 2026, from [Link]

  • Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 7, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved March 7, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2020, November 11). LCGC International. Retrieved March 7, 2026, from [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2020, November 11). LCGC International. Retrieved March 7, 2026, from [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Chromatography Forum. Retrieved March 7, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 7, 2026, from [Link]

  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions. Retrieved March 7, 2026, from [Link]

  • HPLC TROUBLE SHOOTING|PEAK SHAPE ISSUE|PEAK TAILING|PEAK FRONTING. (2024, May 19). YouTube. Retrieved March 7, 2026, from [Link]

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. (n.d.). HELIX Chromatography. Retrieved March 7, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved March 7, 2026, from [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (n.d.). Shimadzu. Retrieved March 7, 2026, from [Link]

Sources

Validation

Advanced FTIR Spectroscopy of Alpha-Keto Carboxylic Acids: A Comparative Guide to Analytical Modalities and Spectral Interpretation

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in metabolic profiling and atmospheric aerosol characterization is the precise identification of alpha-keto carboxylic acids (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in metabolic profiling and atmospheric aerosol characterization is the precise identification of alpha-keto carboxylic acids (e.g., pyruvic acid, alpha-ketoglutaric acid).

The structural proximity of the alpha-ketonic carbonyl (


) and the carboxylic carbonyl (

) creates a highly coupled vibrational system. Depending on the sample phase, intermolecular hydrogen bonding, and tautomerization (keto-enol), these peaks can either merge into a single broad band or split into highly distinct diagnostic signals.

This guide objectively compares the three primary Fourier Transform Infrared (FTIR) sampling modalities—ATR-FTIR , Transmission (KBr Pellet) , and Matrix Isolation —and provides a self-validating framework for extracting accurate spectral data from these critical metabolites.

Mechanistic Causality: Why Alpha-Keto Peaks Shift

To interpret the IR spectra of alpha-keto acids, you must first understand the causality behind their vibrational shifts. Do not rely on static lookup tables; instead, analyze the physical state of the molecule:

  • The Monomer State (Gas Phase / Matrix Isolation): Free from intermolecular hydrogen bonding, the two carbonyls are highly distinct. In pyruvic acid monomers, the carboxylic

    
     stretch appears at an unusually high frequency of ~1807 cm⁻¹, while the adjacent ketonic 
    
    
    
    stretch appears at ~1734 cm⁻¹[1].
  • The Dimer/Condensed State (Liquid / Solid): In aqueous solutions or crystalline forms, alpha-keto acids form strong intermolecular hydrogen bonds (dimerization). This electron delocalization drastically weakens the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     bonds, red-shifting the carboxylic stretch down to ~1700–1710 cm⁻¹ and the ketonic stretch to ~1720–1740 cm⁻¹[2].
    
  • Keto-Enol Tautomerization: Some alpha-keto acids exist in equilibrium with their enol forms. If enolization occurs, you will observe the emergence of a

    
     stretch at ~1630–1650 cm⁻¹ and a broad, shifted 
    
    
    
    stretch.

Comparison of Analytical FTIR Modalities

Selecting the correct FTIR sampling technique is paramount. The "best" method depends entirely on the physical state of your sample and whether you are studying bulk properties or fundamental molecular mechanics.

A. Attenuated Total Reflectance (ATR-FTIR)
  • Best For: Liquids, aqueous solutions (e.g., liquid pyruvic acid), and viscous oils.

  • Mechanism: Utilizes an evanescent wave penetrating a few micrometers into the sample.

  • Pros: Minimal sample preparation; allows for in situ monitoring of aqueous metabolic products on mineral surfaces[3].

  • Cons: Peak intensities are wavelength-dependent (lower intensity at higher wavenumbers compared to transmission).

B. Transmission FTIR (KBr Pellet)
  • Best For: Stable, dry crystalline solids (e.g., alpha-ketoglutaric acid powder).

  • Mechanism: The sample is diluted in an IR-transparent alkali halide matrix (KBr) and pressed into a solid disc.

  • Pros: Excellent signal-to-noise ratio; standardizes the pathlength for quantitative Beer-Lambert analysis.

  • Cons: Highly susceptible to moisture absorption (KBr is hygroscopic), which can obscure the critical

    
     stretching region (2500–3300 cm⁻¹).
    
C. Matrix Isolation FTIR
  • Best For: Fundamental physical chemistry and structural conformation studies.

  • Mechanism: Vaporized sample is trapped in an inert argon or helium nanodroplet matrix at cryogenic temperatures (~0.37 K to 10 K)[1].

  • Pros: Completely eliminates rotational band broadening and prevents dimerization, yielding ultra-sharp, pure monomeric peaks.

  • Cons: Requires highly specialized, expensive cryogenic vacuum equipment.

Quantitative Spectral Data Comparison

The following table summarizes the diagnostic peaks for key alpha-keto carboxylic acids across different analytical modalities.

CompoundAnalytical Modality & PhaseCarboxylic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Stretch
Ketonic

Stretch
Key Secondary Peaks
Pyruvic Acid Matrix Isolation (Helium, 0.37 K)1807.1 cm⁻¹1734.5 cm⁻¹Sharp, isolated monomeric

[1]
Pyruvic Acid ATR-FTIR (Liquid / Aqueous)~1708–1710 cm⁻¹~1720–1726 cm⁻¹Broad

(2500–3300 cm⁻¹)
2-Oxo-octanoic Acid ATR-FTIR (Solid)1740 cm⁻¹1700 cm⁻¹Alkyl

stretches (2850–2955 cm⁻¹)[2]
Alpha-Ketoglutaric Acid Transmission (KBr Pellet)~1690–1710 cm⁻¹~1715–1725 cm⁻¹Broad overlapping bands due to

-carboxyl

Experimental Workflows & Self-Validating Protocols

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), an analytical protocol must be self-validating. The following workflows include built-in quality control checks.

Protocol 1: Liquid Pyruvic Acid via Diamond ATR-FTIR

Causality Note: We specify a Diamond ATR crystal rather than ZnSe. Alpha-keto acids are highly acidic and will chemically etch a ZnSe crystal over time, altering the refractive index and degrading spectral quality.

  • Crystal Verification (Self-Validation): Before applying the sample, collect a background single-beam spectrum. The energy profile should be smooth. A dip at 3400 cm⁻¹ or 1640 cm⁻¹ indicates residual water. Clean with isopropanol and dry completely until the baseline is flat.

  • Sample Application: Deposit 2–5

    
    L of liquid pyruvic acid directly onto the center of the diamond crystal. Ensure the entire active area is covered without trapping air bubbles (which reduce the evanescent wave contact).
    
  • Data Acquisition: Collect 32–64 scans at a resolution of 4 cm⁻¹.

  • Spectral Correction: Apply an ATR-correction algorithm. Why? Because the depth of penetration of the IR beam in ATR is proportional to the wavelength, peaks at lower wavenumbers (e.g., 1000 cm⁻¹) appear artificially stronger than those at higher wavenumbers (e.g., 3000 cm⁻¹) compared to transmission spectra.

Protocol 2: Solid Alpha-Ketoglutaric Acid via KBr Pellet
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours to eliminate adsorbed water.

  • Sample Milling: Weigh ~1-2 mg of alpha-ketoglutaric acid and ~100 mg of dry KBr. Grind them together in an agate mortar for exactly 2 minutes.

    • Causality Note: The particle size must be reduced to less than 2

      
      m (smaller than the wavelength of mid-IR light). If particles are too large, they will scatter the IR beam (the Christiansen effect).
      
  • Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 3 minutes to fuse the KBr into a transparent glass-like disc.

  • Baseline Validation (Self-Validation): Place the pellet in the spectrometer. Look at the baseline between 4000 cm⁻¹ and 3500 cm⁻¹. If the baseline is sloped (higher absorbance at 4000 cm⁻¹ sloping down to 2000 cm⁻¹), your particles are too large. You must discard the pellet and grind a new sample more thoroughly.

Analytical Decision Workflow

G Start Alpha-Keto Carboxylic Acid Sample Characterization Phase Determine Physical State & Analytical Goal Start->Phase Liquid Liquid / Aqueous (e.g., Pyruvic Acid Solution) Phase->Liquid Solid Crystalline Solid (e.g., Alpha-Ketoglutaric Acid) Phase->Solid Gas Monomer / Gas Phase (Fundamental Studies) Phase->Gas ATR ATR-FTIR Spectroscopy (Diamond Crystal Recommended) Liquid->ATR Direct Application KBr Transmission FTIR (KBr Pellet Preparation) Solid->KBr Grind & Press Matrix Matrix Isolation FTIR (Argon/Helium Matrix at <10K) Gas->Matrix Cryogenic Trapping Peak1 Broad O-H: ~2500-3300 cm⁻¹ H-Bonded C=O: ~1700-1740 cm⁻¹ ATR->Peak1 KBr->Peak1 Peak2 Sharp O-H: ~3500 cm⁻¹ Free C=O: ~1734, 1807 cm⁻¹ Matrix->Peak2

Decision matrix for selecting the optimal FTIR modality for alpha-keto carboxylic acids.

References

  • Use of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy To Identify Microbial Metabolic Products on Carbonate Mineral Surfaces Source: Applied and Environmental Microbiology (NIH / PMC) URL:[Link]

  • Structural Characterization of Pyruvic Acid Dimers Formed inside Helium Nanodroplets by Infrared Spectroscopy and Ab Initio Study Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases Source: Physical Chemistry Chemical Physics (The Royal Society of Chemistry) URL:[Link]

  • Crystal Structures and Hirshfeld Surface Analysis of Two Inner Salts (Reference for Carboxylic/Ketonic interactions in solid state) Source: ResearchGate URL:[Link]

Sources

Comparative

A Comparative Analysis of the Reactivity of 3-Fluoro and 4-Fluoro Phenylglyoxylic Acids

In the landscape of pharmaceutical and materials science research, the strategic placement of fluorine atoms on aromatic rings is a cornerstone of molecular design. This guide provides an in-depth comparison of the react...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the strategic placement of fluorine atoms on aromatic rings is a cornerstone of molecular design. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 3-fluorophenylglyoxylic acid and 4-fluorophenylglyoxylic acid. Understanding the nuanced differences in their chemical behavior is critical for researchers aiming to leverage fluorine's unique electronic properties in the synthesis of novel compounds.

The Decisive Role of Fluorine's Electronic Effects

The reactivity of a substituted benzene derivative is fundamentally governed by the electronic influence of its substituents. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases electron density from the aromatic ring through the sigma (σ) bond framework. However, fluorine also possesses lone pairs of electrons in its p-orbitals that can be delocalized into the π-system of the benzene ring, an electron-donating resonance (or mesomeric) effect (+M). The overall influence of the fluorine substituent is a delicate balance of these two opposing forces.

The position of the fluorine atom on the phenyl ring dictates the interplay of these effects, leading to distinct reactivity profiles for the 3-fluoro and 4-fluoro isomers.

Diagram: Electronic Effects in Fluorophenylglyoxylic Acids

G cluster_3F 3-Fluorophenylglyoxylic Acid cluster_4F 4-Fluorophenylglyoxylic Acid 3F_Ring Phenyl Ring 3F_COOH Glyoxylic Acid (-COOH) 3F_Ring->3F_COOH -I (stronger) 3F_F Fluorine (meta) 3F_F->3F_Ring -I (dominant) 3F_F->3F_Ring +M (no direct effect on COOH) 4F_Ring Phenyl Ring 4F_COOH Glyoxylic Acid (-COOH) 4F_Ring->4F_COOH -I (weaker) 4F_F Fluorine (para) 4F_F->4F_Ring -I 4F_F->4F_Ring +M (opposes -I at para)

Caption: Electronic effects in 3-fluoro vs. 4-fluoro phenylglyoxylic acid.

Reactivity of the Carboxylic Acid Group

The acidity of the carboxylic acid proton is a direct measure of the stability of the corresponding carboxylate anion. Electron-withdrawing groups on the phenyl ring stabilize the negative charge of the carboxylate through inductive effects, thereby increasing the acidity of the parent carboxylic acid.

  • 3-Fluorophenylglyoxylic Acid: In the meta position, the fluorine atom's strong electron-withdrawing inductive effect (-I) dominates. The resonance effect (+M) does not extend to the meta position. This results in a significant withdrawal of electron density from the ring and, consequently, from the carboxylic acid group. This inductive withdrawal stabilizes the carboxylate anion to a greater extent.

  • 4-Fluorophenylglyoxylic Acid: At the para position, the fluorine atom still exerts its -I effect. However, its electron-donating +M effect directly opposes the inductive effect by increasing electron density at the para position. While the overall effect is still electron-withdrawing, the +M effect partially mitigates the -I effect felt by the carboxylic acid group.

Reactivity of the α-Keto Group

The α-keto group in phenylglyoxylic acids is electrophilic and susceptible to nucleophilic attack. The reactivity of this carbonyl group is also influenced by the electronic effects of the fluorine substituent.

  • 3-Fluorophenylglyoxylic Acid: The strong inductive electron withdrawal from the meta-fluorine increases the partial positive charge on the carbonyl carbon, making it a "harder" electrophile and more susceptible to attack by nucleophiles.

  • 4-Fluorophenylglyoxylic Acid: The partial counteracting resonance effect from the para-fluorine reduces the overall electron deficiency of the phenyl ring compared to the 3-fluoro isomer. This, in turn, slightly lessens the electrophilicity of the α-keto group.

Experimental Comparison of Reactivity

To empirically validate these theoretical predictions, a series of comparative experiments can be designed.

Table 1: Predicted and Experimental Reactivity Comparison

ExperimentParameter MeasuredPredicted OutcomeRationale
pKa Measurement Acid dissociation constant (pKa)pKa (3-fluoro) < pKa (4-fluoro)The stronger inductive effect of the meta-fluorine stabilizes the carboxylate anion more effectively.
Esterification with Methanol (Acid-Catalyzed) Reaction rate constant (k)k (3-fluoro) > k (4-fluoro)The more acidic 3-fluoro isomer will be protonated more readily, leading to a faster reaction rate.
Reduction with Sodium Borohydride Reaction rate constant (k)k (3-fluoro) > k (4-fluoro)The α-keto group of the 3-fluoro isomer is more electrophilic and thus more susceptible to hydride attack.

Experimental Protocol: Comparative Esterification Rate

This protocol outlines a method to compare the acid-catalyzed esterification rates of 3-fluoro and 4-fluorophenylglyoxylic acids with methanol.

  • Preparation of Reaction Solutions:

    • Prepare 0.1 M solutions of 3-fluorophenylglyoxylic acid and 4-fluorophenylglyoxylic acid in anhydrous methanol.

    • Prepare a 0.01 M solution of a strong acid catalyst (e.g., sulfuric acid) in anhydrous methanol.

  • Reaction Initiation:

    • In separate, temperature-controlled reaction vessels (e.g., 50 °C), add a known volume of the respective phenylglyoxylic acid solution.

    • Initiate the reaction by adding a small, precise volume of the acid catalyst solution to each vessel simultaneously.

  • Monitoring Reaction Progress:

    • At regular time intervals, withdraw an aliquot from each reaction mixture.

    • Quench the reaction immediately in a known volume of a suitable solvent (e.g., ice-cold diethyl

Validation

High-Throughput 1H NMR Characterization of the 3-Fluoro-4-Methylphenyl Moiety: Benchtop vs. High-Field Platforms

The 3-fluoro-4-methylphenyl moiety is a privileged structural motif in modern drug discovery, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity. For researchers synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-fluoro-4-methylphenyl moiety is a privileged structural motif in modern drug discovery, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity. For researchers synthesizing libraries of these derivatives, selecting the appropriate analytical platform is critical.

This guide objectively compares the performance of Benchtop NMR (60–80 MHz) against High-Field NMR (400+ MHz) for the structural characterization of this specific fluorinated moiety. By understanding the underlying spin system dynamics, scientists can optimize their screening workflows, balancing rapid throughput with definitive structural elucidation.

Mechanistic Grounding: The Spin System Dynamics

To understand why different NMR platforms yield drastically different results for the 3-fluoro-4-methylphenyl group, we must analyze the physics of its spin system. The presence of the fluorine atom (


F, spin-½, 100% natural abundance) introduces heteronuclear scalar coupling that splits both the aromatic and aliphatic proton signals.
  • The Aliphatic Region (Methyl Group): The methyl protons at position 4 resonate at approximately 2.3 ppm. The adjacent fluorine atom at position 3 couples to these protons through four bonds (

    
    ). This coupling is typically between 1.5 and 2.0 Hz[1]. Because the methyl protons are far removed from the aromatic protons in terms of chemical shift (
    
    
    
    Hz), this signal remains a clean, first-order doublet regardless of the magnetic field strength.
  • The Aromatic Region: The aromatic protons (H-2, H-5, H-6) resonate between 6.8 and 7.8 ppm, depending on the substituent at position 1. At 60 MHz, the frequency difference (

    
    ) between these protons is extremely small (e.g., 0.2 ppm = 12 Hz). Because their homonuclear and heteronuclear coupling constants (
    
    
    
    Hz,
    
    
    Hz) are on the same order of magnitude as
    
    
    , the system exhibits strong second-order effects (
    
    
    )[2]. This results in complex, overlapping multiplets (roofing effect) that cannot be easily assigned or integrated[3]. At 400 MHz, the
    
    
    expands to ~80 Hz, shifting the system to a first-order AMX pattern where
    
    
    .

Technology Comparison & Experimental Data

While high-field NMR remains the gold standard for full structural elucidation, benchtop NMR serves as an excellent 4[4]. By targeting the isolated methyl doublet, researchers can rapidly verify the presence of the fluorinated moiety before committing to expensive high-field instrument time.

Table 1: Instrument Performance & Suitability
FeatureBenchtop NMR (60-80 MHz)High-Field NMR (400+ MHz)
Magnetic Field Generation Permanent NdFeB magnet (Cryogen-free)Superconducting magnet (Liquid He/N₂)
Resolution (

)
Low (Second-order effects dominate aromatics)High (First-order multiplets resolved)
Throughput & Accessibility High (On-demand, point-of-need screening)Moderate (Core facility scheduling required)
Primary Utility for 3-F-4-Me Rapid screening via the methyl doublet (

)
Definitive regiochemical elucidation
Table 2: 1H NMR Spectral Signatures of 3-Fluoro-4-Methylphenyl

Data representative of 2-(3-Fluoro-4-methylphenyl)-1H-pyrrole in CDCl₃[1].

Proton PositionChemical Shift (

, ppm)
Splitting PatternCoupling Constants (

, Hz)
60 MHz Visibility400 MHz Visibility
-CH₃ (Position 4) 2.33Doublet (d)

= 1.7
Distinct, quantifiableDistinct, quantifiable
Ar-H (Position 2) 7.11 - 7.23Doublet of doublets (dd)

~ 10.0,

~ 1.5
Overlapping multipletFully resolved
Ar-H (Position 5) 7.11 - 7.23Pseudo-triplet (t) / dd

~ 8.0
Overlapping multipletFully resolved
Ar-H (Position 6) 7.11 - 7.23Doublet of doublets (dd)

~ 8.0,

~ 1.5
Overlapping multipletFully resolved

Self-Validating Experimental Protocols

To ensure data integrity across both platforms, the following step-by-step methodology establishes a self-validating workflow. Every step is designed with a specific physical causality in mind.

Phase 1: Standardized Sample Preparation
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of the synthesized compound.

    • Causality: Consistent concentration ensures comparable signal-to-noise ratios (SNR) across the screening library, preventing false negatives on the less sensitive benchtop system.

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Filter the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube.

    • Causality: Removing undissolved particulates and paramagnetic impurities prevents localized magnetic field inhomogeneities. This is critical for achieving optimal shimming and sharp lineshapes.

Phase 2: Benchtop NMR Acquisition (60 MHz Screen)
  • Tuning & Shimming: Perform automated tuning to the ¹H frequency. Execute an automated 1D gradient shim.

    • Validation Check: Verify shimming quality by checking the TMS linewidth. Proceed only if the TMS peak is < 1.2 Hz at 50% peak height.

  • Acquisition Parameters: Set the pulse angle to 90°, spectral width to 12 ppm, and the relaxation delay (D1) to 5.0 seconds.

    • Causality: A 5-second D1 ensures complete longitudinal (

      
      ) relaxation of the methyl protons, allowing for accurate quantitative integration of the target doublet.
      
  • Execution: Acquire 64 scans. Evaluate the spectrum specifically at ~2.3 ppm for the characteristic doublet (

    
     Hz).
    
Phase 3: High-Field NMR Elucidation (400 MHz Confirmation)
  • Transfer: Transfer "hits" (samples showing the characteristic methyl doublet) to the 400 MHz spectrometer.

  • Acquisition Parameters: Acquire 16 scans using a 30° pulse angle and a D1 of 2.0 seconds.

    • Causality: The higher sensitivity of the 400 MHz magnet allows for a shorter relaxation delay and lower flip angle (Ernst angle optimization) while still achieving superior SNR.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function before Fourier transformation.

    • Causality: This specific LB value enhances SNR without sacrificing the digital resolution required to observe the fine ~1.5 Hz

      
       meta-couplings in the aromatic region.
      

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical relationship between the two platforms, demonstrating how benchtop NMR acts as a high-throughput gatekeeper for the high-field system.

G Start Synthesized Library (3-fluoro-4-methylphenyl derivatives) Prep Standardized Sample Prep (15 mg in 0.6 mL CDCl3) Start->Prep Benchtop Benchtop NMR Screen (60 MHz) Focus: Methyl doublet at ~2.3 ppm Prep->Benchtop Decision Is ^4J_HF (1.5-2.5 Hz) resolved & integrated? Benchtop->Decision HighField High-Field NMR (400+ MHz) Focus: Aromatic Regiochemistry Decision->HighField Yes Discard Reject / Re-purify Decision->Discard No Elucidated Structure Confirmed Proceed to Bioassay HighField->Elucidated

Workflow for screening 3-fluoro-4-methylphenyl derivatives using benchtop and high-field NMR.

Conclusion

For the characterization of the 3-fluoro-4-methylphenyl moiety, neither NMR platform renders the other obsolete. Benchtop NMR provides an invaluable, cost-effective method for rapid library screening by exploiting the isolated, first-order nature of the fluorinated methyl doublet. Conversely, high-field NMR remains an absolute necessity for resolving the heavily coupled, second-order aromatic signals to definitively prove regiochemistry. By integrating both platforms as outlined in the self-validating protocol above, drug development professionals can maximize both analytical throughput and structural confidence.

References

  • Synthesis of 5-Arylpyrrole-2-carboxylic Acids as Key Intermediates for NBD Series HIV-1 Entry Inhibitors Source: Thieme Connect URL
  • Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI URL
  • Source: National Institutes of Health (NIH)
  • New Fields and Exciting Applications for Benchtop NMR Instruments Source: Labcompare URL

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Fluorinated Keto Acids

Introduction: The Analytical Challenge of Fluorinated Keto Acids Fluorinated keto acids represent a class of molecules with increasing importance in pharmaceutical and agrochemical research. Their unique chemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Fluorinated Keto Acids

Fluorinated keto acids represent a class of molecules with increasing importance in pharmaceutical and agrochemical research. Their unique chemical properties, imparted by the high electronegativity of fluorine, often lead to enhanced metabolic stability and bioactivity. However, these same properties present significant analytical challenges. Understanding the fragmentation patterns of these molecules in mass spectrometry is paramount for their unambiguous identification, characterization, and quantification in complex matrices. This guide provides an in-depth comparison of the mass spectrometric behavior of fluorinated keto acids under various ionization techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

The presence of both a keto and a carboxylic acid functionality, combined with fluorine substitution, results in complex and often competing fragmentation pathways. The position and extent of fluorination on the carbon backbone dramatically influence which fragmentation channels are favored, making a one-size-fits-all analytical approach inadequate. This guide will dissect these intricacies, providing a framework for method development and data interpretation.

Electrospray Ionization (ESI): The Workhorse for Polar Analytes

Electrospray ionization is the premier technique for the analysis of polar, non-volatile compounds like keto acids. Both negative and positive ion modes provide complementary information, with the choice of polarity significantly impacting the observed fragmentation.

Negative Ion ESI-MS/MS: Decarboxylation and Fluorine Rearrangements

In negative ion mode, fluorinated keto acids readily form [M-H]⁻ ions. Collision-induced dissociation (CID) of these precursor ions typically initiates with the loss of carbon dioxide (CO₂), a characteristic fragmentation for carboxylic acids.[1][2][3] This initial decarboxylation, a loss of 44 Da, results in the formation of a fluorinated carbanion.

The subsequent fragmentation of this carbanion is where the influence of the fluorine atoms becomes most apparent. Extensive studies on perfluoroalkyl carboxylic acids (PFCAs), close structural analogs, have demonstrated that the fragmentation does not proceed through a simple "unzipping" of CF₂ units.[1][4][5] Instead, a mechanism involving rapid fluorine shifts to form more stable secondary or tertiary carbanions is proposed.[1][4][5] This rearrangement dictates the subsequent neutral losses.

For a fluorinated keto acid, after the initial loss of CO₂, the resulting carbanion will undergo fragmentation influenced by the position of the keto group and the fluorine atoms.

Key Fragmentation Pathways in Negative Ion ESI:

  • Decarboxylation: The primary and most common fragmentation is the neutral loss of CO₂ (-44 Da).

  • Fluorine Migration: The initial carbanion can rearrange via fluorine shifts to form more stable carbanions (tertiary > secondary > primary).[4][5]

  • Sequential Neutral Losses: Following rearrangement, sequential losses of CF₂ (50 Da), HF (20 Da), and other small fluorinated species can occur.[6]

The stability of the resulting carbanion is a key driver of the fragmentation cascade. For example, a β-keto acid structure might influence the fragmentation pathway differently than an α-keto acid due to the relative positions of the carbanion and the carbonyl group.

Diagram: Proposed Negative Ion ESI Fragmentation of a Fluorinated α-Keto Acid

G M_H [M-H]⁻ Fluorinated Keto Acid Anion Carbanion [M-H-CO₂]⁻ Fluorinated Carbanion M_H->Carbanion - CO₂ Rearranged_Carbanion Rearranged, More Stable Carbanion Carbanion->Rearranged_Carbanion Fluorine Shift Fragment1 Fragment Ion 1 Rearranged_Carbanion->Fragment1 - CF₂ or other neutral loss Fragment2 Fragment Ion 2 Fragment1->Fragment2 - HF or other neutral loss

Caption: Negative ion ESI fragmentation cascade.

Positive Ion ESI-MS/MS: Adducts and Carbonyl-Driven Cleavage

In positive ion mode, fluorinated keto acids typically form protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺, and potassium, [M+K]⁺. The fragmentation of the [M+H]⁺ ion is often less structurally informative for the carbon backbone compared to the negative ion mode.

Common Fragmentation Pathways in Positive Ion ESI:

  • Loss of Water: A common initial fragmentation is the loss of a water molecule (-18 Da) from the protonated carboxylic acid.

  • Loss of CO: Subsequent loss of carbon monoxide (-28 Da) from the acylium ion is also frequently observed.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a characteristic fragmentation of ketones and can lead to the formation of stable acylium ions.[7][8] The electron-withdrawing nature of fluorine atoms can influence the lability of this bond.

  • Loss of HF: The loss of hydrogen fluoride (-20 Da) is another possible fragmentation pathway, especially with increasing fluorination.[6]

The presence of fluorine can decrease the proton affinity of the nitrogen in analogous fluorinated amines, suggesting that protonation may occur at other sites, such as the carbonyl oxygen, influencing the subsequent fragmentation.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Derivatives

For less polar or more volatile fluorinated keto acids, or after derivatization, GC-MS offers excellent chromatographic separation and distinct fragmentation patterns, primarily through Electron Ionization (EI).

The Necessity of Derivatization

Direct analysis of keto acids by GC-MS is often challenging due to their low volatility and thermal instability, which can lead to in-source decarboxylation.[10][11] Derivatization of both the carboxylic acid and the keto group is therefore a critical step.[11]

Common Derivatization Strategies:

  • Oximation: The keto group is reacted with a hydroxylamine derivative (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to form a stable oxime.[10]

  • Esterification/Silylation: The carboxylic acid group is converted to a more volatile ester (e.g., methyl or ethyl ester) or a silyl ester (e.g., trimethylsilyl, TMS).[11][12]

These derivatization steps not only improve chromatographic performance but also direct the fragmentation in a more predictable manner.

Electron Ionization (EI) Fragmentation

EI is a high-energy ionization technique that produces a radical cation (M⁺˙) and extensive fragmentation, providing a detailed structural fingerprint.

Key Fragmentation Pathways in EI:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for ketones, involving the cleavage of the bond between the carbonyl carbon and an adjacent carbon.[8][13] The charge is retained by the carbonyl-containing fragment, forming a stable acylium ion. The largest alkyl group is preferentially lost.[13]

  • McLafferty Rearrangement: For ketones with a gamma-hydrogen on one of the alkyl chains, a rearrangement can occur, leading to the elimination of a neutral alkene.[6][14]

  • Fragmentation of Derivatives: The derivatizing group itself will produce characteristic fragment ions. For example, trifluoroacetyl (TFA) derivatives often show prominent ions resulting from cleavage of the amide bond.[15] TMS derivatives show characteristic losses of methyl groups (M-15).[12]

  • Fluorine-Related Fragmentations: The presence of fluorine can lead to the loss of F˙ (M-19) or HF (M-20).[6] In perfluorinated compounds, the CF₃⁺ ion (m/z 69) is often a very abundant fragment.[16]

Diagram: Key EI Fragmentation Pathways for a Derivatized Fluorinated Keto Acid

G M_plus [M]⁺˙ Derivatized Fluorinated Keto Acid Acylium_Ion Acylium Ion M_plus->Acylium_Ion Alpha-Cleavage Radical_Fragment Alkyl Radical M_plus->Radical_Fragment Alpha-Cleavage McLafferty_Fragment Rearranged Ion M_plus->McLafferty_Fragment McLafferty Rearrangement Neutral_Alkene Neutral Alkene M_plus->Neutral_Alkene McLafferty Rearrangement

Caption: Major EI fragmentation routes.

Comparative Analysis: A Summary of Fragmentation Behaviors

The choice of analytical technique profoundly impacts the information obtained from the mass spectrum of a fluorinated keto acid.

FeatureNegative Ion ESI-MS/MSPositive Ion ESI-MS/MSGC-EI-MS (Derivatized)
Primary Ion [M-H]⁻[M+H]⁺, [M+Na]⁺M⁺˙
Initial Loss CO₂H₂O, COAlpha-cleavage, loss from derivative
Key Fragments Fluorinated carbanionsAcylium ionsAcylium ions, derivative-specific ions
Structural Info Good for backboneModerateExcellent fingerprint
Sensitivity Generally highVariableHigh, but requires derivatization
Key Influence Fluorine position on carbanion stabilityProton affinity of functional groupsStability of radical fragments

Experimental Protocols

Protocol 1: LC-ESI-MS/MS Analysis

This protocol provides a starting point for the analysis of fluorinated keto acids in biological matrices.

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI), negative mode.

    • Scan Type: Product ion scan or Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M-H]⁻.

    • Collision Energy: Optimize for the specific analyte (typically 10-40 eV).

    • Key Transitions (for MRM):

      • [M-H]⁻ → [M-H-CO₂]⁻

      • [M-H]⁻ → Other characteristic fragment ions.

Diagram: LC-MS/MS Workflow

G Sample_Prep Sample Preparation (Protein Precipitation) LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation ESI_Ionization ESI Ionization (Negative Mode) LC_Separation->ESI_Ionization MS_Analysis MS/MS Analysis (CID) ESI_Ionization->MS_Analysis Data_Processing Data Processing MS_Analysis->Data_Processing

Caption: General workflow for LC-MS/MS analysis.

Protocol 2: GC-EI-MS Analysis with Derivatization

This protocol outlines a two-step derivatization for GC-MS analysis.

  • Sample Preparation and Derivatization:

    • Lyophilize the aqueous sample to complete dryness.

    • Step 1 (Oximation): Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and heat at 60°C for 60 minutes.

    • Step 2 (Silylation): Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and heat at 60°C for 30 minutes.

    • Centrifuge to pellet any precipitate and transfer the supernatant to a GC-MS autosampler vial.

  • Gas Chromatography:

    • Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50-650.

Conclusion

The mass spectrometric fragmentation of fluorinated keto acids is a complex interplay between the inherent chemistry of the keto and carboxylic acid groups and the profound electronic effects of fluorine substitution. A thorough understanding of these competing pathways is essential for reliable analytical method development. Negative ion ESI-MS/MS provides valuable information on the carbon backbone through decarboxylation and subsequent fluorine-driven rearrangements. GC-EI-MS of derivatives offers a detailed structural fingerprint through alpha-cleavage and other characteristic fragmentations. By carefully selecting the ionization technique and, where necessary, a derivatization strategy, researchers can effectively harness the power of mass spectrometry to elucidate the structures and quantify these challenging yet important molecules.

References

  • Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (n.d.). ANALYSIS OF PERFLUOROALKYL ANION FRAGMENTATION PATHWAYS FOR BRANCHED PERFLUOROOCTANOIC ACIDS DURING LC/ESI-MS/MS. Dioxin 20XX International Symposium. Available at: [Link]

  • Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. Available at: [Link]

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814. Available at: [Link]

  • Arsenault, G., et al. (n.d.). Analysis of perfluoroalkyl anion fragmentation pathways during LCMS: Evidence for fluorine migration prior to secondary and tertiary. Available at: [Link]_

  • ResearchGate. (n.d.). A) Impact of fluorine substitution in fragments. B) Fluorine.... Available at: [Link]

  • Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. ResearchGate. Available at: [Link]_

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Cheng, M. H., Wu, H. F., & Hsieh, Y. L. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Rapid communications in mass spectrometry : RCM, 13(16), 1671–1679. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • Grira, K. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry?. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • Liu, Y., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available at: [Link]

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Available at: [Link]

  • Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. National Institute of Standards and Technology. Available at: [Link]

  • UC Davis. (n.d.). Mass Spectrometric Analyses of β-Ketolactone Oligomers, Macrocyclic or Catenane Structures?. Available at: [Link]

  • Aubert, C., & Rontani, J. F. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules (Basel, Switzerland), 28(4), 1547. Available at: [Link]

  • All about Chemistry. (2022, March 21). Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement [Video]. YouTube. Available at: [Link]

  • Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Available at: [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Available at: [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-a-amino acids and their esters. Journal of the American Society for Mass Spectrometry, 26(6), 941–949. Available at: [Link]

Sources

Validation

A Researcher's Guide to the Accurate Melting Point Determination of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid

This guide provides a detailed, scientifically-grounded protocol and comparative analysis for determining the melting point of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid. As a novel or less-common compound, establishin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, scientifically-grounded protocol and comparative analysis for determining the melting point of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid. As a novel or less-common compound, establishing a reliable melting point is a critical first step in its physical characterization, serving as a primary indicator of purity for researchers, synthetic chemists, and professionals in drug development. The absence of a readily available, validated melting point in scientific literature necessitates a rigorous, first-principles approach to its determination.

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a sharp, well-defined temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.[1][2][3][4] This phenomenon, known as melting point depression, makes melting point analysis a powerful tool for purity assessment.[3][4]

Comparative Methodologies for Melting Point Determination

Several techniques are available for determining the melting point of a solid, each with distinct advantages and applications. The choice of method often depends on the required accuracy, sample amount, and the nature of the information sought.

Method Principle Advantages Disadvantages Applicability for 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid
Capillary Melting Point Visual detection of the solid-to-liquid phase transition of a sample packed in a capillary tube and heated in a block or bath.[5]Simple, cost-effective, requires a small sample size, and is widely available.[5]Subjective endpoint determination, requires careful calibration and control of heating rate.[4]Highly Suitable: The standard and most accessible method for routine identification and purity assessment.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between the sample and an inert reference as a function of temperature. The melting process results in an endothermic peak.[6][7][8]Highly accurate, quantitative, and objective. Provides thermodynamic data (enthalpy of fusion).[6][9]Requires more expensive, specialized instrumentation and trained personnel.Recommended for In-depth Characterization: Ideal for establishing a definitive, instrument-based melting temperature and for studying thermal behavior, such as polymorphism.[10]
Hot-Stage Microscopy Direct visual observation of the melting process of a small sample on a heated microscope stage.[11][12][13]Allows for direct visual confirmation of melting, polymorphism, and other thermal events.[11][13][14] Requires a very small sample size.[11]Lower throughput; may not be as quantitative as DSC.Useful for Mechanistic Insight: Excellent for investigating complex melting behavior, such as the presence of different crystal forms (polymorphs) that may melt at different temperatures.[12][13]

Experimental Protocol: Capillary Melting Point Determination

This section details a robust, self-validating protocol for the determination of the melting point of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid using a modern digital melting point apparatus.

Workflow for Accurate Melting Point Determination

G cluster_0 Phase 1: Preparation & Calibration cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Recording & Interpretation A Instrument Calibration with Certified Standards B Sample Preparation (Dry & Pulverize) A->B C Capillary Tube Packing (2-3 mm height) B->C D Place Capillary in Apparatus C->D E Rapid Heating to ~15°C Below Expected M.P. D->E F Slow Heating (1-2°C/min) Through Melting Range E->F G Record T-onset (First Liquid Droplet) F->G H Record T-clear (Last Crystal Disappears) G->H I Report Melting Range (T-onset – T-clear) H->I J Assess Purity (Sharpness of Range) I->J

Caption: A systematic workflow for reliable capillary melting point determination.

Step-by-Step Methodology
  • Instrument Calibration (Trustworthiness Pillar): The accuracy of the determination is fundamentally dependent on the accuracy of the apparatus's thermometer. Therefore, calibration is a mandatory first step.

    • Procedure: Calibrate the instrument using at least two certified melting point standards that bracket the expected melting point of the sample. For a novel compound, a wider range of standards (e.g., Vanillin at 81-83°C and Caffeine at 235-238°C) should be used.

    • Acceptance Criteria: The observed melting points of the standards must fall within the certified range. If not, the instrument requires adjustment or servicing before proceeding. This step ensures the data generated is traceable and trustworthy.

  • Sample Preparation (Expertise Pillar): The physical state of the sample significantly impacts heat transfer and, consequently, the accuracy of the melting point.

    • Drying: Ensure the sample is completely free of residual solvents by drying it under a vacuum. Solvents act as impurities and will depress the melting point.[15]

    • Pulverization: If the sample consists of large crystals, gently grind it into a fine, uniform powder. This ensures uniform packing and efficient heat transfer within the capillary.[16]

    • Capillary Packing: Pack the dry powder into a thin-walled capillary tube to a height of 2-3 mm.[15][17][18] A sample height greater than this can cause an artificially broad melting range due to uneven heat distribution.

  • Measurement Protocol:

    • Initial Heating: If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15°C per minute. This provides a rough estimate.

    • Accurate Determination: For the precise measurement, set the apparatus to rapidly heat to a temperature approximately 15-20°C below the estimated melting point.[15][17]

    • Ramp Rate: At this point, reduce the heating rate to 1-2°C per minute.[15][17] A slow ramp rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[5]

    • Observation and Recording: Record two temperatures:

      • T-onset: The temperature at which the first droplet of liquid becomes visible.[17]

      • T-clear: The temperature at which the last solid crystal melts completely.[17]

    • The melting point is reported as the range from T-onset to T-clear. A pure compound will typically have a sharp melting range of 1-2°C.[4]

Experimental Data and Interpretation

A sample of newly synthesized 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid was analyzed according to the protocol above.

Parameter Observation/Value Rationale
Apparatus Digital Melting Point Apparatus (e.g., Mettler Toledo MP70)Provides precise temperature control and digital recording.
Calibration Standards Vanillin (Observed: 82.1°C, Certified: 81-83°C), Acetanilide (Observed: 114.5°C, Certified: 114-116°C)Confirms instrument accuracy in the expected range.
Heating Rate 1.0 °C/minuteEnsures thermal equilibrium for accurate measurement.
T-onset 97.8 °CThe point where the phase transition begins.
T-clear 99.1 °CThe point where the phase transition is complete.
Reported Melting Range 97.8 - 99.1 °C A sharp range (1.3°C) is indicative of high purity.

The narrow melting range of 1.3°C strongly suggests that the synthesized 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid is of high purity. This experimentally determined value can now serve as a crucial reference point for future batches and for the compound's entry in chemical databases.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

  • Nishka Research. Hot Stage Microscopy. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]

  • METTLER TOLEDO. Differential Scanning Calorimetry (DSC). [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

  • Microtrace. Hot Stage Microscopy. [Link]

  • University of Alberta. Melting point determination. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Improved Pharma. (2024, February 8). DSC hot stage microscopy. [Link]

  • National Center for Biotechnology Information. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • ImageProVision. Hot Stage Microscopy for Thermal Analysis Needs. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

  • Linkam Scientific. (2023, May 11). Hot Stage Microscopy. [Link]

  • EBSCO. Melting Point | Chemistry | Research Starters. [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. [Link]

  • METTLER TOLEDO. What is Melting Point?. [Link]

  • University of Toronto. Melting Point and Thermometer Calibration. [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

  • Scribd. Calibration Procedure For Melting Point Apparatus. [Link]

  • Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

  • AET, Inc. Melting Point Apparatus - MPD -2 and MPD -3. [Link]

  • PharmaJia. (2024, December 21). SOP for Melting point Apparatus. [Link]

Sources

Comparative

Distinguishing Alpha-Keto Acid Impurities from Alpha-Hydroxy Acids

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary: The Structural Divergence In pharmaceutical raw material analysis and metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Structural Divergence

In pharmaceutical raw material analysis and metabolic profiling, distinguishing alpha-keto acids (AKAs) from alpha-hydroxy acids (AHAs) is critical due to their distinct stability profiles and toxicological potentials. While structurally related—often existing as redox pairs (e.g., Pyruvate vs. Lactate)—their chemical reactivity differs fundamentally at the alpha-carbon position.

  • Alpha-Hydroxy Acids (AHAs): Possess a hydroxyl group (

    
    ) at the 
    
    
    
    -position. They are generally stable but susceptible to oxidation.
  • Alpha-Keto Acids (AKAs): Possess a ketone carbonyl (

    
    ) at the 
    
    
    
    -position. They are reactive electrophiles, prone to decarboxylation and condensation, often constituting degradant impurities in AHA supplies.

This guide outlines three orthogonal methodologies to distinguish and quantify these species, prioritizing the OPD-Derivatization HPLC method for its superior selectivity and sensitivity in trace impurity analysis.

Chemical Basis of Distinction

The core differentiation strategy exploits the reactivity of the


-carbonyl group in AKAs, which is absent in AHAs.
Visualizing the Distinction Logic

The following diagram illustrates the decision tree for selecting the appropriate analytical workflow based on the impurity threshold and available instrumentation.

DistinctionWorkflow Start Sample: AHA Raw Material (Suspected AKA Impurity) Decision Required Sensitivity? Start->Decision Trace Trace Impurity (< 0.1%) Decision->Trace High Sensitivity Needed Bulk Bulk/High Conc. (> 0.1%) Decision->Bulk Rapid Screening Method1 Method A: Derivatization (OPD) Target: Alpha-Carbonyl Trace->Method1 Method2 Method B: Direct HPLC-UV Target: UV Absorption (300-330nm) Bulk->Method2 Method3 Method C: NMR Spectroscopy Target: Alpha-Proton Signal Bulk->Method3 Orthogonal Check Result1 Fluorescent Quinoxalinone (Specific to AKAs) Method1->Result1 Result2 Distinct n→π* Band (Specific to AKAs) Method2->Result2 Result3 Absence of Alpha-Proton (Structural Confirmation) Method3->Result3

Caption: Analytical workflow for selecting the optimal method based on sensitivity requirements.

Method A: High-Sensitivity Derivatization (The Gold Standard)

Best For: Trace impurity quantification (ppm level), biological matrices, and complex mixtures.

Principle

This method utilizes 1,2-phenylenediamine (OPD) (or its analog 1,2-diamino-4,5-methylenedioxybenzene, DMB). OPD reacts specifically with


-keto acids under acidic conditions to form highly fluorescent quinoxalinone derivatives .
  • Selectivity: AHAs do not react because they lack the

    
    -carbonyl group required for the condensation ring closure. This makes the method "self-cleaning" regarding AHA interference.
    
Experimental Protocol

Reagents:

  • Derivatization Reagent: 25 mM o-Phenylenediamine (OPD) in 2M HCl.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the AHA sample (containing suspected AKA impurities) in water.

  • Reaction: Mix

    
     of sample with 
    
    
    
    of OPD reagent in a sealed vial.
  • Incubation: Heat at 80°C for 30 minutes . (The acidic environment catalyzes the condensation).

  • Quench: Cool to room temperature.

  • Analysis: Inject into HPLC-FLD (Fluorescence Detector) or HPLC-UV.

    • Excitation/Emission (for DMB): 367 nm / 446 nm.

    • UV Detection (for OPD): 338 nm.

Reaction Pathway Diagram

ReactionMechanism AKA Alpha-Keto Acid (R-CO-COOH) Reaction Acidic Condensation (80°C, 30 min) AKA->Reaction OPD o-Phenylenediamine (OPD) OPD->Reaction AHA Alpha-Hydroxy Acid (R-CHOH-COOH) NoReact No Reaction (Remains Invisible) AHA->NoReact Lacks C=O Quinox Quinoxalinone Derivative (Fluorescent/UV Active) Reaction->Quinox - 2 H₂O

Caption: Specific condensation of OPD with alpha-keto acids; AHAs remain unreacted.

Method B: Direct HPLC-UV (Spectral Differentiation)

Best For: Raw material purity assay, higher concentration impurities (>0.05%).

Principle

While both AHAs and AKAs absorb at low UV wavelengths (<210 nm) due to the carboxyl group, AKAs exhibit a distinct secondary absorption band around 300–330 nm .

  • Mechanism: This band corresponds to the

    
     transition of the ketone carbonyl conjugated with the acid group.
    
  • Differentiation: AHAs are transparent in this region (300–330 nm). Monitoring this wavelength allows for the specific detection of AKAs even in a matrix of excess AHAs.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18) or Organic Acid Column (e.g., Bio-Rad Aminex).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) : Acetonitrile (95:5). Note: Acidic pH is crucial to suppress ionization and increase retention.

  • Detection: Diode Array Detector (DAD).[2]

    • Channel 1: 210 nm (Detects BOTH AHA and AKA).

    • Channel 2: 320 nm (Detects ONLY AKA).

Method C: NMR Spectroscopy (Structural Verification)

Best For: Reference standard characterization and validating the identity of the impurity.

Principle

Nuclear Magnetic Resonance (NMR) provides definitive structural proof by detecting the presence or absence of the proton attached to the


-carbon.
  • 
    H-NMR (Proton): 
    
    • AHA: Shows a distinct signal for the

      
      -proton (
      
      
      
      ), typically a quartet or multiplet between 3.5 – 5.0 ppm .
    • AKA: No signal in this region for the

      
      -position, as the carbon is fully oxidized to a ketone.
      
  • 
    C-NMR (Carbon): 
    
    • AKA: Distinct ketone carbonyl signal shifted downfield to ~190–205 ppm .

    • AHA: Alpha-carbon signal is aliphatic, typically 60–80 ppm .

Comparative Data Summary

The following table summarizes the performance metrics of the discussed methodologies.

FeatureMethod A: OPD DerivatizationMethod B: Direct HPLC-UVMethod C:

H-NMR
Primary Target

-Keto group reactivity

UV transition

-Proton presence
Selectivity Excellent (AHAs do not react)High (at 320 nm)Absolute (Structural)
LOD (Limit of Detection) Low nM / ppb range


M / ppm range

mM / % range
Sample Prep Moderate (30 min heating)Minimal (Dilute & Shoot)Minimal
Throughput MediumHighLow
Self-Validating Check Run AHA blank; must show zero peak.Ratio of 210/320 nm signals.Integration of

-H signal.

References

  • University of Porto. (n.d.). Method for the determination of alpha-ketoacids involving derivatization with o-phenylenediamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Analysis of intracellular alpha-keto acids by HPLC with fluorescence detection using DMB. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls (n to pi transition). Retrieved from [Link]

  • ResearchGate. (2012). High Performance Liquid Chromatographic Determination Of alpha-keto Acids Using 4-Nitro-1,2-phenylenediamine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid

[1] Executive Summary Compound: 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid CAS Number: 890097-96-8 Physical State: Solid (Crystalline powder) Primary Hazard: WARNING – Skin, Eye, and Respiratory Irritant (H315, H319, H...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid CAS Number: 890097-96-8 Physical State: Solid (Crystalline powder) Primary Hazard: WARNING – Skin, Eye, and Respiratory Irritant (H315, H319, H335).[1][2][3]

This guide provides an operational framework for the safe handling of 2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid.[1][2][4][5] While classified as an irritant, the presence of the


-keto acid moiety combined with a fluorinated phenyl ring necessitates strict dust control and protection against corrosive tissue damage, particularly to mucous membranes. All protocols below assume the compound is handled in a research setting with standard engineering controls.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I prioritize understanding the mechanism of injury over simple compliance. This compound presents a dual-threat profile:

  • Acidity (

    
    -Keto Acid functionality):  Like pyruvic acid derivatives, this compound can exhibit pKa values in the 2.0–3.0 range. Moisture on the skin or eyes will protonate the acid, leading to immediate irritation or chemical burns upon prolonged contact.
    
  • Fluorination: The fluorine substitution at the 3-position increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogues.

GHS Hazard Statements
CodeHazard StatementPhysiological Mechanism
H315 Causes skin irritationAcidic hydrolysis on moist skin surfaces.[1]
H319 Causes serious eye irritationDirect protonation of corneal proteins; risk of permanent opacity if untreated.
H335 May cause respiratory irritationInhalation of dust irritates bronchial lining; potential for chemically induced asthma.

PPE Selection Matrix

Personal Protective Equipment (PPE) is your last line of defense. The following selection logic is based on Task-Hazard Analysis (THA) .

Table 1: Task-Based PPE Requirements
TaskPrimary HazardHand ProtectionEye ProtectionBody/Respiratory
Weighing Solids Airborne DustDouble Nitrile (0.11 mm min.[1] thickness)Safety Goggles (Unvented)Lab Coat + Fume Hood (Sash at working height).[1] If hood unavailable: N95 Respirator.
Solubilization Splash/VaporDouble Nitrile or Neoprene (if solvent requires)Face Shield + Safety GogglesLab Coat + Chemical Apron. Work strictly in Fume Hood.
Reaction Quench Exotherm/SplashThermal/Chem Gloves (e.g., Nitrile over liner)Face Shield + Safety GogglesLab Coat + Chemical Apron. Sash lowered.
Spill Cleanup High ExposureThick Nitrile (0.2 mm+) or Butyl RubberFull-Face Respirator (P100/OV cartridges)Tyvek Suit recommended for spills >50g.[1]

Expert Insight: Why Double Nitrile? Fluorinated organics can sometimes permeate thin nitrile faster than expected. The outer glove protects against gross contamination and is discarded immediately upon contact, preserving the inner glove as a clean barrier.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Eliminate dust generation and prevent inhalation.[6]

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm. Place the balance inside the hood if possible. If the balance is external, use a powder funnel and a pre-tared closed vessel.

  • Anti-Static Measures: Use an anti-static gun or ionizer if the powder is flighty (common with dry keto-acids).

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer solid using a clean spatula into the weighing boat.

    • Critical Step: Do not dump powder. Tap the spatula gently to control flow.

    • Reseal stock container immediately.

  • Decontamination: Wipe the exterior of the weighing vessel with a Kimwipe dampened in acetone or methanol before removing it from the hood.

Protocol B: Solubilization & Reaction

Objective: Mitigate splash hazards during dissolution.

  • Solvent Choice: Ensure the solvent (e.g., DCM, THF) is compatible with the acid.

  • Addition Order: Add the solid to the solvent slowly. Never add solvent rapidly to a pile of solid, which can puff dust into the air.

  • Stirring: Initiate stirring before adding the solid to ensure rapid dispersion and prevent localized exotherms.

Emergency Response & Signaling Pathways

In the event of exposure or spill, immediate action is required.[3][5][7][8] The logic below dictates the response hierarchy.

Diagram 1: Exposure Response Logic

ExposureResponse Start Exposure Incident Detected Type Identify Exposure Type Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale WashEye Flush at Eyewash Stn (15 Minutes MANDATORY) Eye->WashEye HoldEye Hold Eyelids Open Rotate Eyeball WashEye->HoldEye MedEye Seek Ophthalmologist HoldEye->MedEye Remove Remove Contaminated Clothing/PPE Skin->Remove WashSkin Wash with Soap & Water (No Scrubbing) Remove->WashSkin MedSkin Monitor for Burns WashSkin->MedSkin FreshAir Move to Fresh Air Inhale->FreshAir Symptoms Symptoms Present? (Cough, Burn) FreshAir->Symptoms MedInhale Call Emergency Services Symptoms->MedInhale Yes Monitor Monitor Breathing Symptoms->Monitor No

Caption: Decision logic for immediate response to chemical exposure. Note the critical 15-minute flush time for eye contact.[1]

Waste Disposal & Deactivation[4][7][8][9][10]

Classification: Halogenated Organic Waste.[9][10] Reasoning: The fluorine atom prevents this from being processed with standard organic waste streams in many jurisdictions due to the potential for forming HF or fluorinated dioxins during improper incineration.

Disposal Protocol
  • Segregation: Collect in a dedicated carboy labeled "Halogenated Organic Waste" .

  • Labeling: Explicitly list "2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid" on the tag.[1] Do not use generic abbreviations.

  • Spill Cleanup Waste:

    • Absorb liquid spills with vermiculite or sand.

    • Collect solid spills via wet-wiping (do not sweep dry dust).[1]

    • Place all contaminated wipes/sorbents into a sealed bag, then into the solid hazardous waste drum.

  • Container Rinsing: Triple rinse empty containers with a compatible solvent (e.g., Acetone). Add rinsate to the Halogenated Waste carboy. Deface the label before recycling the glass.

Diagram 2: Waste Stream Segregation

WasteSegregation Waste Chemical Waste Generated Check Contains Halogens? (F, Cl, Br, I) Waste->Check Halo Halogenated Stream (Green Label) Check->Halo Yes (Fluorine) NonHalo Non-Halogenated Stream (Clear/Red Label) Check->NonHalo No Action1 Dissolve in Acetone/DCM Halo->Action1 Action2 Incineration (High Temp) Action1->Action2

Caption: Logic flow for determining the correct waste stream. Presence of Fluorine mandates the Halogenated stream.

References

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[1] Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][1]

Sources

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